molecular formula C10H16N2NaO8+ B3056728 Disodium EDTA CAS No. 7379-28-4

Disodium EDTA

Número de catálogo: B3056728
Número CAS: 7379-28-4
Peso molecular: 315.23 g/mol
Clave InChI: HLWRUJAIJJEZDL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

A chelating agent that sequesters a variety of polyvalent cations such as CALCIUM. It is used in pharmaceutical manufacturing and as a food additive.

Propiedades

Key on ui mechanism of action

Edetate disodium injection forms chelates with the cations of calcium and many divalent and trivalent metals. Because of its affinity for calcium, edetate disodium will produce a lowering of the serum calcium level during intravenous infusion. Slow infusion over a protracted period may cause mobilization of extracirculatory calcium stores. Edetate disodium exerts a negative inotropic effect upon the heart.
Edetate disodium likewise forms chelates with other polyvalent metals and produces increases in urinary excretion of magnesium, zinc and other trace elements. It does not form a chelate with potassium but may reduce the serum level and increase urinary loss of potassium.

Número CAS

7379-28-4

Fórmula molecular

C10H16N2NaO8+

Peso molecular

315.23 g/mol

Nombre IUPAC

sodium 2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C10H16N2O8.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+1

Clave InChI

HLWRUJAIJJEZDL-UHFFFAOYSA-N

Impurezas

Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively.

SMILES canónico

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na]

Color/Form

White crystalline powder

Densidad

6.9 lb/gal /Apparent density/
Relative density (water = 1): 0.7

Punto de inflamación

Flash point is> 100 °C,

melting_point

MP: 242 °C /EDTA disodium dihydrate/

Otros números CAS

17421-79-3
7379-28-4
8013-51-2

Descripción física

Liquid;  Dry Powder;  Other Solid
White odorless solid;  [JECFA] White odorless crystals;  [Mallinckrodt Baker MSDS]

Pictogramas

Irritant

Números CAS relacionados

7379-28-4
17421-79-3

Solubilidad

Slightly soluble in ethanol
Less soluble in alcohol than the potassium salt
Freely soluble in water
In water, 500 g/L at 20 °C
Solubility in water, g/100ml at 20 °C: 100-110

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Disodium EDTA in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disodium ethylenediaminetetraacetic acid (Disodium EDTA) is a polyaminocarboxylic acid widely recognized for its potent metal-ion-chelating properties. This characteristic underpins its extensive use across a spectrum of biological, pharmaceutical, and industrial applications. This technical guide provides a detailed exploration of the fundamental mechanisms through which this compound exerts its effects in biological systems, supported by quantitative data, experimental methodologies, and visual representations of key pathways.

Core Mechanism of Action: Metal Ion Chelation

The primary mechanism of action of this compound is its ability to act as a powerful chelating agent.[1][2] The EDTA molecule possesses a unique structure, comprising a central ethylenediamine backbone with four carboxylic acid groups and two amine groups.[3] These six functional groups (four carboxylate oxygens and two nitrogens) act as electron-donating ligands, enabling the molecule to wrap around and form multiple stable coordinate bonds with a single polyvalent metal cation.[3][4][5] This process, known as chelation, results in the formation of a stable, water-soluble metal-EDTA complex, effectively sequestering the metal ion and rendering it chemically inert in biological systems.[1][3]

The general reaction can be represented as:

Metal Cation (Mⁿ⁺) + EDTA⁴⁻ ⇌ [M-EDTA]ⁿ⁻⁴

The stability of the resulting complex is dependent on the specific metal ion and the pH of the solution.[3][4] EDTA exhibits a high affinity for a wide range of divalent and trivalent metal ions, including essential physiological cations like calcium (Ca²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺), as well as toxic heavy metals such as lead (Pb²⁺) and mercury (Hg²⁺).[3][6] This sequestration ability is the foundation for all of its biological applications.

Quantitative Data: Stability of Metal-EDTA Complexes

The efficacy of EDTA as a chelating agent is quantified by the stability constant (Kf), often expressed in its logarithmic form (log Kf). A higher log Kf value indicates a more stable complex and a stronger affinity of EDTA for that particular metal ion. These values are crucial for predicting which metal ions will be preferentially chelated in a complex biological milieu.[5]

Metal IonLog Kf of Metal-EDTA Complex
Ferric Iron (Fe³⁺)25.1
Mercury (Hg²⁺)21.8
Copper (Cu²⁺)18.8
Lead (Pb²⁺)18.0
Nickel (Ni²⁺)18.6
Zinc (Zn²⁺)16.5
Cadmium (Cd²⁺)16.5
Cobalt (Co²⁺)16.3
Aluminum (Al³⁺)16.1
Calcium (Ca²⁺)10.7
Magnesium (Mg²⁺)8.7
(Data sourced from multiple references, values apply at 20-25°C and an ionic strength of 0.1 M)[5][7][8]

Key Biological Effects and Applications

The chelation of metal ions by this compound leads to several significant downstream effects in biological systems.

One of the most common laboratory applications of EDTA is as an anticoagulant for preserving whole blood samples.[9][10] The blood coagulation cascade is a series of enzymatic reactions that are critically dependent on calcium ions (Ca²⁺) as an essential cofactor.[3][4][9] Several key clotting factors, including Factors VII, IX, X, and prothrombin (Factor II), require Ca²⁺ to bind to phospholipid surfaces, a necessary step for their activation.[3][4][11] By chelating the free Ca²⁺ in the plasma, EDTA effectively halts the coagulation cascade, preventing the formation of a fibrin clot and preserving the cellular components of the blood for hematological analysis.[9][10]

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X VIIIa, PL, Ca²⁺ TF Tissue Factor (III) TF_VIIa TF-VIIa Complex TF->TF_VIIa VII VII VIIa VIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Ca²⁺ Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va, PL, Ca²⁺ Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Crosslinked_Fibrin Crosslinked_Fibrin Fibrin->Crosslinked_Fibrin XIIIa EDTA EDTA chelates Ca²⁺ EDTA->IXa Inhibits EDTA->TF_VIIa Inhibits EDTA->Prothrombin Inhibits

Caption: EDTA's anticoagulant effect on the blood coagulation cascade.

Many enzymes, particularly metalloproteases, require a divalent metal ion, such as zinc (Zn²⁺) or calcium (Ca²⁺), within their active site for catalytic activity or structural stability.[1] this compound acts as a broad-spectrum inhibitor of these enzymes by chelating and physically removing the essential metal cofactor.[1] This renders the enzyme inactive, a principle widely used in research to protect proteins from degradation by metalloproteases during extraction and purification. For example, Matrix Metalloproteinases (MMPs), which are involved in tissue remodeling, are effectively inhibited by EDTA.[12][13]

The outer membrane of Gram-negative bacteria is stabilized by divalent cations, primarily Mg²⁺ and Ca²⁺, which cross-link the negatively charged lipopolysaccharide (LPS) molecules. EDTA can chelate these cations, disrupting the integrity of the outer membrane and increasing its permeability to other substances, such as antibiotics.[14][15]

Similarly, bacterial biofilms are encased in an extracellular polymeric substance (EPS) matrix, which is stabilized by divalent cations. By sequestering these ions, EDTA can weaken the EPS matrix, leading to the disruption and dispersal of the biofilm, thereby increasing the susceptibility of the embedded bacteria to antimicrobial agents.[14][16]

cluster_biofilm Bacterial Biofilm cluster_action EDTA Action cluster_result Result Bacteria1 Bacteria Bacteria2 Bacteria Bacteria3 Bacteria EPS EPS Matrix Cations Divalent Cations (Ca²⁺, Mg²⁺) EPS->Cations stabilized by EDTA This compound Cations->EDTA Complex EDTA-Cation Complex EDTA->Complex Chelates Destabilization EPS Matrix Destabilization Complex->Destabilization Dispersal Biofilm Dispersal & Increased Permeability Destabilization->Dispersal

Caption: Mechanism of biofilm disruption by this compound.

In clinical medicine, specific forms of EDTA (e.g., calcium this compound) are used in chelation therapy to treat heavy metal poisoning, particularly from lead.[17][18] When administered intravenously, EDTA binds tightly to lead and other toxic heavy metals circulating in the bloodstream. The resulting stable, water-soluble metal-EDTA complexes are then efficiently eliminated from the body via renal excretion.[6][17]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanisms of action of this compound.

This protocol is used to detect the activity of gelatin-degrading metalloproteases (e.g., MMP-2, MMP-9) and to confirm their inhibition by EDTA.

Materials:

  • Protein samples (e.g., cell culture supernatant)

  • Polyacrylamide gels containing 0.1% gelatin

  • Non-reducing sample buffer

  • Electrophoresis apparatus and power supply

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij 35, pH 7.5)

  • Zymogram developing buffer supplemented with 20 mM this compound

  • Coomassie Brilliant Blue staining solution

  • Destaining solution (e.g., 10% acetic acid, 40% methanol in water)

Procedure:

  • Sample Preparation: Mix protein samples with non-reducing sample buffer. Do not heat the samples, as this can denature the proteases.

  • Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel. Run the gel at 4°C until the dye front reaches the bottom.

  • Renaturation: After electrophoresis, remove the gel and wash it twice for 30 minutes each in zymogram renaturing buffer with gentle agitation. This removes SDS and allows the enzymes to renature.

  • Inhibition and Development: Cut the gel in half. Incubate one half in the zymogram developing buffer and the other half in the developing buffer containing 20 mM EDTA. Incubate both halves overnight (16-24 hours) at 37°C.

  • Staining and Destaining: Stain both gel halves with Coomassie Brilliant Blue for 1 hour, then destain until clear bands appear against a dark blue background.

  • Analysis: Clear bands indicate areas where the gelatin has been degraded by protease activity. In the gel half incubated with EDTA, these bands should be absent or significantly reduced, confirming the activity is from metalloproteases.[1]

start Start: Protein Sample prep 1. Mix with non-reducing buffer (Do not heat) start->prep load 2. Load onto gelatin gel Run electrophoresis at 4°C prep->load renature 3. Wash gel in renaturing buffer (2x 30 min) load->renature split 4. Cut gel in half renature->split incubate_control 5a. Incubate in developing buffer split->incubate_control Control Half incubate_edta 5b. Incubate in developing buffer + 20 mM EDTA split->incubate_edta EDTA Half stain 6. Stain both halves (Coomassie Blue) incubate_control->stain incubate_edta->stain destain 7. Destain until bands are visible stain->destain analyze 8. Analyze Results destain->analyze result_control Clear bands = Protease activity analyze->result_control result_edta No/reduced bands = Inhibition analyze->result_edta end End analyze->end

Caption: Experimental workflow for gelatin zymography with EDTA inhibition.

This assay measures the increase in outer membrane permeability by monitoring the uptake of the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN).

Materials:

  • Mid-log phase bacterial culture (e.g., E. coli)

  • HEPES buffer (5 mM, pH 7.2) or Phosphate-Buffered Saline (PBS)

  • This compound solution (e.g., 10 mM)

  • N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

  • Fluorometer or fluorescence plate reader (Excitation: 350 nm, Emission: 420 nm)

  • 96-well black microplates

Procedure:

  • Cell Preparation: Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5). Harvest cells by centrifugation (e.g., 1000 x g for 10 min).

  • Washing: Wash the cell pellet once with HEPES buffer or PBS and resuspend in the same buffer to the original volume.

  • EDTA Treatment (Optional but recommended for Gram-negatives): Treat cells with a final concentration of 1-10 mM EDTA for 5-10 minutes at room temperature to permeabilize the outer membrane.[19] Centrifuge to remove the EDTA and resuspend in buffer.

  • Assay Setup: Pipette the bacterial suspension into the wells of a 96-well plate.

  • NPN Addition: Add NPN to each well to a final concentration of 10 µM.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time. An increase in fluorescence indicates the partitioning of NPN into the hydrophobic environment of the bacterial membrane, signifying increased permeability.

  • Data Analysis: Compare the fluorescence signal of EDTA-treated cells to untreated controls. A significantly higher signal in the treated group indicates membrane permeabilization by EDTA.[20][21]

This method quantifies the ability of EDTA to disrupt or inhibit the formation of bacterial biofilms.

Materials:

  • Bacterial strain capable of biofilm formation (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth with 1% glucose)

  • Sterile 96-well flat-bottom microtiter plates

  • This compound solutions at various concentrations (e.g., 1, 5, 10, 50 mM)

  • 0.1% (w/v) Crystal Violet solution

  • 33% Acetic Acid or 95% Ethanol

  • Microplate reader (absorbance at ~570-595 nm)

Procedure:

  • Biofilm Formation: Inoculate the wells of a 96-well plate with a diluted overnight culture of the test bacterium. Incubate for 24-48 hours at 37°C without shaking to allow biofilm formation.

  • Washing: Gently discard the planktonic (free-floating) cells and wash the wells twice with sterile PBS to remove non-adherent bacteria.

  • EDTA Treatment: Add EDTA solutions of varying concentrations to the wells containing the established biofilms. Include a no-EDTA control (buffer only). Incubate for a set duration (e.g., 10 minutes to several hours).[22]

  • Staining: Discard the EDTA solutions and gently wash the wells again with PBS. Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Destaining: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear. Air dry the plate.

  • Quantification: Add 33% acetic acid or 95% ethanol to each well to solubilize the stain bound to the biofilm.[22][23]

  • Analysis: Transfer the solubilized stain to a new plate and measure the absorbance using a microplate reader. A lower absorbance value in EDTA-treated wells compared to the control indicates biofilm disruption.[23]

References

An In-depth Technical Guide to the Chelation Chemistry of Disodium EDTA with Divalent Cations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the chelation of divalent cations by disodium ethylenediaminetetraacetic acid (EDTA). Disodium EDTA is a powerful chelating agent widely employed in pharmaceutical formulations, analytical chemistry, and biomedical research to control metal ion activity.[1][2][3][4][5] Its utility stems from its ability to form stable, water-soluble complexes with a wide array of metal ions, thereby preventing their participation in undesirable chemical reactions.[3][4][5] This guide will delve into the thermodynamics of this interaction, provide detailed experimental protocols for its characterization, and explore its application in studying biological signaling pathways.

Core Principles of EDTA Chelation

This compound, the disodium salt of ethylenediaminetetraacetic acid, is a hexadentate ligand, meaning it can form up to six coordinate bonds with a single metal ion. The molecule possesses two nitrogen atoms and four carboxylate groups that act as electron-pair donors, effectively enveloping the divalent cation in a cage-like structure known as a chelate complex. This multidentate coordination results in a highly stable complex due to the chelate effect, which is the enhanced stability of complexes formed by polydentate ligands compared to those formed by multiple monodentate ligands.

The general equilibrium for the formation of a 1:1 metal-EDTA complex can be represented as:

M²⁺ + EDTA⁴⁻ ⇌ [M(EDTA)]²⁻

The stability of this complex is quantified by the formation constant (Kf) or stability constant (Ks), often expressed in logarithmic form (log K). A higher log K value indicates a more stable complex. The chelation reaction is significantly influenced by the pH of the solution, as the protonation state of the EDTA molecule affects its ability to bind metal ions.[6][7] The fully deprotonated form, EDTA⁴⁻, is the most effective chelator. As the pH decreases, the carboxylate and amine groups of EDTA become protonated, reducing the availability of lone pair electrons for coordination and thus lowering the stability of the metal-EDTA complex.[6][8][9] The chelating capacity of EDTA is known to increase with rising pH.[10][11][12]

Quantitative Data on Divalent Cation-EDTA Complexes

The stability and thermodynamic parameters of metal-EDTA complexes are crucial for predicting and controlling their behavior in various applications. The following table summarizes the stability constants (log K) and, where available, the enthalpy (ΔH) and entropy (ΔS) changes associated with the formation of EDTA complexes with several important divalent cations.

Divalent Cationlog KΔH (kJ/mol)ΔS (J/mol·K)
Ca²⁺10.69-24.7113
Mg²⁺8.7919.7230
Mn²⁺14.04-29.3167
Fe²⁺14.33-33.1163
Co²⁺16.31-33.5197
Ni²⁺18.62-36.0230
Cu²⁺18.80-46.0201
Zn²⁺16.50-20.9247
Cd²⁺16.46-37.7184
Pb²⁺18.04-58.6146

Note: Values are typically reported at 25 °C and an ionic strength of 0.1 M. The thermodynamic data can vary with experimental conditions such as buffer composition.

Experimental Protocols for Characterizing EDTA Chelation

The determination of stability constants and thermodynamic parameters for metal-EDTA complexes is essential for their application in research and development. The following are detailed methodologies for three common analytical techniques used for this purpose.

Potentiometric Titration

Potentiometric titration is a classical and highly accurate method for determining the stability constants of metal-EDTA complexes. It involves monitoring the change in potential of an ion-selective electrode (ISE) or a suitable indicator electrode as a solution of the divalent cation is titrated with a standard solution of EDTA.

Detailed Methodology for Potentiometric Titration of Zn²⁺ with EDTA:

  • Reagents and Solutions:

    • Standard 0.01 M this compound solution.

    • 0.01 M Zinc Sulfate (ZnSO₄) solution.

    • Ammonia-ammonium chloride buffer solution (pH 10).[13]

    • Eriochrome Black T indicator (ground with NaCl).[13]

    • Deionized water.

  • Instrumentation:

    • Potentiometer with a mercury indicator electrode or a Zn²⁺ ion-selective electrode.

    • Reference electrode (e.g., Ag/AgCl).

    • Magnetic stirrer and stir bar.

    • Calibrated burette.

  • Procedure:

    • Pipette a known volume (e.g., 25.00 mL) of the 0.01 M ZnSO₄ solution into a titration vessel.

    • Add a sufficient volume of the pH 10 buffer solution to maintain a constant pH throughout the titration.

    • Add a small amount of the Eriochrome Black T indicator.

    • Immerse the electrodes in the solution and ensure the magnetic stirrer is providing gentle and consistent mixing.

    • Record the initial potential.

    • Begin the titration by adding small, precise increments of the standard 0.01 M EDTA solution from the burette.

    • After each addition, allow the potential to stabilize and record the value along with the corresponding volume of titrant added.

    • Continue the titration well past the equivalence point, which is indicated by a sharp change in potential.

    • Plot the potential (E) versus the volume of EDTA added (V). The equivalence point can be determined from the inflection point of the titration curve or by plotting the first or second derivative of the curve.

  • Data Analysis:

    • The stoichiometry of the Zn²⁺-EDTA complex is 1:1.

    • The concentration of the Zn²⁺ solution can be calculated from the volume of EDTA required to reach the equivalence point.

    • The stability constant (Kf) can be determined by analyzing the titration data using appropriate software or by manual calculation from the potential measurements at different points on the titration curve.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine the stability constant of metal-EDTA complexes, particularly for transition metals that form colored complexes or where the complex has a distinct UV absorption spectrum from the free metal ion and EDTA.

Detailed Methodology for Spectrophotometric Titration of Cu²⁺ with EDTA:

  • Reagents and Solutions:

    • Standard 0.01 M this compound solution.

    • 0.01 M Copper(II) Sulfate (CuSO₄) solution.

    • Acetate buffer solution (pH 4.7).

    • Deionized water.

  • Instrumentation:

    • UV-Vis Spectrophotometer.

    • Matched quartz cuvettes (1 cm path length).

    • Calibrated micropipettes and burette.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) for the Cu²⁺-EDTA complex by scanning the spectrum of a solution containing an excess of EDTA relative to Cu²⁺.

    • Prepare a series of solutions in volumetric flasks, each containing a constant concentration of Cu²⁺ and the appropriate buffer.

    • Add incrementally increasing concentrations of EDTA to each flask.

    • Bring each solution to the final volume with deionized water and mix thoroughly.

    • Measure the absorbance of each solution at the predetermined λmax against a reagent blank.

    • Alternatively, perform a photometric titration by placing a solution of Cu²⁺ in a cuvette within the spectrophotometer and adding small increments of a standard EDTA solution directly to the cuvette, recording the absorbance after each addition.

  • Data Analysis:

    • Plot the absorbance versus the molar ratio of [EDTA]/[Cu²⁺].

    • The data can be analyzed using various methods, such as the mole-ratio method or Job's plot (method of continuous variations), to determine the stoichiometry of the complex.

    • The stability constant can be calculated by fitting the absorbance data to a binding isotherm model using non-linear regression analysis.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique that directly measures the heat change associated with a binding interaction. This allows for the simultaneous determination of the binding affinity (Ka, the inverse of the dissociation constant Kd), enthalpy change (ΔH), and stoichiometry (n) of the reaction in a single experiment.

Detailed Methodology for ITC Measurement of Mg²⁺-EDTA Binding:

  • Reagents and Solutions:

    • 0.1 M Magnesium Chloride (MgCl₂) solution in a suitable buffer (e.g., HEPES, pH 7.4).

    • 1 mM this compound solution in the exact same buffer as the MgCl₂ solution. It is critical that the buffers are identical to minimize heats of dilution.

    • The buffer itself for baseline measurements.

  • Instrumentation:

    • Isothermal Titration Calorimeter.

  • Procedure:

    • Thoroughly degas both the MgCl₂ and EDTA solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.

    • Load the sample cell (typically ~200 µL) with the 0.1 M MgCl₂ solution.

    • Load the injection syringe (typically ~40 µL) with the 1 mM EDTA solution.

    • Equilibrate the system at the desired temperature (e.g., 25 °C).

    • Perform a series of small, precisely controlled injections (e.g., 2 µL each) of the EDTA solution into the MgCl₂ solution in the sample cell.

    • The instrument measures the heat released or absorbed after each injection.

    • Continue the injections until the binding sites on the Mg²⁺ ions are saturated and no further significant heat change is observed.

    • Perform a control experiment by titrating the EDTA solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • The raw ITC data consists of a series of peaks, with the area of each peak corresponding to the heat change for that injection.

    • Integrate the peaks and subtract the heat of dilution to obtain the heat of binding for each injection.

    • Plot the heat of binding per mole of injectant versus the molar ratio of EDTA to Mg²⁺.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software. This analysis will yield the values for Ka, ΔH, and n.

    • The Gibbs free energy change (ΔG) and the entropy change (ΔS) can then be calculated using the following equations:

      • ΔG = -RTln(Ka)

      • ΔG = ΔH - TΔS

Visualization of Chelation Chemistry and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

EDTA_Chelation_Equilibrium cluster_pH pH Influence M2_plus Divalent Cation (M²⁺) Complex Metal-EDTA Complex [M(EDTA)]²⁻ M2_plus->Complex Kf EDTA4_minus Deprotonated EDTA (EDTA⁴⁻) EDTA4_minus->Complex H_EDTA Protonated EDTA (e.g., HEDTA³⁻) EDTA4_minus->H_EDTA Complex->M2_plus Kd Complex->EDTA4_minus H_plus H⁺ H_plus->H_EDTA H_EDTA->EDTA4_minus pKa ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis prep_metal Prepare Divalent Cation Solution in Buffer degas Degas Both Solutions prep_metal->degas prep_edta Prepare EDTA Solution in IDENTICAL Buffer prep_edta->degas load_cell Load Cation Solution into Sample Cell degas->load_cell load_syringe Load EDTA Solution into Syringe degas->load_syringe equilibrate Equilibrate at Desired Temperature load_cell->equilibrate load_syringe->equilibrate titrate Perform Serial Injections of EDTA into Cell equilibrate->titrate measure_heat Measure Heat Change After Each Injection titrate->measure_heat integrate Integrate Heat Peaks measure_heat->integrate plot Plot Heat vs. Molar Ratio integrate->plot fit Fit Data to Binding Model plot->fit thermo_params Determine Ka, ΔH, n fit->thermo_params calc_g_s Calculate ΔG and ΔS thermo_params->calc_g_s final_results Thermodynamic Profile Signaling_Pathway_Modulation cluster_MMP Metalloproteinase (MMP) Activity cluster_Ca_Signaling Calcium Signaling MMP_inactive Inactive Pro-MMP MMP_active Active MMP MMP_inactive->MMP_active Activation Degradation Substrate Degradation MMP_active->Degradation Substrate Extracellular Matrix Protein Substrate->Degradation Ca_extracellular Extracellular Ca²⁺ Ca_channel Calcium Channel Ca_extracellular->Ca_channel Ca_intracellular Intracellular Ca²⁺ (Second Messenger) Ca_channel->Ca_intracellular Influx Cell_Response Cellular Response (e.g., Neurotransmission, Contraction) Ca_intracellular->Cell_Response EDTA This compound Zn_Ca Zn²⁺ / Ca²⁺ Cofactors EDTA->Zn_Ca Chelates Zn_Ca->MMP_active Required for Activity/Stability Zn_Ca->Ca_channel Required for Channel Gating

References

An In-Depth Technical Guide to the Structure and Chelating Properties of Disodium EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of disodium ethylenediaminetetraacetic acid (Disodium EDTA) and its powerful chelating properties, which are leveraged across a multitude of scientific and pharmaceutical applications. This document details the molecular basis of its function, quantitative data on its binding affinities, experimental protocols for its characterization, and visual representations of its mechanisms of action.

Molecular Structure of this compound

This compound is the disodium salt of ethylenediaminetetraacetic acid. Its structure is fundamental to its function as a chelating agent. The molecule consists of an ethylenediamine backbone to which four carboxyl groups are attached.[1] In its disodium salt form (C₁₀H₁₄N₂Na₂O₈), two of the carboxylic acid protons are replaced by sodium ions.[2][3]

The key structural features that enable its potent chelating ability are the two nitrogen atoms of the ethylenediamine core and the four carboxylate groups. These six sites (two nitrogen atoms and four oxygen atoms from the carboxylates) can donate lone pairs of electrons to form coordinate covalent bonds with a single metal ion.[4] This multi-dentate binding capacity allows this compound to act as a hexadentate ligand, effectively "wrapping around" a metal ion.[1]

Chemical Structure of this compound (Anhydrous)

(Note: This is a simplified 2D representation. In solution, the molecule adopts a three-dimensional conformation to coordinate the metal ion.)

The resulting complex, known as a chelate, is exceptionally stable due to the formation of multiple five-membered rings involving the metal ion, the nitrogen atoms, and the oxygen atoms of the carboxylate groups. This phenomenon is known as the chelate effect.[5] These metal-EDTA complexes are typically water-soluble, which is a critical property for its applications in biological and pharmaceutical systems.[1]

Chelating Properties and Mechanism of Action

Chelation is a process in which a polydentate ligand binds to a central metal ion to form a stable, ring-like structure.[1] this compound is a powerful chelating agent because of its high affinity for a wide range of polyvalent metal cations.[6]

The mechanism of chelation involves the displacement of water molecules from the metal ion's coordination sphere by the electron-donating groups of the EDTA molecule. The general equilibrium reaction for the formation of a 1:1 metal-EDTA complex can be represented as:

Mⁿ⁺ + [EDTA]⁴⁻ ⇌ [M(EDTA)]ⁿ⁻⁴

The strength of this interaction is quantified by the stability constant (K) or formation constant (Kf). A higher stability constant indicates a more stable complex and a stronger binding affinity between EDTA and the metal ion.[4] EDTA forms particularly strong complexes with trivalent metal ions like Fe³⁺ and divalent metal ions such as Cu²⁺, Pb²⁺, and Zn²⁺.[7][8]

This ability to sequester metal ions is the basis for all of its major applications:

  • In Pharmaceutical Formulations: Trace metal ions, often originating from raw materials or manufacturing equipment, can catalyze the oxidative degradation of active pharmaceutical ingredients (APIs), leading to loss of potency and the formation of impurities.[9] By chelating these metal ions, this compound renders them chemically inert, thereby enhancing the stability and extending the shelf life of the product.[1][10]

  • In Chelation Therapy: this compound is used intravenously to treat heavy metal poisoning (e.g., lead) and, in some cases, hypercalcemia.[6][8][11] When administered, it binds to toxic metal ions in the bloodstream, forming a stable, water-soluble complex that is then efficiently eliminated from the body by the kidneys.[1][11]

  • As an Anticoagulant: In diagnostic laboratory settings, EDTA is used in blood collection tubes. It chelates calcium ions (Ca²⁺), which are essential cofactors in the blood coagulation cascade. By sequestering calcium, EDTA effectively prevents blood samples from clotting, preserving them for hematological analysis.[1]

The following diagram illustrates the logical relationship of how this compound prevents the degradation of an Active Pharmaceutical Ingredient (API) in a drug formulation.

cluster_0 Without EDTA cluster_1 With this compound API_unstable Active Pharmaceutical Ingredient (API) Degradation Oxidative Degradation API_unstable->Degradation Metal Trace Metal Ion (e.g., Fe³⁺, Cu²⁺) Metal->Degradation catalyzes Product Degraded Product (Loss of Efficacy) Degradation->Product API_stable Active Pharmaceutical Ingredient (API) Stable_Product Stable Product (Maintained Efficacy) API_stable->Stable_Product EDTA This compound Complex Stable Metal-EDTA Complex (Inert) EDTA->Complex Metal_present Trace Metal Ion (e.g., Fe³⁺, Cu²⁺) Metal_present->Complex chelates

Figure 1: Role of this compound in Preventing API Degradation.

Quantitative Data: Stability Constants

The stability of metal-EDTA complexes varies significantly depending on the metal ion. This selectivity is crucial for its applications. For instance, EDTA's higher affinity for lead than for calcium allows it to be used in lead poisoning therapy with managed effects on the body's essential calcium levels. The stability constant (Kf) is typically expressed in its logarithmic form (log Kf). The data below is compiled for a 1:1 complex at 25°C and an ionic strength of 0.1 M.[12][13]

Metal IonValenceLog Kf
Iron(III)Fe³⁺25.1
Mercury(II)Hg²⁺21.8
Copper(II)Cu²⁺18.8
Nickel(II)Ni²⁺18.4
Lead(II)Pb²⁺18.0
Cadmium(II)Cd²⁺16.5
Zinc(II)Zn²⁺16.5
Cobalt(II)Co²⁺16.45
AluminumAl³⁺16.4
Iron(II)Fe²⁺14.3
Manganese(II)Mn²⁺13.89
CalciumCa²⁺10.65
MagnesiumMg²⁺8.79
SodiumNa⁺1.86

Table 1: Stability Constants (Log Kf) for Common Metal Ion-EDTA Complexes.

Experimental Protocols

The determination of the stability constants of metal-EDTA complexes is crucial for understanding and predicting their behavior in various systems. Potentiometric titration is a primary and highly accurate method for this purpose.

This protocol outlines the general steps for determining the stability constant of a metal-EDTA complex using pH-potentiometric titration.[14][15]

Objective: To determine the formation constant (Kf) of a metal-EDTA complex by measuring changes in pH upon titration with a strong base.

Materials & Reagents:

  • High-resolution pH meter (0.1 mV resolution) and combination glass electrode.[14]

  • Temperature-controlled titration vessel (e.g., double-walled flask at 25.0 °C).[14]

  • Calibrated burette.

  • This compound solution of known concentration (e.g., 0.002 M).[14]

  • Metal salt solution (e.g., ZnCl₂) of known concentration, with a metal-to-ligand ratio typically around 0.95-0.98.[14]

  • Standardized, carbonate-free strong base titrant (e.g., 0.1 M KOH or NaOH).[14]

  • Standardized strong acid (e.g., 0.1 M HCl) for electrode calibration.

  • Inert background electrolyte to maintain constant ionic strength (e.g., 0.1 M KCl).[14]

  • High-purity, deionized water.

Procedure:

  • Electrode Calibration:

    • Calibrate the electrode system in terms of hydrogen ion concentration, not activity.

    • Perform a strong acid-strong base titration (e.g., titrating a known volume of HCl with the standardized KOH solution) in the same ionic medium (0.1 M KCl) as the main experiment.

    • Use the resulting data to determine the standard electrode potential (E°) and the Nernstian slope.[14]

  • Ligand Protonation Constant Determination:

    • First, determine the protonation constants of EDTA itself.

    • Pipette a known volume of the this compound solution into the titration vessel. Add the background electrolyte.

    • Titrate the solution with the standardized strong base. Record the pH (or EMF) after each addition of titrant, allowing the reading to stabilize.

    • Continue the titration well past the final equivalence point (e.g., to pH ~11.8-12).[14]

    • Use appropriate software to analyze the titration curve and calculate the stepwise protonation constants (pKa values) for EDTA.

  • Metal-Ligand Titration:

    • Pipette known volumes of the this compound solution and the metal salt solution into the titration vessel. Add the background electrolyte.

    • Titrate the mixture with the same standardized strong base, recording the pH (or EMF) versus the volume of titrant added.

    • The chelation reaction releases protons into the solution, causing a shift in the titration curve compared to the ligand-only titration.

  • Data Analysis:

    • The collected data (volume of titrant vs. pH) is processed using specialized computer programs (e.g., HYPERQUAD, BEST).[16]

    • The software performs a non-linear least-squares refinement by fitting the experimental data to a chemical model that includes the protonation equilibria of EDTA and the formation of various metal-EDTA species (e.g., ML, MHL).

    • The output of this analysis yields the stability constant(s) for the metal-EDTA complex(es).

The following diagram illustrates the workflow for the administration and mechanism of action of this compound in a clinical chelation therapy setting for heavy metal detoxification.

cluster_workflow Chelation Therapy Workflow start Patient with Heavy Metal (e.g., Lead) Burden admin Intravenous (IV) Administration of this compound Solution (Slow Infusion: 3-4 hours) start->admin 1. Initiation circulation EDTA Circulates in Bloodstream admin->circulation 2. Distribution binding Chelation: EDTA Binds to Free Metal Ions in Plasma circulation->binding 3. Sequestration complex Formation of Stable, Water-Soluble Metal-EDTA Complex binding->complex 4. Complexation filtration Renal Filtration: Complex is Filtered by the Kidney Glomeruli complex->filtration 5. Clearance excretion Excretion: Metal-EDTA Complex is Eliminated from the Body via Urine filtration->excretion 6. Elimination end Reduced Heavy Metal Load in Patient excretion->end

References

The Guardian of the Genome: A Technical Guide to Disodium EDTA in Preventing Enzymatic DNA Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the integrity of DNA is paramount. A constant threat to this integrity is the pervasive presence of deoxyribonucleases (DNases), enzymes that catalyze the degradation of DNA. This technical guide provides an in-depth exploration of the function of disodium ethylenediaminetetraacetic acid (EDTA) as a crucial tool in safeguarding DNA from enzymatic destruction. We will delve into the core mechanism of its action, present quantitative data for its effective use, and provide detailed experimental protocols for its application in various research contexts.

The Core Mechanism: Chelation-Mediated Inactivation of DNases

The primary function of disodium EDTA in preventing DNA degradation is its role as a chelating agent. DNases, particularly the well-studied DNase I, are metalloenzymes, meaning they require divalent cations as cofactors for their catalytic activity.[1][2] The most critical of these cations are magnesium (Mg²⁺) and calcium (Ca²⁺).[3] These ions are integral to the enzyme's structure and its ability to bind to the phosphodiester backbone of DNA and cleave it.[2]

This compound indirectly inhibits DNase activity by sequestering these essential divalent cations.[4] The EDTA molecule has a high affinity for divalent metal ions and forms stable, water-soluble complexes with them, effectively making them unavailable to the DNase enzymes.[5][6] Without their necessary cofactors, the DNases are rendered inactive, and the enzymatic degradation of DNA is halted.[2] This mechanism of indirect inhibition is a cornerstone of DNA protection in a vast array of molecular biology techniques.

DNase_Inhibition_by_EDTA cluster_0 Active DNase cluster_1 Inhibition by EDTA DNase DNase Enzyme Degraded_DNA Degraded DNA Fragments DNase->Degraded_DNA Cleavage MgCa Mg²⁺ / Ca²⁺ (Cofactors) MgCa->DNase Binds to activate DNA DNA Substrate DNA->DNase Substrate for Inactive_DNase Inactive DNase DNA_intact Intact DNA Inactive_DNase->DNA_intact No Cleavage EDTA This compound EDTA_Complex EDTA-Mg²⁺/Ca²⁺ Complex EDTA->EDTA_Complex Chelates MgCa_inactive Mg²⁺ / Ca²⁺ MgCa_inactive->EDTA

Caption: Mechanism of DNase Inhibition by this compound.

Quantitative Data for Effective DNase Inhibition

The concentration of this compound required for effective DNase inhibition can vary depending on the application, the source of the potential DNase contamination, and the concentration of divalent cations in the solution. The following table summarizes recommended concentrations from various sources.

ApplicationRecommended EDTA ConcentrationpHNotes
General DNA Extraction Buffer1-10 mM8.0A common starting range for many protocols.[7]
Plant DNA Extraction1-5 mM8.0Optimal range to inhibit plant nucleases without interfering with other enzymes.[7]
Complete DNase Inhibition5.0 mM8.0Concentration at which no DNase activity was observed in one study.[4]
TE Buffer (1X)1 mM8.0Standard buffer for long-term DNA storage.[8][9]
Low TE Buffer0.1 mM8.0Used when downstream applications are sensitive to high EDTA concentrations (e.g., PCR).[9][10]
Thawing Frozen Tissues250 mM10.0High concentration and alkaline pH significantly improve the recovery of high molecular weight DNA.
DNase I Inactivation (Heat)5 mMN/AAdded before heat inactivation to ensure complete and irreversible denaturation of DNase I.[11]

Experimental Protocols

The following are detailed methodologies for key experiments where this compound is critical for preventing DNA degradation.

Protocol 1: Genomic DNA Extraction from Whole Blood

This protocol is a common method for isolating high-quality genomic DNA from whole blood collected in EDTA-containing tubes.

Materials:

  • Whole blood collected in a Vacutainer® tube with K₂EDTA.

  • Lysis Buffer (e.g., 155 mM NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA, pH 7.4).

  • Cell Lysis Solution (e.g., a buffer containing Tris-HCl, EDTA, and SDS).

  • Proteinase K (20 mg/mL).

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1).

  • 100% and 70% Ethanol (ice-cold).

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

Procedure:

  • Red Blood Cell Lysis: Mix 3 mL of whole blood with 9 mL of cold Lysis Buffer. Incubate on ice for 15 minutes with occasional inversion.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Wash the white blood cell pellet with 3 mL of Lysis Buffer and centrifuge again. Discard the supernatant.

  • Cell Lysis: Resuspend the pellet in 500 µL of Cell Lysis Solution.

  • Add 25 µL of Proteinase K (20 mg/mL) and incubate at 56°C for 1-3 hours or overnight in a shaking water bath.

  • Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex for 30 seconds, and centrifuge at 12,000 x g for 10 minutes.

  • Carefully transfer the upper aqueous phase to a new tube.

  • DNA Precipitation: Add 2 volumes of ice-cold 100% ethanol to the aqueous phase. Mix gently by inversion until a white DNA precipitate forms.

  • Spool the DNA using a sealed glass Pasteur pipette or centrifuge at 12,000 x g for 5 minutes to pellet the DNA.

  • DNA Wash: Wash the DNA pellet with 1 mL of 70% ethanol. Centrifuge at 12,000 x g for 5 minutes.

  • Drying and Resuspension: Air-dry the pellet for 10-15 minutes. Resuspend the DNA in an appropriate volume of TE Buffer.

DNA_Extraction_Workflow start Start: Whole Blood in EDTA Tube rbc_lysis Red Blood Cell Lysis (Lysis Buffer with EDTA) start->rbc_lysis centrifuge1 Centrifugation (Pellet White Blood Cells) rbc_lysis->centrifuge1 cell_lysis Cell & Nuclear Lysis (SDS, Proteinase K) centrifuge1->cell_lysis protein_removal Protein Removal (Phenol-Chloroform Extraction) cell_lysis->protein_removal centrifuge2 Centrifugation (Separate Aqueous Phase) protein_removal->centrifuge2 dna_precipitation DNA Precipitation (Cold Ethanol) centrifuge2->dna_precipitation dna_wash DNA Wash (70% Ethanol) dna_precipitation->dna_wash resuspend Resuspend DNA (TE Buffer with EDTA) dna_wash->resuspend end End: Purified Genomic DNA resuspend->end

Caption: General Workflow for Genomic DNA Extraction.
Protocol 2: DNA Extraction from Plant Tissue

This protocol is adapted for the extraction of DNA from plant material, which often contains high levels of nucleases and other PCR inhibitors.

Materials:

  • Fresh or frozen plant tissue.

  • Extraction Buffer (e.g., 100 mM Tris-HCl pH 8.0, 50 mM EDTA pH 8.0, 500 mM NaCl, 1% SDS, 1% PVP, 0.1% 2-mercaptoethanol - add just before use).

  • Chloroform:Isoamyl Alcohol (24:1).

  • Isopropanol (ice-cold).

  • 70% Ethanol (ice-cold).

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

Procedure:

  • Tissue Homogenization: Grind 100-200 mg of plant tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a microcentrifuge tube containing 1 mL of pre-warmed (65°C) Extraction Buffer.

  • Lysis: Incubate the mixture at 65°C for 60 minutes with occasional mixing.

  • Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol, vortex thoroughly, and centrifuge at 13,000 x g for 15 minutes.

  • Transfer the upper aqueous phase to a new tube.

  • DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol and mix gently. Incubate at -20°C for at least 30 minutes.

  • Centrifuge at 13,000 x g for 15 minutes to pellet the DNA.

  • DNA Wash: Wash the pellet with 500 µL of ice-cold 70% ethanol. Centrifuge for 5 minutes.

  • Drying and Resuspension: Air-dry the pellet and resuspend in 50-100 µL of TE Buffer.

Concluding Remarks

This compound is an indispensable reagent in molecular biology, acting as a steadfast guardian of DNA integrity. Its mechanism of action, though indirect, is highly effective and relies on the fundamental principle of chelating divalent cations essential for DNase activity. By understanding the quantitative aspects of its use and adhering to optimized protocols, researchers, scientists, and drug development professionals can confidently protect their precious DNA samples from enzymatic degradation, ensuring the reliability and success of downstream applications. The strategic use of this compound is a simple yet powerful step in unlocking the vast potential held within the genetic code.

References

The Cornerstone of Nucleic Acid Stability: A Technical Guide to Disodium EDTA in Molecular Biology Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disodium ethylenediaminetetraacetic acid (EDTA) is an indispensable chelating agent in molecular biology, forming the theoretical bedrock for the preservation and integrity of nucleic acids in a vast array of applications. Its fundamental role lies in its ability to sequester divalent cations, thereby inactivating nucleases that would otherwise degrade DNA and RNA. This technical guide provides an in-depth exploration of the theoretical principles, quantitative data, and experimental protocols underpinning the use of disodium EDTA in molecular biology buffers.

The Chemical Foundation of Chelation

This compound (C₁₀H₁₄N₂Na₂O₈·2H₂O) is the disodium salt of ethylenediaminetetraacetic acid. Its remarkable chelating ability stems from its structure, which features two amine groups and four carboxyl groups. These six sites collectively act as a hexadentate ligand, capable of forming stable, one-to-one complexes with divalent and trivalent metal ions.[1][2][3] In molecular biology, the primary targets for chelation by EDTA are magnesium (Mg²⁺) and calcium (Ca²⁺) ions.[4]

The chelation process effectively "claws" or sequesters the metal ion within a stable, water-soluble complex, rendering it chemically inert and unavailable to participate in enzymatic reactions.[2][3]

EDTA This compound C₁₀H₁₄N₂Na₂O₈ Chelated_Complex Stable EDTA-Metal Complex Inactive Cation EDTA->Chelated_Complex Chelates Metal_Ion {Divalent Cation | e.g., Mg²⁺, Ca²⁺} Metal_Ion->Chelated_Complex Sequestered

Figure 1: The Chelation Mechanism of this compound.

Inhibition of Nucleases: The Core Function

The paramount reason for including EDTA in molecular biology buffers is the inhibition of deoxyribonucleases (DNases) and ribonucleases (RNases), enzymes that catalyze the degradation of DNA and RNA, respectively.

DNase Inhibition

Most DNases, particularly DNase I, are metalloenzymes that require divalent cations like Mg²⁺ and Ca²⁺ as cofactors for their catalytic activity.[5][6] Ca²⁺ is crucial for maintaining the proper conformation of the enzyme, while Mg²⁺ is directly involved in the hydrolytic cleavage of the phosphodiester backbone of DNA.[6][7] By chelating these essential cations, EDTA effectively strips them from the DNase enzymes, rendering them inactive and thus protecting the integrity of DNA.[8]

cluster_0 Without EDTA cluster_1 With EDTA DNase Active DNase I Degraded_DNA Degraded DNA DNase->Degraded_DNA Cleavage Mg_Ca {Mg²⁺ / Ca²⁺ Cofactors} Mg_Ca->DNase Activates DNA DNA Strand DNA->DNase Inactive_DNase Inactive DNase I Intact_DNA Intact DNA EDTA EDTA EDTA_Mg_Ca {EDTA-Metal Complex} EDTA->EDTA_Mg_Ca Chelates Mg_Ca2 {Mg²⁺ / Ca²⁺} Mg_Ca2->EDTA

Figure 2: EDTA's Inhibition of DNase I Activity.

RNase Inhibition

While many RNases are also inhibited by the removal of divalent cations, some, like RNase A, do not have an absolute requirement for these ions for their activity.[9][10][11] RNase A utilizes a sophisticated acid-base catalysis mechanism involving key histidine residues in its active site to cleave single-stranded RNA.[9][10][12] However, EDTA still plays a protective role for RNA. By chelating divalent cations, EDTA can help to inhibit certain classes of RNases that are metal-dependent. Furthermore, it helps to maintain the stability of RNA by preventing metal-catalyzed hydrolysis, especially at higher temperatures.[13]

Quantitative Aspects of EDTA Chelation

The efficacy of EDTA as a chelating agent is both concentration-dependent and highly influenced by the pH of the solution.

Stability Constants

The stability of the complex formed between EDTA and a metal ion is described by the stability constant (K_f), often expressed in its logarithmic form (log K_f). A higher log K_f value indicates a more stable complex. EDTA forms highly stable complexes with a wide range of divalent cations relevant in molecular biology.

Metal IonLog K_f
Ca²⁺10.65[14]
Mg²⁺8.79[15]
Mn²⁺14.0
Fe²⁺14.3
Co²⁺16.45[14]
Ni²⁺18.6
Cu²⁺18.8
Zn²⁺16.5
Cd²⁺16.5[14]
Pb²⁺18.0[15]
Table 1: Stability Constants (log K_f) of EDTA with Various Divalent Metal Ions. Values are approximate and can vary with experimental conditions.
The Critical Role of pH

The chelating ability of EDTA is profoundly dependent on the pH of the solution. The fully deprotonated form of EDTA (Y⁴⁻) is the most effective at binding metal ions. As the pH decreases, the carboxylate groups of EDTA become protonated, reducing its chelating efficiency. Conversely, as the pH increases, EDTA becomes progressively deprotonated, and its ability to chelate divalent cations increases exponentially, particularly in the range of pH 8 to 10.[16][17] For this reason, stock solutions of EDTA are typically adjusted to pH 8.0, a level at which the disodium salt will fully dissolve and the chelating capacity is optimal for most molecular biology applications.[4][18][19][20]

Applications in Common Molecular Biology Buffers

EDTA is a key component in several widely used buffers:

  • TE Buffer (Tris-EDTA): A standard buffer for the storage of DNA and RNA. Tris provides a stable pH environment (typically pH 8.0 for DNA and 7.5 for RNA), while EDTA (usually at 1 mM) protects the nucleic acids from nuclease degradation.[21]

  • TAE Buffer (Tris-acetate-EDTA) and TBE Buffer (Tris-borate-EDTA): These are common running buffers for agarose gel electrophoresis of nucleic acids. In addition to maintaining a stable pH and conducting electric current, the EDTA in these buffers (typically at 1-2 mM) protects the nucleic acids from nucleases present as contaminants in the gel or on lab equipment.[22]

The Double-Edged Sword: EDTA in Enzymatic Reactions

While invaluable for nucleic acid preservation, the very property that makes EDTA effective—its chelation of divalent cations—can be detrimental to enzymatic reactions that require these ions. A prime example is the Polymerase Chain Reaction (PCR).

Inhibition of PCR

Taq DNA polymerase, the thermostable enzyme at the heart of PCR, is a magnesium-dependent enzyme.[23] Mg²⁺ is an essential cofactor for Taq polymerase activity. If a DNA template is stored in a standard TE buffer (1 mM EDTA), the EDTA can chelate the Mg²⁺ in the PCR master mix, inhibiting the polymerase and leading to a failed or inefficient reaction.[23] Studies have also suggested that EDTA can directly bind to Taq polymerase, further inhibiting its function.[24][25]

cluster_0 Standard PCR cluster_1 PCR with EDTA Contamination Taq Active Taq Polymerase Amplified_DNA Amplified DNA Taq->Amplified_DNA Amplification Mg {Free Mg²⁺} Mg->Taq Activates DNA_Template DNA Template DNA_Template->Taq Inactive_Taq Inactive Taq Polymerase No_Amplification {No Amplification} Inactive_Taq->No_Amplification EDTA_Mg {EDTA-Mg²⁺ Complex} DNA_Template2 DNA Template DNA_Template2->Inactive_Taq EDTA EDTA from TE Buffer EDTA->EDTA_Mg Chelates Mg2 {Mg²⁺ from Master Mix} Mg2->EDTA

Figure 3: Inhibition of Taq Polymerase in PCR by EDTA.

Experimental Protocols

Preparation of 0.5 M this compound Stock Solution (pH 8.0)

Materials:

  • This compound dihydrate (MW: 372.24 g/mol )

  • Deionized water

  • Sodium hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)

  • Magnetic stirrer and stir bar

  • pH meter

  • Graduated cylinder and beaker

Procedure:

  • For 1 liter of solution, weigh out 186.1 g of this compound dihydrate and add it to 800 mL of deionized water in a beaker.[20]

  • Place the beaker on a magnetic stirrer and add a stir bar. The solution will be milky as the EDTA will not dissolve at this point.[18]

  • Slowly add NaOH while continuously monitoring the pH. The EDTA will begin to dissolve as the pH approaches 8.0.[4][20]

  • Continue to add NaOH until the pH is exactly 8.0. The solution should become clear.[18]

  • Transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 liter.

  • Sterilize by autoclaving. Store at room temperature.[4]

Demonstration of DNase I Inhibition by EDTA

Materials:

  • Plasmid DNA (e.g., 1 µg/µL)

  • DNase I (RNase-free)

  • 10X DNase I reaction buffer (typically contains MgCl₂ and CaCl₂)

  • 0.5 M EDTA, pH 8.0

  • Nuclease-free water

  • Agarose gel electrophoresis system

  • DNA loading dye

  • Incubator or water bath at 37°C

Procedure:

  • Set up four reaction tubes on ice as follows:

TubePlasmid DNA (1 µg)10X DNase I BufferDNase I (1 unit)0.5 M EDTANuclease-free water
1 (Negative Control)1 µL2 µL--to 20 µL
2 (Positive Control)1 µL2 µL1 µL-to 20 µL
3 (EDTA Inhibition)1 µL2 µL1 µL2 µL (50 mM final)to 20 µL
4 (EDTA only)1 µL2 µL-2 µL (50 mM final)to 20 µL
  • Mix the contents of each tube gently and incubate at 37°C for 15 minutes.[26][27]

  • Stop the reaction in tubes 1 and 2 by adding 2 µL of 0.5 M EDTA (to a final concentration of 50 mM). For tube 3, the EDTA is already present.

  • Add DNA loading dye to each sample.

  • Analyze the entire reaction mixture by agarose gel electrophoresis.

Expected Results:

  • Lane 1: Intact plasmid DNA band.

  • Lane 2: A smear of degraded DNA, indicating DNase I activity.

  • Lane 3: Intact plasmid DNA band, demonstrating that EDTA inhibited DNase I activity.

  • Lane 4: Intact plasmid DNA band, showing that EDTA itself does not degrade DNA.

Demonstration of PCR Inhibition by EDTA and Rescue with MgCl₂

Materials:

  • DNA template (in nuclease-free water)

  • DNA template (in TE buffer, 10 mM Tris, 1 mM EDTA)

  • PCR master mix (containing dNTPs, buffer, and Taq polymerase, but without MgCl₂)

  • Forward and reverse primers

  • 25 mM MgCl₂ solution

  • Nuclease-free water

  • Thermocycler

  • Agarose gel electrophoresis system

Procedure:

  • Set up five PCR tubes on ice as follows:

TubeDNA Template (in water)DNA Template (in TE)PCR Master MixPrimers25 mM MgCl₂Nuclease-free water
1 (Positive Control)1 µL-10 µL1 µL1.5 µL (1.5 mM final)to 25 µL
2 (Negative Control)--10 µL1 µL1.5 µL (1.5 mM final)to 25 µL
3 (EDTA Inhibition)-1 µL10 µL1 µL1.5 µL (1.5 mM final)to 25 µL
4 (Mg²⁺ Rescue 1)-1 µL10 µL1 µL2.5 µL (2.5 mM final)to 25 µL
5 (Mg²⁺ Rescue 2)-1 µL10 µL1 µL3.5 µL (3.5 mM final)to 25 µL
  • Perform PCR using a standard amplification protocol.

  • Analyze the PCR products by agarose gel electrophoresis.

Expected Results:

  • Lane 1: A clear band of the expected PCR product size.

  • Lane 2: No band.

  • Lane 3: No band or a very faint band, demonstrating PCR inhibition by EDTA.

  • Lane 4 & 5: Increasingly bright bands of the PCR product, showing that the addition of excess MgCl₂ can overcome the inhibitory effect of EDTA.[28][29]

Conclusion

This compound is a cornerstone of molecular biology, providing an essential safeguard for the integrity of DNA and RNA. Its function as a potent chelator of divalent cations, particularly Mg²⁺ and Ca²⁺, forms the theoretical basis for its widespread use in inhibiting nuclease activity. While its chelating properties can interfere with certain enzymatic reactions like PCR, a thorough understanding of its mechanism of action and the quantitative aspects of its function allows researchers to harness its protective capabilities while mitigating its inhibitory effects. The principles and protocols outlined in this guide provide a solid foundation for the effective and informed use of this compound in research, diagnostics, and drug development.

References

The Double-Edged Sword: A Technical Guide to Disodium EDTA and its Impact on Cell Adhesion in Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disodium ethylenediaminetetraacetic acid (EDTA) is a ubiquitous reagent in the cell culture laboratory, primarily utilized for its ability to detach adherent cells from culture surfaces. While an invaluable tool, its application is not without nuance. A thorough understanding of its mechanism of action, optimal usage, and potential cytotoxic effects is paramount for reproducible and reliable experimental outcomes. This technical guide provides an in-depth exploration of the multifaceted impact of disodium EDTA on cell adhesion, offering quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

The Core Mechanism: Chelation of Divalent Cations

At its core, the function of this compound in cell culture revolves around its role as a chelating agent. It possesses a high affinity for divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺) ions.[1][2][3] These ions are integral to the proper functioning of various cell adhesion molecules (CAMs) that mediate both cell-cell and cell-extracellular matrix (ECM) interactions.[3][4]

The two primary families of CAMs affected by EDTA are:

  • Cadherins: These transmembrane proteins are responsible for calcium-dependent cell-cell adhesion, forming adherens junctions that are crucial for tissue integrity.[5][6] By sequestering Ca²⁺ ions, EDTA disrupts the homophilic binding of cadherins between adjacent cells, leading to a weakening of cell-cell contacts.[1][6]

  • Integrins: This family of heterodimeric transmembrane receptors mediates the attachment of cells to the ECM by binding to proteins such as fibronectin and laminin.[3][4] The conformation and ligand-binding affinity of many integrins are dependent on the presence of both Ca²⁺ and Mg²⁺.[4][7] EDTA's chelation of these cations alters integrin structure, thereby inhibiting their ability to bind to the ECM and leading to cell detachment.[4]

Quantitative Data on this compound in Cell Culture

The optimal concentration and potential toxicity of this compound are highly dependent on the specific cell type and the experimental context. The following tables summarize key quantitative data to guide protocol development.

Table 1: Recommended Starting Concentrations of this compound for Cell Detachment

Cell TypeRecommended Starting EDTA Concentration (in PBS)Notes
Primary Fibroblasts0.5 mM - 2.0 mMCan often be used alone for the detachment of loosely adherent fibroblasts.[8]
Human Umbilical Vein Endothelial Cells (HUVEC)0.5 mM - 1.0 mMFrequently used in combination with a low concentration of trypsin.[8]
HT-29 (Human Colon Carcinoma)Not specified, but enhances detachment up to 65%Used in combination with other agents in some studies.[9]
MCF-7 (Human Breast Adenocarcinoma)>5 mM required for some detachment, 10 mM effective with pipettingLower concentrations were found to be ineffective for detachment.[3][10]
General Adherent Cell Lines0.5 mM - 2.0 mMOften used in conjunction with trypsin (e.g., 0.05% Trypsin-EDTA).

Table 2: Quantitative Effects of this compound on Cell Detachment

Cell LineEDTA ConcentrationIncubation TimeObserved Effect
HT-29Not specifiedNot specifiedEnhanced detachment of adherent cells by up to 65%.[9]
T84 (Human Colon Carcinoma)5 mM10 minutesDisrupted tight junctions and allowed for redistribution of basolateral proteins.[11]
HEK293TNot specified (in Trypsin-EDTA)Not specifiedDelayed aggregate formation and transient loss of N-cadherin.[12]
Various (in combination with Oxaliplatin)Not specifiedNot specifiedRemoved up to 81% of adhesive HT-29 cells from the surface.[9]

Table 3: Cytotoxicity of this compound

Cell Line/SystemIC50 ValueNotes
Macrophage Membranes (VIP Binding)5.4 mMInhibition of vasoactive intestinal peptide binding.[13]
General Primary Cells>5-10 mMConcentrations above this range can significantly reduce cell viability.[8]
HT-29No significant cell toxicity when used alone for detachmentIn the context of a specific study on cell removal.[9]

Experimental Protocols

Protocol 1: Detachment of Adherent Cells using this compound

This protocol describes a method for detaching cells that are sensitive to enzymatic digestion by proteases like trypsin.

Materials:

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • This compound solution (e.g., 2-5 mM in PBS)

  • Complete cell culture medium

  • Sterile culture flasks or plates

  • Sterile pipettes

  • Cell scraper (optional)

Procedure:

  • Aspirate the culture medium from the vessel.

  • Gently wash the cell monolayer with Ca²⁺ and Mg²⁺ free PBS to remove any residual serum.

  • Aspirate the PBS wash.

  • Add a sufficient volume of pre-warmed (37°C) EDTA solution to cover the cell monolayer.

  • Incubate the vessel at 37°C for 5-15 minutes. Monitor the cells under a microscope for detachment. Gentle tapping of the vessel may aid in detachment.

  • Once the majority of cells have detached, add 2-3 volumes of complete culture medium to the vessel to inactivate the EDTA by providing an excess of divalent cations.

  • Gently pipette the cell suspension up and down to create a single-cell suspension. For strongly adherent cells, a cell scraper may be used gently.

  • Transfer the cell suspension to a sterile centrifuge tube.

  • Centrifuge the cells at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells.

  • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium for further use (e.g., counting, seeding).

Protocol 2: Immunofluorescence Staining of Focal Adhesions (Vinculin and F-actin)

This protocol allows for the visualization of changes in focal adhesions and the actin cytoskeleton following treatment with this compound.

Materials:

  • Cells cultured on glass coverslips in a multi-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary antibody: Anti-Vinculin

  • Secondary antibody: Fluorophore-conjugated anti-mouse IgG

  • Fluorophore-conjugated Phalloidin (for F-actin staining)

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Treat cells with the desired concentration of this compound for the desired time. Include an untreated control.

  • Aspirate the medium and gently wash the cells twice with PBS.

  • Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.[1]

  • Wash the cells twice with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.[1]

  • Wash the cells twice with PBS.

  • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.[1][4]

  • Dilute the anti-vinculin primary antibody in Blocking Buffer (typically 1:100 to 1:500 dilution).[1]

  • Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips. Incubate for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS for 5-10 minutes each.[1]

  • Dilute the fluorophore-conjugated secondary antibody and fluorophore-conjugated phalloidin in PBS.

  • Incubate the cells with the secondary antibody and phalloidin solution for 30-60 minutes at room temperature, protected from light.[1]

  • Wash the cells three times with PBS for 5-10 minutes each.

  • (Optional) Counterstain the nuclei with DAPI for 1-5 minutes, followed by washing with PBS.[1]

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image the cells using a fluorescence microscope with the appropriate filters.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows discussed.

EDTA_Cadherin_Disruption Cadherin1 E-Cadherin Ca_ion Ca²⁺ Cadherin1->Ca_ion Cadherin2 E-Cadherin Ca_ion->Cadherin2 Adhesion Chelated_Ca Chelated Ca²⁺ EDTA Disodium EDTA EDTA->Ca_ion Chelates

EDTA disrupts cadherin-mediated cell-cell adhesion by chelating calcium ions.

EDTA_Integrin_Disruption cluster_cell Cell cluster_ecm Extracellular Matrix (ECM) Integrin Integrin (αβ) Focal_Adhesion Focal Adhesion Complex Integrin->Focal_Adhesion Divalent_Cations Ca²⁺ / Mg²⁺ Integrin->Divalent_Cations Actin Actin Cytoskeleton Focal_Adhesion->Actin Fibronectin Fibronectin Divalent_Cations->Fibronectin Adhesion Chelated_Cations Chelated Cations EDTA Disodium EDTA EDTA->Divalent_Cations Chelates

EDTA disrupts integrin-mediated cell-ECM adhesion by chelating divalent cations.

Experimental_Workflow_EDTA start Adherent Cell Culture wash Wash with PBS (Ca²⁺/Mg²⁺ free) start->wash add_edta Add this compound Solution wash->add_edta incubate Incubate (37°C, 5-15 min) add_edta->incubate observe Monitor Cell Detachment (Microscopy) incubate->observe inactivate Inactivate EDTA with Complete Medium observe->inactivate collect Collect Cell Suspension inactivate->collect process Further Processing (Counting, Seeding, Analysis) collect->process

A typical experimental workflow for detaching adherent cells using this compound.

Conclusion

This compound is a powerful and essential tool in tissue culture for the detachment of adherent cells. Its efficacy lies in its ability to chelate the divalent cations necessary for the function of key cell adhesion molecules. However, researchers must be mindful of the cell-type-specific optimal concentrations and the potential for cytotoxicity at higher concentrations or with prolonged exposure. By following well-defined protocols and understanding the underlying mechanisms, scientists can harness the utility of this compound while ensuring the integrity and viability of their cell cultures, leading to more accurate and reproducible research outcomes.

References

Methodological & Application

Application Note & Protocol: Preparation of 0.5 M Disodium EDTA Stock Solution (pH 8.0)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylenediaminetetraacetic acid (EDTA) is a ubiquitous chelating agent in molecular biology, biochemistry, and cell biology. Its primary function is to sequester divalent cations, particularly magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential cofactors for many enzymes, including nucleases.[1] By binding these ions, EDTA effectively inhibits the activity of metal-dependent enzymes like DNases and RNases, thereby protecting the integrity of DNA and RNA during extraction and manipulation procedures.[1][2] This protocol details the standardized method for preparing a 0.5 M EDTA stock solution at a pH of 8.0, a common concentration for various laboratory applications. A critical aspect of this procedure is the pH adjustment, as the disodium salt of EDTA will not fully dissolve in water until the pH is raised to approximately 8.0.[1][3]

Data Presentation

The following table summarizes the quantitative data required for preparing a 0.5 M EDTA stock solution at various volumes. The most commonly used form, disodium EDTA dihydrate (C₁₀H₁₄N₂Na₂O₈·2H₂O), has a molecular weight of 372.24 g/mol .[1]

Final VolumeMolarity (M)ReagentMolecular Weight ( g/mol )Mass Required (g)Approximate Starting Volume of WaterApproximate Amount of NaOH (solid pellets)
100 mL0.5This compound Dihydrate372.2418.6180 mL~2 g
500 mL0.5This compound Dihydrate372.2493.06400 mL~10 g[4]
1 L0.5This compound Dihydrate372.24186.1800 mL~20 g[1][3][5]

Experimental Protocol

This protocol describes the preparation of 1 liter of 0.5 M this compound, pH 8.0. Adjust the quantities of reagents proportionally for different final volumes as detailed in the table above.

Materials and Equipment:

  • This compound dihydrate (C₁₀H₁₄N₂Na₂O₈·2H₂O)[1]

  • Sodium hydroxide (NaOH) pellets or a concentrated NaOH solution (e.g., 10 M)[1][5]

  • Deionized or distilled water[1]

  • Beaker (e.g., 2 L for a 1 L preparation)[1]

  • Graduated cylinder (e.g., 1 L)[1]

  • Magnetic stirrer and stir bar[5]

  • pH meter

  • Autoclave or 0.22-0.5 micron filter for sterilization[3][5][6]

  • Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves[1][4]

Procedure:

  • Initial Mixing: In a beaker, add 186.1 g of this compound dihydrate to 800 mL of distilled water.[5]

  • Stirring: Place a magnetic stir bar in the beaker and put it on a magnetic stirrer. Stir the solution vigorously. The EDTA will not fully dissolve at this stage, resulting in a milky suspension.[1][5]

  • pH Adjustment: While stirring, slowly add NaOH pellets (approximately 20 g for a 1 L solution) or a concentrated NaOH solution.[1][5] Use a pH meter to continuously monitor the pH. The EDTA will begin to dissolve as the pH approaches 8.0.[1][5] Be patient, as this process can take some time.[2] Add the final amount of NaOH slowly to avoid overshooting the target pH.[5]

  • Final Volume Adjustment: Once the EDTA is completely dissolved and the pH is stable at 8.0, transfer the solution to a 1 L graduated cylinder. Add distilled water to bring the final volume to exactly 1 liter.[1]

  • Sterilization: Sterilize the solution by autoclaving it on a liquid cycle (e.g., 20 minutes at 15 psi) or by passing it through a 0.22 or 0.5-micron filter.[2][3][5][6]

  • Storage: Store the 0.5 M EDTA solution at room temperature.[1][2][4]

Safety Precautions:

  • Always wear appropriate PPE when handling chemicals.[1][4]

  • Sodium hydroxide (NaOH) is caustic and should be handled with care to avoid contact with skin and eyes.[1]

  • Consult the Material Safety Data Sheets (MSDS) for both EDTA and NaOH before beginning the procedure.[1]

Experimental Workflow

G cluster_prep Preparation cluster_dissolution Dissolution & pH Adjustment cluster_finalization Finalization & Storage weigh Weigh 186.1g this compound Dihydrate add_edta Add EDTA to Water weigh->add_edta measure_h2o Measure 800mL Distilled Water measure_h2o->add_edta stir Stir Vigorously (Milky Suspension) add_edta->stir add_naoh Slowly Add NaOH Pellets/Solution stir->add_naoh monitor_ph Monitor pH with Meter add_naoh->monitor_ph Continuous Monitoring monitor_ph->add_naoh pH < 8.0 dissolved EDTA Fully Dissolved at pH 8.0 monitor_ph->dissolved pH = 8.0 adjust_vol Adjust Final Volume to 1L dissolved->adjust_vol sterilize Sterilize (Autoclave or Filter) adjust_vol->sterilize store Store at Room Temperature sterilize->store

References

Application Notes and Protocols for DNA Extraction from Whole Blood Using Disodium EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium ethylenediaminetetraacetic acid (EDTA) is the anticoagulant of choice for whole blood samples intended for genomic DNA extraction. Its primary function is to chelate divalent cations, particularly magnesium (Mg²⁺) and calcium (Ca²⁺). This action is crucial for preserving the integrity of DNA for downstream molecular applications. By sequestering Ca²⁺, EDTA effectively inhibits the coagulation cascade, keeping the blood in a liquid state. Furthermore, the chelation of Mg²⁺, a necessary cofactor for nucleases (enzymes that degrade DNA), protects the genomic DNA from enzymatic degradation, ensuring high-quality and high-yield DNA extraction.[1][2][3]

Compared to other common anticoagulants such as heparin and sodium citrate, EDTA is preferred for DNA-based analyses. Heparin is known to interfere with downstream enzymatic reactions like PCR, while sodium citrate may not offer the same level of DNA preservation, especially when processing is delayed.[4] Studies have shown that DNA yields from blood collected in EDTA tubes are generally higher and more consistent.[4][5]

Mechanism of Action of Disodium EDTA

This compound acts as a potent chelating agent, forming stable complexes with divalent metal ions. This property is central to its dual role in anticoagulation and DNA preservation.

Anticoagulation Pathway:

The blood coagulation cascade is a series of enzymatic reactions that require calcium ions (Ca²⁺) as a cofactor at multiple steps. By binding to Ca²⁺ ions in the blood, EDTA effectively removes them from the solution, thereby halting the coagulation process and preventing the formation of a clot.[3]

DNA Preservation Pathway:

DNases, enzymes present in blood plasma and released from cells, can degrade DNA. These enzymes require magnesium ions (Mg²⁺) as a cofactor to function. EDTA chelates Mg²⁺ ions, rendering the DNases inactive and thus protecting the integrity of the genomic DNA.[1][2]

EDTA_Mechanism Mechanism of this compound in Whole Blood cluster_anticoagulation Anticoagulation cluster_preservation DNA Preservation Whole Blood Whole Blood Coagulation Cascade Coagulation Cascade Whole Blood->Coagulation Cascade Clot Formation Clot Formation Coagulation Cascade->Clot Formation Ca2+ Ca2+ Ca2+->Coagulation Cascade Cofactor Leukocytes Leukocytes Genomic DNA Genomic DNA Leukocytes->Genomic DNA DNases DNases DNA Degradation DNA Degradation DNases->DNA Degradation Mg2+ Mg2+ Mg2+->DNases Cofactor Genomic DNA->DNA Degradation This compound This compound This compound->Ca2+ Chelates This compound->Mg2+ Chelates

Caption: Mechanism of this compound action in whole blood samples.

Quantitative Data Summary

The following tables summarize typical DNA yields and purity obtained from whole blood collected in EDTA tubes.

Table 1: Comparison of DNA Yield from Different Anticoagulants

AnticoagulantAverage DNA Yield from 2 mL Whole BloodReference
This compound 33 µg [5]
Heparin25 µg[5]
Citrate23 µg[5]

Table 2: DNA Yield and Purity from Long-Term Stored EDTA Whole Blood

Storage Duration at -30°CMean DNA Yield (from 0.5-4 mL blood)Mean A260/A280 RatioReference
Up to 19 years (average 12 years)114 µg1.8[6][7]

Table 3: Impact of Thawing Method on DNA Yield from Frozen EDTA Whole Blood

Thawing MethodDNA Yield (µg/mL of blood)A260/A280 RatioReference
Aluminum Block (Room Temp) 25.19 ± 4.99 1.91 ± 0.03 [8]
37°C Water Bath19.40 ± 7.481.90 ± 0.03[8]
On Ice21.40 ± 6.37Not specified[8]

Experimental Protocols

Blood Collection and Storage
  • Blood Collection: Collect whole blood into vacuum tubes containing K₂EDTA or K₃EDTA. The optimal concentration of EDTA is approximately 1.5 mg per mL of blood.[9][10] Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant.

  • Short-Term Storage: For DNA extraction within 24-48 hours, store the blood samples at 4°C.[1]

  • Long-Term Storage: For long-term storage, samples can be stored at -20°C or ideally at -80°C.[1][6] Studies have shown that high-quality DNA can be extracted from whole blood stored at -30°C for up to 19 years.[6][7]

Protocol for Genomic DNA Extraction (Manual Phenol-Chloroform Method)

This protocol is a classic method for high-yield genomic DNA extraction.

Reagents:

  • Lysis Buffer (155 mM NH₄Cl, 10 mM KHCO₃, 0.1 mM Na₂EDTA, pH 7.4)

  • SE Buffer (75 mM NaCl, 25 mM Na₂EDTA, pH 8.0)

  • 20% Sodium Dodecyl Sulfate (SDS)

  • Proteinase K (10 mg/mL)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3 M Sodium Acetate (pH 5.2)

  • Isopropanol (100%)

  • Ethanol (70%)

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

  • To 10 mL of whole blood, add 30 mL of cold Lysis Buffer. Mix gently and incubate on ice for 30 minutes.

  • Centrifuge at 1200 rpm for 10 minutes at 4°C. Discard the supernatant.

  • Wash the pellet with 10 mL of Lysis Buffer, resuspend, and centrifuge again as in step 2.

  • Resuspend the pellet in 5 mL of SE Buffer.

  • Add 40 µL of Proteinase K (10 mg/mL) and 250 µL of 20% SDS. Mix gently and incubate overnight at 37°C in a water bath.[11]

  • Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol, mix by inverting for 10 minutes, and centrifuge at 3000 rpm for 5 minutes.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Repeat the extraction with Chloroform:Isoamyl Alcohol.

  • Transfer the supernatant to a new tube and add 1/10th volume of 3 M Sodium Acetate and 2 volumes of cold isopropanol.

  • Gently mix until the DNA precipitates. Spool the DNA using a sealed glass pipette.

  • Wash the DNA pellet with 70% ethanol and air dry briefly.

  • Resuspend the DNA in an appropriate volume of TE Buffer. Allow it to dissolve overnight at 4°C.[11]

DNA_Extraction_Workflow Genomic DNA Extraction Workflow from Whole Blood start Whole Blood in EDTA Tube lysis Red Blood Cell Lysis start->lysis centrifuge1 Centrifugation & Pellet Leukocytes lysis->centrifuge1 cell_lysis Leukocyte Lysis & Protein Digestion (SDS, Proteinase K) centrifuge1->cell_lysis phenol_chloroform Phenol:Chloroform Extraction cell_lysis->phenol_chloroform phase_separation Phase Separation by Centrifugation phenol_chloroform->phase_separation precipitation DNA Precipitation (Isopropanol & Salt) phase_separation->precipitation Aqueous Phase wash Wash with 70% Ethanol precipitation->wash resuspend Resuspend in TE Buffer wash->resuspend end Purified Genomic DNA resuspend->end

Caption: Workflow for manual genomic DNA extraction from whole blood.

Protocol for Genomic DNA Extraction (Commercial Spin Column Kit)

This protocol is a generalized procedure for commercially available kits (e.g., QIAamp DNA Blood Mini Kit). Always refer to the manufacturer's specific instructions.

Procedure:

  • Pipette 20 µL of Proteinase K into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of whole blood to the tube.

  • Add 200 µL of Lysis Buffer (e.g., Buffer AL) and mix by vortexing.

  • Incubate at 56°C for 10 minutes.[12]

  • Briefly centrifuge to remove drops from the lid.

  • Add 200 µL of 100% ethanol and mix by vortexing.

  • Carefully apply the mixture to the spin column placed in a 2 mL collection tube.

  • Centrifuge at ≥6000 x g for 1 minute. Discard the filtrate and collection tube.

  • Place the spin column in a new collection tube. Add 500 µL of Wash Buffer 1 (e.g., Buffer AW1) and centrifuge for 1 minute. Discard the filtrate.

  • Add 500 µL of Wash Buffer 2 (e.g., Buffer AW2) and centrifuge for 3 minutes to dry the membrane.[12]

  • Place the spin column in a clean 1.5 mL microcentrifuge tube.

  • Add 50-200 µL of Elution Buffer (e.g., Buffer AE or TE Buffer) directly to the center of the membrane.

  • Incubate at room temperature for 1-5 minutes.

  • Centrifuge for 1 minute to elute the DNA.

Quality Control

After extraction, it is essential to assess the quantity and quality of the extracted DNA.

  • Quantification: Use a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit, PicoGreen) for accurate DNA concentration measurement.[6][7]

  • Purity: The A260/A280 ratio, measured by spectrophotometry, should be between 1.8 and 2.0 for pure DNA. A lower ratio indicates protein contamination. The A260/A230 ratio should be above 2.0, with lower values suggesting salt or other contaminants.[7]

  • Integrity: DNA integrity can be assessed by running an aliquot of the extracted DNA on a 1% agarose gel. High-quality genomic DNA should appear as a single, high-molecular-weight band with minimal smearing.[11]

Conclusion

The use of this compound as an anticoagulant is a critical first step for obtaining high-quality genomic DNA from whole blood. Its ability to both prevent clotting and inhibit nuclease activity makes it superior to other anticoagulants for molecular applications. By following standardized collection, storage, and extraction protocols, researchers can consistently obtain high yields of pure, intact DNA suitable for a wide range of downstream applications, including PCR, sequencing, and genotyping.

References

Application Notes and Protocols for Disodium EDTA in Adherent Cell Culture Detachment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium ethylenediaminetetraacetic acid (EDTA) is a chelating agent widely employed in cell culture for the gentle and effective detachment of adherent cells from culture surfaces and from each other. Its non-enzymatic action makes it an indispensable tool, particularly when preserving the integrity of cell surface proteins is crucial for downstream applications such as flow cytometry, immunofluorescence, and cell sorting.[1][2] This document provides detailed application notes, experimental protocols, and the underlying mechanism of action for the use of disodium EDTA in adherent cell culture.

Mechanism of Action

Adherent cells attach to the culture substrate and to neighboring cells through a complex network of cell adhesion molecules (CAMs), primarily integrins and cadherins.[2] The proper function of these molecules is critically dependent on the presence of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺).[1][2][3][4] this compound acts as a strong chelating agent, sequestering these essential divalent cations from the extracellular environment.[2][3][4][5] This disruption of cation availability alters the conformation of cadherins and integrins, weakening their adhesive interactions and leading to cell rounding and detachment.[2][4]

EDTA_Mechanism Mechanism of this compound in Cell Detachment Integrin Integrin ECM_Protein ECM Proteins (e.g., Fibronectin) Integrin->ECM_Protein binds to Cadherin E-Cadherin Adjacent_Cell Adjacent Cell Cadherin->Adjacent_Cell binds to Ca_Mg Ca²⁺ / Mg²⁺ Ca_Mg->Integrin enables binding Ca_Mg->Cadherin enables binding EDTA This compound EDTA->Ca_Mg chelates

Caption: Mechanism of EDTA-mediated cell detachment.

Quantitative Data Summary

The optimal concentration and incubation time for this compound are cell-type dependent and should be empirically determined. The following table provides a summary of recommended starting concentrations for various applications and cell types.

Cell Type / Application Recommended EDTA Concentration Typical Incubation Time Notes
General Adherent Cell Lines0.5 mM - 2.0 mM[1]5 - 15 minutes[1][2]A good starting point for many common cell lines.
Loosely Adherent Cells0.5 mM[5]2 - 15 minutes[5]Lower concentrations are often sufficient.
Strongly Adherent CellsUp to 10-15 mM[6]10+ minutes[6]Higher concentrations may be required. Monitor for cytotoxicity.
Human Umbilical Vein Endothelial Cells (HUVEC)0.5 mM - 1.0 mM[1]VariesOften used with a low concentration of trypsin.[1]
Primary Fibroblasts0.5 mM - 2.0 mM[1]VariesCan be used alone for loosely adherent fibroblasts.[1]
High-Throughput Flow Cytometry1.6 mM - 3.8 mM (final concentration)[7]15 - 45 minutes[7]Protocol involves adding EDTA directly to the culture medium.[7]
Prevention of Cell Aggregation2 mM - 5 mM[8]N/AAdded to cell suspension buffers.

Experimental Protocols

Preparation of a 0.5 M this compound Stock Solution (pH 8.0)

A concentrated stock solution is recommended for convenient dilution to the desired working concentration.

Materials:

  • This compound Dihydrate (Na₂EDTA·2H₂O)

  • Deionized Water

  • Sodium Hydroxide (NaOH)

  • Sterile, Graduated Cylinder

  • Sterile Beaker and Magnetic Stir Bar

  • pH Meter

  • Sterile Filter (0.22 µm) or Autoclave

  • Sterile Storage Bottle

Procedure:

  • To 800 mL of deionized water in a beaker, add 186.1 g of this compound dihydrate.[2]

  • Stir vigorously using a magnetic stirrer. The EDTA will not fully dissolve until the pH is adjusted.[2]

  • Slowly add NaOH (pellets or a concentrated solution) to adjust the pH to 8.0. The solution will become clear as the EDTA dissolves.[2]

  • Once the EDTA is completely dissolved, transfer the solution to a graduated cylinder and bring the final volume to 1 L with deionized water.[2]

  • Sterilize the solution by passing it through a 0.22 µm filter or by autoclaving.[2]

  • Store the sterile stock solution at room temperature or 4°C.[2]

Protocol 1: Cell Detachment using this compound Alone

This non-enzymatic method is ideal for loosely adherent cells or when preserving cell surface proteins is critical.[1][2]

Materials:

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • This compound solution (e.g., 0.5 - 5 mM in PBS), pre-warmed to 37°C

  • Complete cell culture medium

  • Sterile culture vessel with adherent cells

  • Sterile pipettes

  • Optional: Cell scraper

Procedure:

  • Aspirate the culture medium from the vessel.

  • Gently wash the cell monolayer once with Ca²⁺ and Mg²⁺ free PBS to remove any residual serum.[1][2]

  • Aspirate the PBS wash.

  • Add a sufficient volume of the pre-warmed EDTA solution to cover the cell monolayer.

  • Incubate the vessel at 37°C for 5-15 minutes. The optimal time will vary depending on the cell type.[1][2]

  • Monitor the cells under a microscope. Detached cells will appear rounded. Gentle tapping of the vessel can aid in detachment.[1][2]

  • Once the cells are detached, add an equal or greater volume of complete culture medium to the vessel. The divalent cations in the medium will inactivate the EDTA.[1]

  • Gently pipette the cell suspension up and down to create a single-cell suspension. For strongly adherent cells, a cell scraper may be used gently at this stage.[2]

  • Transfer the cell suspension to a sterile centrifuge tube for further processing (e.g., cell counting, subculturing).

Protocol 2: Cell Detachment using Trypsin-EDTA

This combination is more potent and is suitable for strongly adherent cell lines. EDTA enhances the activity of trypsin by making the cell adhesion proteins more accessible.[1][5]

Materials:

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Trypsin-EDTA solution (e.g., 0.05% Trypsin, 0.53 mM EDTA), pre-warmed to 37°C

  • Complete cell culture medium

  • Sterile culture vessel with adherent cells

  • Sterile pipettes

Procedure:

  • Aspirate the culture medium from the vessel.

  • Wash the cell monolayer once with Ca²⁺ and Mg²⁺ free PBS to remove residual serum, which contains trypsin inhibitors.[4]

  • Aspirate the PBS wash.

  • Add a sufficient volume of pre-warmed Trypsin-EDTA solution to cover the cell monolayer (e.g., 1 mL for a T-25 flask).[2]

  • Incubate the vessel at 37°C for 2-5 minutes. Avoid over-incubation, as it can damage the cells.[2]

  • Monitor the cells under a microscope. Once the majority of cells are rounded and detached, firmly tap the side of the vessel to dislodge the remaining cells.

  • Add 4-5 volumes of complete culture medium to the vessel. The serum in the medium contains inhibitors that will inactivate the trypsin.[2]

  • Gently pipette the cell suspension to create a single-cell suspension.

  • Transfer the cell suspension to a sterile centrifuge tube for further processing.

Cell_Detachment_Workflow Experimental Workflow for Cell Detachment Start Start: Adherent Cells in Culture Aspirate_Medium Aspirate Culture Medium Start->Aspirate_Medium Wash_PBS Wash with Ca²⁺/Mg²⁺ free PBS Aspirate_Medium->Wash_PBS Add_Detachment_Reagent Add Pre-warmed Detachment Reagent (EDTA or Trypsin-EDTA) Wash_PBS->Add_Detachment_Reagent Incubate Incubate at 37°C Add_Detachment_Reagent->Incubate Monitor Monitor Detachment (Microscope) Incubate->Monitor Inactivate Inactivate Reagent with Complete Medium Monitor->Inactivate Collect_Cells Collect Cell Suspension Inactivate->Collect_Cells Process_Cells Process Cells (Centrifuge, Count, Subculture) Collect_Cells->Process_Cells

Caption: A generalized workflow for adherent cell detachment.

Troubleshooting and Optimization

  • Inefficient Detachment: If cells do not detach within the expected timeframe, consider increasing the EDTA concentration in small increments or extending the incubation time. Ensure that the initial PBS wash was thorough to remove all traces of serum. For very dense cultures, stronger cell-cell junctions may require more rigorous detachment methods.[1]

  • Cell Clumping: Difficulty in obtaining a single-cell suspension may occur. Gentle pipetting is key. If clumping persists, consider passing the cell suspension through a cell strainer.

  • Poor Cell Viability: Excessive EDTA concentration or prolonged incubation can be cytotoxic.[1] Signs include poor cell attachment after passaging, changes in morphology, and reduced proliferation.[1] It is crucial to perform a titration to find the lowest effective concentration and shortest incubation time for your specific cell line.[1] High concentrations of EDTA (above 5-10 mM) have been shown to significantly reduce cell viability.[1]

Conclusion

This compound is a versatile and valuable reagent for the non-enzymatic detachment of adherent cells. By understanding its mechanism of action and optimizing the protocol for specific cell lines, researchers can achieve efficient cell detachment while maintaining high cell viability and preserving the integrity of cell surface markers. The provided protocols offer a solid foundation for incorporating this compound into routine cell culture and advanced cellular analysis workflows.

References

Application Notes: The Use of Disodium EDTA in Enzyme Inhibition Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylenediaminetetraacetic acid (EDTA) is a well-established chelating agent that is widely utilized in biochemistry and molecular biology. Its ability to sequester divalent and trivalent metal cations makes it a potent inhibitor of enzymes that rely on these ions for their catalytic activity or structural integrity.[1][2] Disodium EDTA, a common salt of EDTA, is frequently employed in enzyme kinetic studies to investigate the role of metal cofactors, determine inhibition constants, and control for the activity of contaminating metalloenzymes. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively use this compound for enzyme inhibition studies.

Mechanism of Action

The primary mechanism by which EDTA inhibits enzymes is through the chelation of metal ion cofactors.[3] Many enzymes, particularly metalloproteases, require a metal ion, typically zinc (Zn²⁺), within their active site for catalysis.[1][4] EDTA, a hexadentate ligand, forms a stable, water-soluble complex with the metal ion, effectively stripping it from the enzyme's active site.[1][2] This removal of the essential cofactor renders the enzyme inactive.[1]

While chelation is the predominant mechanism, some studies have indicated that EDTA can also inhibit certain enzymes through direct interaction, independent of its metal-binding properties.[2][5] For instance, EDTA has been shown to inhibit horseradish peroxidase by acting as an electron donor and competing with the substrate for the binding site.[6][7]

Data Presentation: Effective Concentrations of this compound for Enzyme Inhibition

The inhibitory concentration of EDTA is highly dependent on the specific enzyme, pH, temperature, and the concentration of metal ions in the assay buffer. The following table summarizes reported effective concentrations for various enzymes.

EnzymeMetal Cofactor(s)Typical Inhibitory Concentration RangeNotes
Alkaline Phosphatase Zn²⁺, Mg²⁺1 - 5 mMEDTA removes the essential zinc and magnesium ions required for catalytic activity.[1]
Taq DNA Polymerase Mg²⁺>1 mMEDTA chelates the Mg²⁺ necessary for dNTP binding and catalysis during PCR.[1][8]
Thermolysin Zn²⁺, Ca²⁺0.1 - 1 mMEDTA removes the catalytic Zn²⁺ ion and structural Ca²⁺ ions, leading to inactivation.[1]
Matrix Metalloproteinases (MMPs) Zn²⁺10 - 20 mMUsed as a general inhibitor in activity assays and zymography to confirm MMP activity.[4][9]
dUTPase Mg²⁺>1 mMEDTA has been shown to inhibit enzyme activity by binding to the active site.[5][8]
Dentin MMPs Zn²⁺, Ca²⁺17% (w/v) solutionSignificant inhibition (55-75%) is observed within 1-5 minutes of exposure.[10][11]

Disclaimer: The concentrations listed are approximate. The exact inhibitory concentration can vary based on specific assay conditions.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific enzyme and conditions.

Experimental Protocols

Protocol 1: Determination of IC₅₀ for this compound

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of this compound for a metal-dependent enzyme using a colorimetric or fluorogenic assay.

Materials:

  • Purified metalloenzyme

  • Appropriate chromogenic or fluorogenic substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound stock solution (e.g., 100 mM in deionized water, pH adjusted to 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare a series of dilutions of the this compound stock solution in the assay buffer. A typical starting range for the final assay concentration is 0.1 mM to 10 mM.[12]

  • Enzyme Preparation: Dilute the enzyme to a working concentration in the assay buffer. The final enzyme concentration should be kept well below the anticipated IC₅₀ value.[13]

  • Assay Setup:

    • Test Wells: Add a fixed volume of the enzyme solution to wells containing the different concentrations of EDTA.

    • Positive Control (No Inhibitor): Add the enzyme solution to wells containing only the assay buffer.

    • Negative Control (Blank): Add assay buffer only to these wells.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow the EDTA to chelate the metal cofactor from the enzyme.[13]

  • Initiate Reaction: Add the substrate to all wells to initiate the enzymatic reaction.

  • Monitor Reaction: Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each EDTA concentration by determining the slope of the linear portion of the progress curve.

    • Calculate the percentage of inhibition for each EDTA concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

    • Plot the % Inhibition versus the logarithm of the EDTA concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Divalent Cation Rescue Experiment

This experiment is crucial to confirm that the observed inhibition by EDTA is due to metal chelation.

Materials:

  • All materials from Protocol 1

  • Stock solution of the required divalent cation (e.g., 1 M ZnCl₂ or MgCl₂)

Procedure:

  • Determine IC₅₀: First, determine the IC₅₀ concentration of EDTA as described in Protocol 1.

  • Assay Setup:

    • Control (No Inhibition): Enzyme + Assay Buffer.

    • Inhibition: Enzyme + EDTA at a concentration known to cause significant inhibition (e.g., 2x IC₅₀).

    • Rescue: Enzyme + EDTA (at the same concentration as the inhibition well) + an excess of the specific divalent cation required by the enzyme. The cation concentration should be in molar excess of the EDTA concentration.

  • Pre-incubation: Pre-incubate the enzyme with EDTA and the cation as described previously.

  • Initiate and Monitor: Initiate the reaction by adding the substrate and monitor the activity.

  • Data Analysis: Compare the enzyme activity in the "Rescue" well to the "Control" and "Inhibition" wells. A significant restoration of enzyme activity in the "Rescue" well confirms that EDTA-mediated inhibition is due to chelation of the specific metal cofactor.[1]

Mandatory Visualizations

G cluster_0 Mechanism of Metalloprotease Inhibition by EDTA Enzyme Active Metalloenzyme (with Zn²⁺ cofactor) Apoenzyme Inactive Apoenzyme (cofactor removed) Enzyme->Apoenzyme Chelates Zn²⁺ EDTA_Zn Stable EDTA-Zn²⁺ Complex EDTA This compound EDTA->Enzyme

Caption: Mechanism of metalloenzyme inhibition by EDTA.

G cluster_1 Experimental Workflow for Enzyme Inhibition Kinetics A 1. Prepare Reagents (Enzyme, Substrate, EDTA dilutions) B 2. Pre-incubate Enzyme with varying [EDTA] A->B C 3. Initiate Reaction by adding Substrate B->C D 4. Monitor Reaction Rate (e.g., Spectrophotometry) C->D E 5. Data Analysis (Calculate V₀, % Inhibition) D->E F 6. Determine IC₅₀ (Plot % Inhibition vs. log[EDTA]) E->F

Caption: General workflow for an enzyme inhibition kinetic study.

G cluster_2 Logic of a Divalent Cation Rescue Experiment Start Observe Enzyme Inhibition by EDTA Hypothesis Is inhibition due to metal chelation? Start->Hypothesis Experiment Add excess divalent cations (e.g., Zn²⁺) to the EDTA-inhibited reaction Hypothesis->Experiment Result1 Enzyme activity is restored Experiment->Result1 Yes Result2 Enzyme activity is NOT restored Experiment->Result2 No Conclusion1 Conclusion: Inhibition is due to metal chelation Result1->Conclusion1 Conclusion2 Conclusion: Inhibition is NOT due to metal chelation (direct inhibition) Result2->Conclusion2

Caption: Logical flow of a divalent cation rescue experiment.

References

Application Notes and Protocols: Incorporating Disodium EDTA in Electrophoresis Running Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediaminetetraacetic acid (EDTA) is a common chelating agent incorporated into running buffers for both nucleic acid (agarose and polyacrylamide) and protein (polyacrylamide) electrophoresis. Its primary function is to preserve the integrity of the sample by inhibiting enzymes that can cause degradation. Disodium EDTA, the salt form, is typically used due to its enhanced solubility in the neutral to slightly alkaline pH range of standard electrophoresis buffers. These application notes provide a comprehensive overview of the role of this compound, its effects on electrophoresis, and detailed protocols for its use.

Mechanism of Action of EDTA

EDTA functions by sequestering divalent metal cations, most notably magnesium (Mg²⁺) and calcium (Ca²⁺).[1] These cations are essential cofactors for a variety of enzymes, including nucleases (DNases and RNases) and metalloproteases, which can be present as contaminants in samples or be released during sample preparation.[2][3] By binding these ions, EDTA effectively inactivates these enzymes, thereby protecting DNA, RNA, and proteins from degradation during the electrophoresis process.[3][4]

The chelating ability of EDTA is pH-dependent, with its efficacy increasing at a more alkaline pH.[1] Standard electrophoresis buffers like TAE (Tris-acetate-EDTA) and TBE (Tris-borate-EDTA) are typically maintained at a pH of around 8.0 to 8.3, which is favorable for EDTA's function.[5][6]

Key Applications and Effects of this compound

Nucleic Acid Electrophoresis (Agarose and Polyacrylamide Gels)

In nucleic acid electrophoresis, the principal role of this compound is to inhibit DNases and RNases, which can degrade DNA and RNA samples.[2][7] This is crucial for obtaining sharp, well-defined bands and for the accurate sizing and quantification of nucleic acid fragments.

Effects on Electrophoresis:

  • Sample Integrity: The primary benefit is the protection of nucleic acids from enzymatic degradation.[3]

  • Conductivity: this compound contributes to the overall ionic strength and conductivity of the running buffer.[5] The presence of sodium ions in the disodium salt form leads to higher conductivity compared to the free acid form of EDTA.[5]

  • Heating: An increased concentration of this compound can lead to higher buffer conductivity, which in turn can cause increased heat generation during electrophoresis, especially at high voltages.[8] Excessive heating can lead to band distortion ("smiling") and, in extreme cases, melting of the agarose gel.

  • Resolution: While not its primary function, the form and concentration of EDTA can have a minor impact on the resolution of DNA fragments. For instance, using the free acid form of EDTA in TBE buffer has been observed to cause band broadening for smaller DNA fragments.[5]

Protein Electrophoresis (SDS-PAGE)

In Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), this compound is often included in the sample loading buffer. Its main purpose is to inhibit metalloproteases that may be present in the cell lysate or protein extract.[9][10] These proteases can degrade protein samples, leading to inaccurate results in subsequent analyses like Western blotting.

Effects on Electrophoresis:

  • Protein Stability: EDTA helps preserve the integrity of protein samples by inhibiting metalloproteases that require divalent cations for their activity.[10][11]

  • Sample Denaturation: In some cases, by chelating metal ions that may be integral to a protein's structure, EDTA can assist in the complete denaturation of the protein sample, ensuring it runs uniformly on the gel.[10][12]

Quantitative Data Summary

The concentration of this compound in commonly used electrophoresis buffers can vary. The following tables summarize typical concentrations and their impact.

Table 1: Standard Concentrations of this compound in 1x Electrophoresis Running Buffers

BufferTypical this compound Concentration (mM)Primary Application
TAE (Tris-acetate-EDTA)1Nucleic Acid Electrophoresis (especially for larger DNA fragments and subsequent enzymatic applications)[6][13][14]
TBE (Tris-borate-EDTA)2 - 2.5Nucleic Acid Electrophoresis (provides better resolution for smaller DNA fragments)[5][6]
SDS-PAGE Sample Buffer (2x)2Protein Electrophoresis[9]

Table 2: Effect of this compound Concentration on Buffer Conductivity

Buffer ComponentEDTA Concentration (mM)Relative Current (Conductivity)
Tris-Borate0Lower
Tris-Borate0.25Slightly Increased
Tris-Borate-EDTA (TBE)2 (from this compound)Higher[5]

Note: This table provides a qualitative summary based on published observations. Actual conductivity values will depend on the specific buffer composition and electrophoresis conditions.

Experimental Protocols

Preparation of 50x TAE Stock Solution (1 L) with this compound

Materials:

  • Tris base: 242 g[14]

  • Glacial Acetic Acid: 57.1 mL[14]

  • This compound (dihydrate, FW: 372.24 g/mol ): 18.6 g (for a final 1x concentration of 1 mM)[8]

  • Deionized or Milli-Q water

  • 1 L graduated cylinder

  • Magnetic stirrer and stir bar

  • Beaker or flask (2 L)

Procedure:

  • To approximately 800 mL of deionized water in a beaker, add the Tris base and this compound.[15]

  • Stir with a magnetic stirrer until the solids are completely dissolved. Note that this compound dissolves more readily at a slightly alkaline pH.

  • Carefully add the glacial acetic acid to the solution.

  • Adjust the final volume to 1 L with deionized water.

  • The pH of the 50x stock solution does not need to be adjusted and should be around 8.5.[16]

  • Store the 50x TAE stock solution at room temperature. If a precipitate forms over time, warm the solution to 37°C and stir until it redissolves.[8]

To prepare 1x TAE working solution: Dilute the 50x stock solution 1:50 with deionized water (e.g., 20 mL of 50x TAE in 980 mL of water for 1 L). The final concentration will be 40 mM Tris, 20 mM acetate, and 1 mM EDTA.[14]

Preparation of 10x TBE Stock Solution (1 L) with this compound

Materials:

  • Tris base: 108 g[6]

  • Boric Acid: 55 g[6]

  • 0.5 M this compound (pH 8.0) solution: 40 mL[6]

  • Deionized or Milli-Q water

  • 1 L graduated cylinder

  • Magnetic stirrer and stir bar

  • Beaker or flask (2 L)

Procedure:

  • Dissolve the Tris base and boric acid in approximately 800 mL of deionized water.

  • Add 40 mL of a 0.5 M this compound (pH 8.0) solution.

  • Adjust the final volume to 1 L with deionized water.

  • The pH of the 10x stock solution should be around 8.3 and does not typically require adjustment.[4]

  • Store the 10x TBE stock solution at room temperature.

To prepare 1x TBE working solution: Dilute the 10x stock solution 1:10 with deionized water (e.g., 100 mL of 10x TBE in 900 mL of water for 1 L). The final concentration will be 89 mM Tris, 89 mM borate, and 2 mM EDTA.

Preparation of 2x SDS-PAGE Sample Loading Buffer (10 mL) with this compound

Materials:

  • 1 M Tris-HCl, pH 6.8: 1.25 mL

  • Glycerol: 2.0 mL

  • 10% (w/v) SDS: 4.0 mL

  • 0.5 M this compound, pH 8.0: 40 µL

  • β-mercaptoethanol or DTT: Add just before use (e.g., 50 µL β-mercaptoethanol per 950 µL of loading buffer)

  • Bromophenol blue: a small amount to impart color

  • Deionized water to a final volume of 10 mL

Procedure:

  • Combine the Tris-HCl, glycerol, SDS, and this compound solution.

  • Add bromophenol blue.

  • Adjust the final volume to 10 mL with deionized water.

  • Store at -20°C in small aliquots.

  • Add the reducing agent (β-mercaptoethanol or DTT) to an aliquot just before use.

Visualizations

EDTA_Mechanism cluster_0 Components in Electrophoresis Buffer cluster_1 Action of this compound cluster_2 Outcome Sample Nucleic Acid or Protein Sample Contaminants Contaminating Nucleases / Metalloproteases Contaminants->Sample degrades DivalentCations Divalent Cations (Mg²⁺, Ca²⁺) Contaminants->DivalentCations requires Chelation Chelation DivalentCations->Chelation EDTA This compound EDTA->Chelation InactiveEnzyme Inactive Enzyme Chelation->InactiveEnzyme leads to ProtectedSample Protected Sample (Integrity Maintained) InactiveEnzyme->ProtectedSample results in

Caption: Mechanism of action of this compound in protecting samples during electrophoresis.

Buffer_Prep_Workflow start Start: Prepare Stock Solution weigh Weigh Dry Reagents (Tris, Boric Acid/Acetic Acid, this compound) start->weigh dissolve Dissolve in Deionized Water weigh->dissolve adjust_vol Adjust to Final Volume dissolve->adjust_vol store_stock Store Stock Solution (e.g., 50x TAE, 10x TBE) adjust_vol->store_stock dilute Dilute Stock to 1x Working Solution store_stock->dilute use Use for Gel Preparation and as Running Buffer dilute->use end End: Electrophoresis use->end

Caption: General workflow for preparing electrophoresis running buffer with this compound.

Conclusion

The inclusion of this compound in electrophoresis running buffers is a critical step for ensuring the integrity of nucleic acid and protein samples. By effectively chelating divalent metal ions, EDTA inhibits the activity of degrading enzymes, leading to more reliable and reproducible results. While its concentration can influence buffer conductivity and heat generation, the standard protocols provided offer a robust starting point for most applications. Researchers should consider the specific requirements of their experiments, such as the size of the nucleic acid fragments and downstream applications, when choosing between buffer systems like TAE and TBE.

References

Application Notes and Protocols for Heavy Metal Contamination Removal from Protein Samples using Disodium EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heavy metal contamination in protein samples is a significant concern in research, biopharmaceutical production, and drug development. These contaminants can originate from various sources, including expression systems, purification resins (e.g., nickel leaching from His-tag affinity columns), and buffer components.[1] The presence of heavy metal ions can lead to protein aggregation, reduced stability, and interference with downstream applications such as crystallography and enzymatic assays.[1] Disodium EDTA (Ethylenediaminetetraacetic acid) is a widely used chelating agent that effectively removes divalent and trivalent metal ions from protein solutions, thereby mitigating their detrimental effects.[2]

These application notes provide a comprehensive guide to using this compound for the removal of heavy metal contamination from protein samples. This document includes the mechanism of action, detailed experimental protocols, quantitative data on removal efficiency, and methods for subsequent EDTA removal.

Mechanism of Action: EDTA Chelation

EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion. This property allows it to form very stable, water-soluble complexes with most divalent and trivalent metal ions, such as Ni²⁺, Zn²⁺, Cu²⁺, and Fe³⁺. The general reaction can be represented as:

Metal ion + EDTA²⁻ → [Metal-EDTA] complex

By sequestering the metal ions into these stable complexes, EDTA effectively removes them from the solution, preventing them from interacting with the protein of interest.

EDTA_Chelation Mechanism of EDTA Chelation of a Divalent Metal Ion cluster_reactants Reactants cluster_product Product Metal Heavy Metal Ion (e.g., Ni²⁺) Complex Stable Metal-EDTA Complex Metal->Complex + EDTA EDTA This compound EDTA->Complex

Caption: Chelation of a heavy metal ion by this compound to form a stable complex.

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data on the efficiency of heavy metal removal by EDTA and the subsequent removal of EDTA from protein samples.

Table 1: Efficiency of Heavy Metal Removal from Protein Solutions using Chelating Agents

Protein SampleHeavy MetalChelating AgentConcentrationpHTemperature (°C)Incubation Time (h)Metal Removal Efficiency (%)Reference
Ydj1Zinc (Zn²⁺)This compound1 mM9.0Not Specified4851 ± 1[3]
Ydj1Zinc (Zn²⁺)1,10-Phenanthroline1 mM8.5372491 ± 2[3]
His-tagged ProteinNickel (Ni²⁺)This compoundPre-calculated amountNot SpecifiedRoom TempImmediate>80% reduction in aggregation[1]

Table 2: Efficiency of EDTA Removal from Protein Samples

Protein SampleInitial EDTA ConcentrationRemoval MethodNumber of RoundsFinal EDTA ConcentrationProtein RecoveryReference
BSA or Vimentin1 mMDialysis + Spin Column Gel FiltrationN/A~200 µMNot Specified[4][5]
BSA or Vimentin1 mMUltrafiltration (10K MWCO)2Virtually UndetectableHigh (implied)[4][5]

Experimental Protocols

This section provides detailed protocols for the removal of heavy metal contamination from protein samples using this compound and the subsequent removal of EDTA.

Protocol for Heavy Metal Removal

This protocol is a general guideline and may require optimization for specific proteins and contaminants.

Materials:

  • Protein sample contaminated with heavy metals

  • This compound stock solution (e.g., 0.5 M, pH 8.0)

  • Appropriate buffer for the protein of interest

  • Equipment for buffer exchange (dialysis tubing, ultrafiltration device, or size-exclusion chromatography column)

  • Analytical equipment for metal quantification (e.g., ICP-MS, Atomic Absorption Spectroscopy) (Optional)

Procedure:

  • Determine the required EDTA concentration: A final concentration of 1-5 mM EDTA is typically effective for removing contaminating metal ions. For proteins purified via Ni-NTA chromatography, where nickel leaching is the primary concern, a 2-5 fold molar excess of EDTA to the estimated nickel concentration is a good starting point.

  • Incubation: Add the calculated volume of the this compound stock solution to the protein sample. Incubate the mixture at 4°C with gentle agitation for 1-4 hours. For tightly bound metals, a longer incubation time (up to 24 hours) or incubation at a higher temperature (e.g., 37°C) may be necessary, but the stability of the target protein at these conditions must be considered.[3]

  • Removal of Metal-EDTA Complex: Proceed immediately to Protocol 4.2 to remove the newly formed metal-EDTA complex and any excess EDTA from the protein sample.

Heavy_Metal_Removal_Workflow Workflow for Heavy Metal Removal from Protein Samples Start Contaminated Protein Sample Add_EDTA Add this compound (1-5 mM final concentration) Start->Add_EDTA Incubate Incubate with gentle agitation (1-24 hours, 4-37°C) Add_EDTA->Incubate Remove_Complex Remove Metal-EDTA Complex (Proceed to Protocol 4.2) Incubate->Remove_Complex End Purified Protein Sample Remove_Complex->End

Caption: Experimental workflow for the removal of heavy metal contaminants from protein samples.

Protocol for EDTA Removal

It is crucial to remove EDTA after the chelation step, as it can interfere with downstream applications that require metal ions (e.g., certain enzymatic assays, crystallography).

Method 1: Ultrafiltration/Diafiltration (Recommended)

This method is highly efficient for removing small molecules like EDTA from protein solutions.[4][5]

Materials:

  • Protein sample containing EDTA

  • Appropriate EDTA-free buffer

  • Centrifugal ultrafiltration device with a suitable Molecular Weight Cut-Off (MWCO) (e.g., 10K for a >30 kDa protein)

  • Centrifuge

Procedure:

  • Select an appropriate ultrafiltration device: Choose a device with an MWCO that is significantly smaller than the molecular weight of the protein of interest to ensure high protein recovery.

  • Dilution: Dilute the protein sample 10-fold with the EDTA-free buffer in the ultrafiltration device.

  • Centrifugation: Centrifuge the device according to the manufacturer's instructions to concentrate the sample back to its original volume.

  • Repeat: Repeat the dilution and centrifugation steps at least two more times to ensure complete removal of EDTA.

  • Protein Recovery: Recover the concentrated, EDTA-free protein sample from the device.

Method 2: Dialysis

Dialysis is a traditional but less efficient method for EDTA removal compared to ultrafiltration.[4][5]

Materials:

  • Protein sample containing EDTA

  • Dialysis tubing with an appropriate MWCO

  • Large volume of EDTA-free buffer

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Prepare the dialysis tubing: Cut the required length of tubing and prepare it according to the manufacturer's instructions.

  • Load the sample: Load the protein sample into the dialysis tubing and seal both ends.

  • Dialysis: Place the sealed tubing in a beaker containing a large volume (at least 100 times the sample volume) of cold (4°C) EDTA-free buffer. Stir the buffer gently.

  • Buffer exchange: Allow dialysis to proceed for at least 4 hours. Change the buffer at least three times to ensure efficient removal of EDTA. An overnight dialysis with one buffer change is a common practice.

  • Sample recovery: Carefully remove the dialysis bag from the buffer and recover the protein sample.

EDTA_Removal_Workflow Workflow for EDTA Removal from Protein Samples cluster_ultrafiltration Method 1: Ultrafiltration (Recommended) cluster_dialysis Method 2: Dialysis Start Protein Sample with Metal-EDTA Complex UF_Dilute Dilute sample 10-fold with EDTA-free buffer Start->UF_Dilute D_Setup Place sample in dialysis tubing Start->D_Setup UF_Concentrate Concentrate sample via centrifugation UF_Dilute->UF_Concentrate UF_Repeat Repeat dilution and concentration 2-3 times UF_Concentrate->UF_Repeat End EDTA-free Protein Sample UF_Repeat->End D_Dialyze Dialyze against large volume of EDTA-free buffer with stirring D_Setup->D_Dialyze D_Buffer_Change Change buffer 2-3 times over 4-24 hours D_Dialyze->D_Buffer_Change D_Buffer_Change->End

Caption: Comparison of workflows for removing EDTA from protein samples.

Considerations and Troubleshooting

  • Protein Stability: Always consider the stability of your protein in the presence of EDTA and under the conditions used for incubation and removal. Some metalloproteins may be irreversibly denatured upon removal of their essential metal cofactors.

  • Effect on Non-Metalloproteins: For most non-metalloproteins, EDTA has been shown to have no adverse effects on their activity.[1] However, some enzymes that do not have a metal in their active site for catalysis might still require divalent cations for structural integrity or for interacting with nucleotide triphosphates. It is advisable to perform a functional assay after the entire procedure to confirm that the protein's activity is not compromised.

  • Incomplete Metal Removal: If metal contamination persists, consider increasing the EDTA concentration, incubation time, or temperature. Alternatively, a different chelating agent with a higher affinity for the specific metal contaminant may be required.[3]

  • Protein Precipitation: Protein aggregation and precipitation can occur during any of the steps.[1] To mitigate this, work with protein concentrations that are known to be stable, and ensure that the buffer conditions (pH, ionic strength) are optimal for your protein.

  • Verification of EDTA Removal: The complete removal of EDTA can be verified using analytical techniques such as NMR or a colorimetric assay with a metal indicator like 4-(2-pyridylazo)resorcinol (PAR).[4][5]

Conclusion

The use of this compound is a highly effective method for removing heavy metal contamination from protein samples. By following the detailed protocols for chelation and subsequent EDTA removal, researchers can significantly improve the purity and stability of their protein preparations, leading to more reliable and reproducible results in downstream applications. The choice of EDTA removal method should be guided by the required purity, sample volume, and available equipment, with ultrafiltration being the more efficient and recommended approach.

References

Application Notes and Protocols for the Use of Disodium EDTA in Preparing Single-Cell Suspensions for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

The preparation of high-quality single-cell suspensions is a critical prerequisite for successful flow cytometry analysis. For adherent cells, this requires detachment from the culture substrate, while for both adherent and suspension cells, preventing aggregation is crucial for accurate data acquisition. Disodium ethylenediaminetetraacetic acid (EDTA), a chelating agent, is a widely used reagent in this process. It offers a gentle, non-enzymatic method for cell detachment and prevention of clumping, which is often preferable to enzymatic digestion with trypsin that can cleave cell surface proteins and affect antibody binding.[1][2]

Mechanism of Action

Cell-to-cell and cell-to-extracellular matrix (ECM) adhesions are primarily mediated by transmembrane proteins called cadherins and integrins. These adhesion molecules require divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), to maintain their conformational structure and function.[3][4] Disodium EDTA acts by chelating these essential divalent cations from the extracellular environment.[4] This sequestration disrupts the function of cadherins and integrins, leading to the weakening of cell-cell and cell-matrix junctions and facilitating the generation of a single-cell suspension.[4][5]

Advantages of Using this compound
  • Preservation of Cell Surface Epitopes: As a non-enzymatic reagent, EDTA avoids the proteolytic degradation of cell surface proteins, which is a common issue with trypsin.[1][2] This is particularly important for immunophenotyping studies where the integrity of antibody epitopes is essential.

  • Gentle on Cells: EDTA-based dissociation is generally milder than enzymatic methods, which can improve cell viability.[6]

  • Prevention of Cell Aggregation: By chelating free divalent cations in the cell suspension buffer, EDTA helps to prevent re-aggregation of cells, which can clog the flow cytometer and lead to inaccurate results.[7][8][9] The presence of free DNA from dead cells can also cause clumping, and while DNase is the primary remedy for this, EDTA can help mitigate cation-dependent cell-cell adhesion that contributes to aggregation.[9][10]

  • Simplicity and Cost-Effectiveness: EDTA is an inexpensive and readily available reagent, and its application in cell suspension protocols is straightforward.[3]

Considerations and Limitations
  • Cell Type Dependency: The effectiveness of EDTA for cell detachment is highly dependent on the cell type and the strength of its adhesion.[11] Strongly adherent cells may require the combination of EDTA with a low concentration of trypsin or other enzymes.[1][12]

  • Optimization Required: The optimal concentration of EDTA, incubation time, and temperature must be empirically determined for each cell line to ensure efficient detachment and high cell viability.[3][11]

  • Potential for Cytotoxicity: High concentrations of EDTA or prolonged exposure can be toxic to cells.[12]

  • Impact on Divalent Cation-Dependent Processes: For experiments studying processes that are dependent on extracellular Ca²⁺ or Mg²⁺, the presence of EDTA in the final cell suspension should be carefully considered and potentially washed out.

Quantitative Data Summary

The following table summarizes recommended starting concentrations and incubation times for this compound in the preparation of single-cell suspensions for various applications. It is crucial to optimize these parameters for your specific cell type and experimental conditions.

ApplicationCell TypeRecommended EDTA ConcentrationIncubation TimeKey Observations
Detachment of Adherent Cells General Adherent Cell Lines2.9 mM - 10 mM5 - 45+ minutes (cell line dependent)Higher concentrations may be needed for strongly adherent cells. Optimization is critical.[3][13]
MCF-710 mMNot specified (pipetting required)Lower concentrations (<5 mM) were ineffective for detachment.[3]
DU145, HepG210 mM> 45 minutesThese cell lines required a longer incubation time for detachment.[3]
Primary Fibroblasts0.5 mM - 2.0 mMNot specifiedCan be used alone for loosely adherent fibroblasts.[12]
HUVEC0.5 mM - 1.0 mMNot specifiedOften used in combination with a low concentration of trypsin.[12]
Prevention of Cell Clumping General Suspension & Adherent Cells1 mM - 5 mMDuring staining and in final bufferEffective in reducing cation-dependent cell aggregation.[8][9][11]
Endothelial Cells~2 mM - 5 mMIn FACS running bufferHelps to prevent re-clumping after filtration.[14]

Experimental Protocols

Protocol 1: Preparation of a Single-Cell Suspension from Adherent Cells

This protocol describes a general method for detaching adherent cells using this compound.

Materials:

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • This compound solution (e.g., 0.5 M stock solution)

  • Complete cell culture medium (containing serum to inactivate EDTA)

  • Conical tubes (15 mL or 50 mL)

  • Cell scraper (optional)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Aspirate Culture Medium: Carefully remove the culture medium from the flask or plate.

  • Wash with PBS: Gently wash the cell monolayer once with Ca²⁺/Mg²⁺-free PBS to remove any residual serum, which can inhibit EDTA's function. Aspirate the PBS.

  • Add EDTA Solution: Add a sufficient volume of pre-warmed (37°C) EDTA solution (typically 1-5 mM in Ca²⁺/Mg²⁺-free PBS) to cover the cell monolayer.

  • Incubate: Place the culture vessel in a 37°C incubator for 5-15 minutes, or until the cells appear rounded and detached when observed under a microscope. Gently tap the side of the vessel to dislodge the cells.

  • Inactivate EDTA: Add an equal volume of complete culture medium to the vessel. The divalent cations in the serum will help to inactivate the EDTA.

  • Generate Single-Cell Suspension: Gently pipette the cell suspension up and down several times to break up any remaining small clumps. For strongly adherent cells, a gentle scraping with a cell scraper may be necessary before this step.

  • Harvest and Wash: Transfer the cell suspension to a conical tube. Centrifuge at 300-400 x g for 5 minutes.

  • Resuspend: Discard the supernatant and resuspend the cell pellet in an appropriate buffer for your downstream application (e.g., FACS buffer containing 2% FBS and 1-2 mM EDTA).

  • Cell Counting and Viability: Perform a cell count and assess viability using trypan blue exclusion.

  • Filter (Optional but Recommended): Pass the cell suspension through a 40-70 µm cell strainer to remove any remaining aggregates before flow cytometry analysis.

Protocol 2: Prevention of Cell Aggregation in Suspension for Flow Cytometry

This protocol is for preventing clumping in already detached or suspension cell cultures.

Materials:

  • FACS Buffer (e.g., PBS with 2% FBS or 0.5% BSA)

  • This compound solution (e.g., 0.5 M stock solution)

  • DNase I (optional, for samples with significant cell death)

Procedure:

  • Prepare FACS Buffer with EDTA: Prepare your desired FACS buffer and add this compound to a final concentration of 1-5 mM.

  • (Optional) Add DNase I: If significant cell death is observed, which can lead to DNA release and clumping, add DNase I to the FACS buffer at a concentration of 25-50 µg/mL.[9] Note that DNase I requires divalent cations for activity, so a balance with EDTA concentration may be needed, or a sequential treatment can be performed.

  • Resuspend Cells: After harvesting and pelleting your cells, resuspend them in the prepared FACS buffer containing EDTA.

  • Staining: Perform your antibody staining protocol in the FACS buffer containing EDTA.

  • Final Resuspension: For the final resuspension before analysis, use the same FACS buffer with EDTA.

  • Filter: Just before running the samples on the flow cytometer, it is highly recommended to pass them through a 40-70 µm cell strainer.[15]

Visualizations

Caption: Mechanism of this compound in Cell Detachment.

Flow_Cytometry_Workflow cluster_adherent For Adherent Cells cluster_suspension For Suspension Cells cluster_common Common Steps A0 Adherent Cell Culture A1 Wash with Ca²⁺/Mg²⁺-free PBS A0->A1 A2 Incubate with EDTA Solution A1->A2 A3 Neutralize with Complete Medium A2->A3 B1 Centrifuge and Resuspend in FACS Buffer with EDTA A3->B1 S0 Suspension Cell Culture S1 Harvest Cells S0->S1 S1->B1 B2 Antibody Staining B1->B2 B3 Wash Steps (in buffer with EDTA) B2->B3 B4 Filter Through Cell Strainer (40-70 µm) B3->B4 B5 Acquire on Flow Cytometer B4->B5

Caption: Experimental Workflow for Flow Cytometry Preparation.

References

Troubleshooting & Optimization

why is my disodium EDTA not dissolving at neutral pH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with dissolving disodium EDTA.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water at a neutral pH (around 7.0)?

This compound has low solubility at neutral or acidic pH.[1] The dissolution of this compound is highly pH-dependent.[2] For the powder to dissolve completely, the pH of the solution must be raised to approximately 8.0.[3][4]

Q2: What is the chemical reason for the pH-dependent solubility of this compound?

Ethylenediaminetetraacetic acid (EDTA) is a polyprotic acid with four carboxylic acid groups and two amine groups.[5][6] In its disodium salt form (C₁₀H₁₄N₂Na₂O₈), two of the carboxylic acid groups are deprotonated, but two remain protonated.[7] These remaining acidic protons make the molecule less polar and therefore less soluble in water.

By adding a base, such as sodium hydroxide (NaOH), you deprotonate the remaining carboxylic acid groups.[7][8] This increases the overall negative charge on the molecule, making it a more polar ionic species that readily interacts with polar water molecules and dissolves.[5][7] At a pH of 8.0, the equilibrium shifts significantly towards the more soluble, deprotonated forms of EDTA.[5][8]

Q3: How do the pKa values of EDTA relate to its solubility?

The pKa values indicate the pH at which a specific acidic group is 50% deprotonated. EDTA has six pKa values corresponding to its four carboxyl and two amino groups.[9][10] To achieve good solubility, the pH of the solution should be raised above the pKa values of the remaining carboxylic acid groups, ensuring they are sufficiently deprotonated.

Q4: Are there different forms of EDTA, and do they have different solubility properties?

Yes. The free acid form of EDTA is practically insoluble in water. The salt forms are more soluble.[5]

  • This compound: The most commonly used form, which requires a pH of ~8.0 to dissolve.[3][4]

  • Tetrasodium EDTA: This salt has all four carboxylic acid groups deprotonated. It is more alkaline and dissolves more readily in water, typically used in applications where the final pH is greater than 7.[11]

Troubleshooting Guide

Issue: this compound powder is not dissolving in my aqueous solution.

This workflow outlines the steps to diagnose and solve the problem.

G cluster_0 Troubleshooting Workflow start Start: this compound not dissolving check_ph 1. Measure the pH of the solution. start->check_ph is_neutral Is the pH < 8.0? check_ph->is_neutral add_base 2. Add NaOH (solid pellets or a concentrated solution) dropwise while stirring continuously. is_neutral->add_base  Yes   dissolved Result: this compound is fully dissolved. is_neutral->dissolved  No, pH is ≥ 8.0 (Check for other issues e.g., concentration) monitor_ph 3. Monitor the pH and observe the dissolution of the powder. add_base->monitor_ph monitor_ph->is_neutral G cluster_1 Mechanism of pH-Dependent Dissolution EDTA_H2 This compound (H₂Y²⁻) Partially Protonated (Low Solubility) pH_increase + 2 OH⁻ (Base Addition) EDTA_H2->pH_increase pH increases towards 8.0 EDTA_Y4 EDTA (Y⁴⁻) Fully Deprotonated (High Solubility) H2O + 2 H₂O pH_increase->EDTA_Y4

References

Technical Support Center: Effective pH Adjustment of Disodium EDTA Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective pH adjustment of disodium ethylenediaminetetraacetic acid (EDTA) solutions. Accurate pH control is critical for the dissolution of disodium EDTA and for its optimal performance as a chelating agent in various experimental applications.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and pH adjustment of this compound solutions.

Issue 1: this compound powder is not dissolving or the solution is cloudy.

  • Cause: The most common reason for the poor solubility of this compound is that the pH of the solution is too low. The free acid form of EDTA, which is prevalent at acidic to neutral pH, is not readily soluble in water.[1] To achieve complete dissolution, the pH must be raised to approximately 8.0.[2][3]

  • Solution:

    • Place the suspension on a magnetic stirrer for continuous agitation.[2]

    • Immerse a calibrated pH meter into the solution to monitor the pH in real-time.

    • Gradually add a concentrated sodium hydroxide (NaOH) solution (e.g., 10 M) or NaOH pellets.[2] It is crucial to add the base slowly to avoid overshooting the target pH.[4]

    • Continue to add NaOH until the pH reaches and stabilizes at 8.0. As the pH approaches 8.0, the this compound will completely dissolve, and the solution will become clear.[2][4]

Issue 2: The pH of the this compound solution is unstable and difficult to adjust.

  • Cause: This can be due to several factors, including an improperly calibrated pH meter, inadequate mixing of the solution, or the natural buffering capacity of EDTA.

  • Solution:

    • Calibrate the pH meter: Ensure your pH meter is accurately calibrated using standard buffer solutions before use.

    • Ensure thorough mixing: Use a magnetic stirrer to ensure the solution is homogeneous, allowing for a stable and accurate pH reading.[2]

    • Allow for equilibration: After adding the base, allow the pH reading to stabilize before making further additions. This process can take some time.[5]

Issue 3: The pH of the solution was overshot and is now too high.

  • Cause: Adding the base, such as NaOH, too quickly can cause the pH to exceed the target of 8.0.

  • Solution:

    • To lower the pH, you can carefully add a dilute solution of hydrochloric acid (HCl).

    • Add the acid dropwise while continuously monitoring the pH to avoid overcorrection in the opposite direction.

Frequently Asked Questions (FAQs)

Q1: Why is a pH of 8.0 required to dissolve this compound?

A1: The solubility of EDTA is highly dependent on its protonation state, which is determined by the pH of the solution. This compound has two remaining carboxylic acid groups that are protonated at neutral or acidic pH, resulting in low water solubility. By adding a base like NaOH to raise the pH to 8.0, these carboxylic acid groups are deprotonated, making the EDTA molecule more negatively charged and thus more soluble in water.

Q2: Can I use a different base other than sodium hydroxide (NaOH) to adjust the pH?

A2: While NaOH is the most commonly used and recommended base for adjusting the pH of EDTA solutions, other bases can be used. However, it is important to consider the potential for the chosen base to interfere with downstream applications. For most molecular biology and biochemistry applications, NaOH is preferred due to its common ion effect and minimal interference.

Q3: What is the optimal pH for the chelating activity of EDTA?

A3: The optimal pH for chelation depends on the specific metal ion being targeted.[3] While a pH of 8.0 is necessary for dissolving the this compound, the stability of the resulting metal-EDTA complex varies with pH. For many divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), chelation is more effective at a slightly higher pH, around 10. The fully deprotonated form of EDTA is the most effective for chelation, and its prevalence increases with pH.[3]

Q4: How should I store my 0.5 M EDTA, pH 8.0 stock solution?

A4: The 0.5 M EDTA, pH 8.0 stock solution is stable and can be stored at room temperature for extended periods. It can also be sterilized by autoclaving.[4]

Data Presentation

The following table summarizes the solubility of this compound at different pH values, highlighting the critical role of pH in its dissolution.

pHSolubility of this compound in WaterObservations
< 4Very LowThe solution will appear as a cloudy suspension with a large amount of undissolved white powder.
4 - 6~96 mg/mL (0.26 M) at room temperaturePartial dissolution occurs, but the solution will likely remain cloudy.
~ 8.0Highly Soluble (>100 g/100 mL at 20°C)[4]Complete dissolution is achieved, resulting in a clear solution. This is the recommended pH for preparing stock solutions.
> 8.0Highly SolubleThe this compound remains in solution.

Experimental Protocols

Protocol: Preparation of 1 Liter of 0.5 M this compound Solution, pH 8.0

Materials:

  • This compound dihydrate (Molar Mass: 372.24 g/mol )

  • Sodium hydroxide (NaOH) pellets or a 10 M NaOH solution

  • Deionized or distilled water

  • 2 L beaker

  • 1 L graduated cylinder

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

Procedure:

  • Weighing the this compound: Weigh out 186.1 g of this compound dihydrate and add it to the 2 L beaker.

  • Adding Water: Add 800 mL of deionized or distilled water to the beaker.

  • Stirring: Place the beaker on a magnetic stirrer and add a stir bar. Begin stirring the solution. The solution will appear milky or cloudy as the this compound is not yet dissolved.[2]

  • pH Adjustment:

    • Immerse the probe of a calibrated pH meter into the suspension.

    • Slowly add NaOH pellets or a 10 M NaOH solution while monitoring the pH. It will take approximately 18-20 grams of NaOH pellets to adjust the pH of a 1 L solution.[4]

    • Be patient, as the this compound will dissolve as the pH approaches 8.0.[4] Add the final amount of NaOH carefully to avoid overshooting the target pH.

  • Final Volume Adjustment: Once the this compound is completely dissolved and the pH is stable at 8.0, turn off the stirrer and remove the stir bar. Transfer the solution to a 1 L graduated cylinder.

  • Bringing to Final Volume: Add deionized or distilled water to bring the final volume to exactly 1 L.

  • Sterilization (Optional): If a sterile solution is required, the 0.5 M EDTA, pH 8.0 solution can be sterilized by autoclaving.[4]

  • Storage: Store the solution at room temperature.

Mandatory Visualizations

experimental_workflow cluster_start Preparation cluster_steps pH Adjustment Steps cluster_decision Decision Point cluster_final Finalization start Start weigh Weigh 186.1g of This compound start->weigh add_water Add 800 mL of deionized water weigh->add_water stir Stir the suspension (solution is cloudy) add_water->stir add_naoh Slowly add NaOH (pellets or solution) stir->add_naoh monitor_ph Monitor pH with a calibrated meter add_naoh->monitor_ph is_ph_8 Is pH = 8.0? monitor_ph->is_ph_8 check_dissolution Check for complete dissolution adjust_volume Adjust final volume to 1 L check_dissolution->adjust_volume is_ph_8->add_naoh No is_ph_8->check_dissolution Yes end End: 0.5 M EDTA, pH 8.0 Solution adjust_volume->end

Caption: Workflow for the preparation of a 0.5 M this compound solution at pH 8.0.

ph_chelation_relationship cluster_ph pH Scale cluster_edta EDTA State cluster_properties Properties low_ph Low pH (Acidic) protonated Protonated EDTA (H4Y, H3Y⁻, H2Y²⁻) low_ph->protonated neutral_ph Neutral pH partially_deprotonated Partially Deprotonated (HY³⁻) neutral_ph->partially_deprotonated high_ph High pH (Alkaline) fully_deprotonated Fully Deprotonated (Y⁴⁻) high_ph->fully_deprotonated low_solubility Low Solubility protonated->low_solubility low_chelation Low Chelation Effectiveness protonated->low_chelation increasing_solubility Increasing Solubility partially_deprotonated->increasing_solubility high_solubility High Solubility fully_deprotonated->high_solubility high_chelation High Chelation Effectiveness fully_deprotonated->high_chelation

Caption: Relationship between pH, EDTA protonation state, solubility, and chelation effectiveness.

References

Technical Support Center: Troubleshooting Unexpected Cell Death with Disodium EDTA in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address unexpected cell death associated with the use of disodium EDTA in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in cell detachment?

A1: this compound is a chelating agent that selectively binds to divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺).[1][2][3] These ions are crucial for the proper functioning of cell adhesion molecules (CAMs), such as cadherins and integrins, which are responsible for cell-cell and cell-matrix attachments.[1][2] By sequestering these essential ions, EDTA disrupts the conformational structure of CAMs, weakening cellular adhesion and facilitating the detachment of adherent cells from the culture vessel surface.[1][2]

Q2: My cells are showing signs of distress and dying after using this compound for passaging. What are the likely causes?

A2: Unexpected cell death following EDTA treatment can be attributed to several factors:

  • Excessive Concentration: High concentrations of EDTA can be cytotoxic.[1][2] The optimal concentration is highly cell-type dependent.[1][4]

  • Prolonged Incubation: Extended exposure to EDTA, even at an appropriate concentration, can damage cell surface proteins and lead to cell death.[1]

  • Suboptimal Temperature: Performing the detachment at temperatures other than the recommended 37°C can affect efficiency and cell viability.[1][3]

  • EDTA Carryover: Residual EDTA in the cell suspension after detachment can chelate the divalent cations in the fresh culture medium, preventing cell reattachment and leading to anoikis (a form of programmed cell death).[1]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to EDTA.[2][4] Some cell lines are inherently more susceptible to its cytotoxic effects.

Q3: How can I determine the optimal concentration of this compound for my specific cell line?

A3: The ideal EDTA concentration should be empirically determined for each cell line to ensure efficient detachment with minimal cytotoxicity. A systematic approach involves a concentration optimization experiment. This entails treating cells with a range of EDTA concentrations and monitoring for detachment and viability.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration

Objective: To identify the lowest concentration of this compound that effectively detaches cells while maintaining high viability.

Materials:

  • Confluent cell culture flasks/plates of the target cell line

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • This compound stock solution (e.g., 0.5 M, pH 8.0)

  • Complete cell culture medium

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

Methodology:

  • Prepare a series of working solutions of this compound in PBS at different concentrations (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM, 2.0 mM).

  • Aspirate the culture medium from the confluent cell culture vessels.

  • Wash the cell monolayer once with pre-warmed, Ca²⁺/Mg²⁺-free PBS to remove any residual serum.[1]

  • Add a pre-warmed aliquot of each EDTA working solution to separate culture vessels.

  • Incubate the vessels at 37°C.

  • Monitor the cells under a microscope every 2-3 minutes to observe detachment. Record the time required for the majority of cells to detach for each concentration.[1]

  • Once detached, immediately add an equal volume of complete culture medium to inactivate the EDTA by reintroducing divalent cations.[1]

  • Gently pipette the cell suspension to create a single-cell suspension.

  • Perform a cell viability assessment using the Trypan Blue exclusion assay.

  • The optimal concentration is the lowest concentration that results in efficient detachment within a reasonable timeframe (typically 5-15 minutes) and maintains the highest cell viability.[1]

Data Presentation

Table 1: Recommended Starting Concentrations of this compound for Cell Detachment
ApplicationGeneral Concentration Range (mM)Incubation Time (minutes at 37°C)Notes
Gentle cell detachment (EDTA alone)0.5 - 2.05 - 15Cell-type dependent; optimization is crucial.[3]
In combination with Trypsin0.2 - 0.52 - 10EDTA enhances trypsin activity.[3]
Preventing cell aggregation2.0 - 5.0N/A (added to suspension)Used to maintain a single-cell suspension.

Note: These are general guidelines. The optimal concentration and incubation time must be determined experimentally for each specific cell line and application.

Visualizations

Signaling Pathway Diagram

EDTA_Mechanism Mechanism of EDTA-Induced Cell Detachment EDTA This compound Ions Ca²⁺ / Mg²⁺ Ions EDTA->Ions Chelates CAMs Cell Adhesion Molecules (Cadherins, Integrins) Ions->CAMs Required for function Adhesion Cell-Cell & Cell-Matrix Adhesion CAMs->Adhesion Mediate Detachment Cell Detachment Adhesion->Detachment Disruption leads to

Caption: Mechanism of this compound in Cell Detachment.

Experimental Workflow Diagram

Troubleshooting_Workflow Troubleshooting Unexpected Cell Death with EDTA Start Unexpected Cell Death Post-EDTA Treatment Check_Conc Is EDTA concentration optimized? Start->Check_Conc Optimize_Conc Perform Concentration Optimization Experiment Check_Conc->Optimize_Conc No Check_Time Is incubation time minimized? Check_Conc->Check_Time Yes Optimize_Conc->Check_Time Reduce_Time Reduce Incubation Time Check_Time->Reduce_Time No Check_Wash Is there a post-detachment wash step? Check_Time->Check_Wash Yes Reduce_Time->Check_Wash Add_Wash Incorporate Centrifugation & Resuspension in Fresh Medium Check_Wash->Add_Wash No Consider_Alt Consider Alternatives (e.g., Accutase, Citrate Saline) Check_Wash->Consider_Alt Yes End Improved Cell Viability Add_Wash->End Consider_Alt->End

Caption: Troubleshooting Workflow for EDTA-Induced Cell Death.

Logical Relationship Diagram

EDTA_Parameters Relationship of EDTA Parameters and Cell Viability Concentration EDTA Concentration Cytotoxicity Cytotoxicity Concentration->Cytotoxicity Increases Time Incubation Time Time->Cytotoxicity Increases Cell_Type Cell Line Sensitivity Cell_Type->Cytotoxicity Influences Viability Cell Viability Cytotoxicity->Viability Decreases

Caption: Factors Influencing Cell Viability with EDTA Treatment.

References

Technical Support Center: Optimizing Disodium EDTA for DNA Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of disodium EDTA (ethylenediaminetetraacetic acid) to prevent DNA degradation in experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in preventing DNA degradation?

A1: this compound acts as a chelating agent, meaning it binds to divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺).[1] These ions are essential cofactors for enzymes called deoxyribonucleases (DNases), which are responsible for degrading DNA.[2][3] By sequestering these ions, EDTA effectively inactivates DNases, thereby protecting the integrity of the DNA in your sample.[1]

Q2: What is a common starting concentration of EDTA for DNA storage?

A2: A common concentration for long-term DNA storage is 1 mM EDTA, typically as part of a TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).[4] For preserving high molecular weight DNA in tissues, higher concentrations, such as 0.25 M EDTA, have been shown to be effective.[5][6]

Q3: How does pH affect the efficacy of EDTA in preventing DNA degradation?

A3: The ability of EDTA to chelate divalent cations increases with higher pH.[3][5] Studies have shown that EDTA solutions at pH 9 or 10 are significantly more effective at preserving high molecular weight DNA compared to solutions at pH 8.[5][7]

Q4: Can EDTA interfere with downstream applications?

A4: Yes, since EDTA chelates the divalent cations required by many enzymes, it can inhibit downstream enzymatic reactions such as PCR, ligation, and restriction digests.[][9] For instance, Taq polymerase used in PCR requires Mg²⁺ for its activity, and the presence of excess EDTA can inhibit the reaction.[9][10] It is often necessary to dilute the sample or add an excess of Mg²⁺ to the reaction buffer to counteract the inhibitory effect of EDTA.

Q5: Is it always necessary to include EDTA in my DNA storage buffer?

A5: While highly recommended for preventing nuclease activity, especially during long-term storage or when there's a risk of nuclease contamination, it may be possible to store DNA without EDTA under specific conditions.[11] If the genomic DNA is of high purity (free of nucleases) and stored frozen at -20°C or -80°C with minimal freeze-thaw cycles, the risk of degradation is reduced.[11] However, storing DNA in a slightly basic buffer (e.g., 10 mM Tris-Cl, pH 8.5-9.0) is still recommended to prevent acid hydrolysis.[11]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low DNA Yield DNA Degradation: Nucleases present in the sample may have degraded the DNA.- Increase EDTA Concentration: For tissue preservation, consider using a higher concentration of EDTA (e.g., 250 mM) at a higher pH (e.g., 10).[3][7] - Use TE Buffer for Storage: Store purified DNA in TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0) instead of water.[4][12] - Minimize Freeze-Thaw Cycles: Aliquot DNA samples to avoid repeated freezing and thawing.[13]
Inhibition of Downstream Enzymatic Reactions (e.g., PCR) Excessive EDTA: The concentration of EDTA carried over from the storage buffer is high enough to chelate the Mg²⁺ required by the polymerase.- Dilute the DNA Sample: Diluting the template DNA can reduce the final EDTA concentration in the reaction mix. - Adjust Mg²⁺ Concentration: Increase the concentration of MgCl₂ in your PCR master mix to compensate for the chelating effect of EDTA. - Purify the DNA: If inhibition persists, consider re-purifying the DNA sample to remove the EDTA-containing buffer.
Smeared or Shifted Bands on an Agarose Gel DNA Degradation: The DNA has been fragmented by nuclease activity.- Optimize Sample Storage: Ensure samples are stored at -20°C or lower in a buffer containing EDTA.[12] - Handle Samples Gently: Avoid vigorous vortexing, especially with high molecular weight DNA, to prevent physical shearing.[13]
Failure to obtain High Molecular Weight (HMW) DNA Suboptimal Preservation: The preservation method was insufficient to protect long DNA fragments from degradation, especially during thawing of frozen tissue.- Thaw in EDTA: Thawing frozen tissues in a 250 mM EDTA solution at pH 10 overnight at 4°C can significantly improve the recovery of HMW DNA.[3][7]

Quantitative Data Summary

The following table summarizes the effect of different EDTA solution pH levels on the recovery of high molecular weight (HMW) DNA from various tissue samples stored for 12 months at room temperature.

Preservative Species Mean % Recovery of HMW DNA
0.25 M EDTA, pH 8Alitta virens~20%
0.25 M EDTA, pH 9Alitta virens~40%
0.25 M EDTA, pH 10Alitta virens~60%
0.25 M EDTA, pH 8Faxonius virilis~30%
0.25 M EDTA, pH 9Faxonius virilis~50%
0.25 M EDTA, pH 10Faxonius virilis~70%
0.25 M EDTA, pH 8Homarus americanus~40%
0.25 M EDTA, pH 9Homarus americanus~60%
0.25 M EDTA, pH 10Homarus americanus~80%
0.25 M EDTA, pH 8Scomberomorus maculatus~25%
0.25 M EDTA, pH 9Scomberomorus maculatus~45%
0.25 M EDTA, pH 10Scomberomorus maculatus~65%
0.25 M EDTA, pH 8Mercenaria mercenaria~35%
0.25 M EDTA, pH 9Mercenaria mercenaria~55%
0.25 M EDTA, pH 10Mercenaria mercenaria~75%
Data adapted from DeSanctis et al., 2023.[5]

Experimental Protocols

Protocol: Preparation of 0.5 M this compound Stock Solution (pH 8.0)

Materials:

  • This compound dihydrate (FW = 372.24 g/mol )

  • Deionized water

  • Sodium hydroxide (NaOH) pellets or solution

  • Magnetic stirrer and stir bar

  • pH meter

  • Graduated cylinder

  • Beaker

  • Autoclave

Procedure:

  • Weigh out 186.1 g of this compound dihydrate.

  • Add the EDTA to a beaker containing approximately 800 mL of deionized water.

  • Stir the solution vigorously using a magnetic stirrer. This compound will not dissolve completely until the pH is adjusted to approximately 8.0.

  • Slowly add NaOH while monitoring the pH. Continue adding NaOH until the EDTA is fully dissolved and the pH reaches 8.0.

  • Once the EDTA is completely dissolved, transfer the solution to a graduated cylinder and adjust the final volume to 1 L with deionized water.

  • Sterilize the solution by autoclaving.

  • Store the 0.5 M EDTA solution at room temperature.

Visualizations

EDTA_Mechanism cluster_0 DNase Inactivation by EDTA DNase Active DNase InactiveDNase Inactive DNase DegradedDNA Degraded DNA DNase->DegradedDNA Degrades Mg2 Mg²⁺ (Cofactor) Mg2->DNase Activates EDTA_Mg_Complex EDTA-Mg²⁺ Complex DNA Intact DNA EDTA EDTA EDTA->EDTA_Mg_Complex Chelates EDTA_Mg_Complex->InactiveDNase Prevents Activation

Caption: Mechanism of DNase inhibition by EDTA.

Troubleshooting_Workflow Start Start: DNA Degradation Observed CheckStorage Check Storage Buffer Start->CheckStorage CheckHandling Check Handling Procedure CheckStorage->CheckHandling EDTA present UseTE Action: Use TE Buffer (pH 8.0) CheckStorage->UseTE No EDTA IncreaseEDTA Action: Increase EDTA/pH for tissue preservation CheckStorage->IncreaseEDTA HMW DNA needed CheckDownstream Downstream Inhibition? CheckHandling->CheckDownstream Gentle Handling MinimizeFreezeThaw Action: Aliquot Samples CheckHandling->MinimizeFreezeThaw Repeated Freeze-Thaw DiluteTemplate Action: Dilute DNA Template CheckDownstream->DiluteTemplate Yes End End: DNA Integrity Improved CheckDownstream->End No UseTE->CheckHandling IncreaseEDTA->CheckHandling MinimizeFreezeThaw->CheckDownstream AdjustMg Action: Increase MgCl₂ DiluteTemplate->AdjustMg AdjustMg->End

Caption: Troubleshooting workflow for DNA degradation.

References

Technical Support Center: Disodium EDTA Interference in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the interference of Disodium EDTA in enzymatic assays. It is intended for researchers, scientists, and drug development professionals who may encounter challenges related to EDTA in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in biological samples and buffers?

This compound (Ethylenediaminetetraacetic acid) is a chelating agent, a molecule that forms multiple bonds to a single metal ion.[1] It is widely used in biochemistry and molecular biology for several key purposes:

  • Protease Inhibition: Many proteases (enzymes that degrade proteins) require divalent metal ions like calcium (Ca²⁺) or zinc (Zn²⁺) to function. EDTA sequesters these ions, thereby inhibiting metalloprotease activity and protecting proteins from degradation during purification.[2][3]

  • Nuclease Inhibition: Similarly, many DNases and RNases that could degrade nucleic acid samples are dependent on metal ions like magnesium (Mg²⁺). EDTA inactivates these enzymes.[4]

  • Anticoagulant: In clinical settings, EDTA is used in blood collection tubes where it chelates calcium ions, preventing the blood clotting cascade.[1][5]

  • Control of Metal Ion Concentration: It helps maintain a consistent, low-metal environment in buffers, preventing unwanted metal-catalyzed reactions like oxidation.[4]

Q2: How does EDTA interfere with enzymatic assays?

The primary mechanism of interference is the chelation of essential metal cofactors.[6] Many enzymes, known as metalloenzymes, require a specific metal ion for their catalytic activity or structural integrity.[7][8] EDTA is a powerful chelator that can strip these essential ions (e.g., Mg²⁺, Mn²⁺, Zn²⁺, Fe²⁺) from the enzyme's active site, leading to reduced or complete loss of activity.[6][9] In some cases, EDTA has also been shown to directly inhibit enzymes, independent of its chelating activity, by binding to the active site itself.[10][11]

Q3: Which types of enzymes are most sensitive to EDTA?

Enzymes that are dependent on divalent metal cations are the most susceptible.[6] This includes a wide range of enzyme classes:

  • Polymerases (e.g., Taq DNA Polymerase): Require Mg²⁺ for catalysis.[6]

  • Kinases: Often require Mg²⁺ or Mn²⁺ to coordinate ATP.

  • Phosphatases (e.g., Alkaline Phosphatase): Often require Zn²⁺ and Mg²⁺.[12]

  • Metalloproteases (e.g., Thermolysin): Require Zn²⁺ for activity and Ca²⁺ for stability.[13]

Q4: What are common sources of EDTA contamination in an experiment?

EDTA can be introduced into an assay from various sources, often unintentionally:

  • Sample Storage Buffers: Protein or nucleic acid samples are frequently stored in buffers containing EDTA for stability (e.g., TE buffer).[14]

  • Protease Inhibitor Cocktails: Many commercial protease inhibitor cocktails include EDTA as a broad-spectrum metalloprotease inhibitor.[6]

  • Blood Collection Tubes: If working with plasma or serum, contamination can occur if blood is improperly transferred from an EDTA tube.[15][16]

  • Cross-contamination: Shared reagents or equipment can introduce EDTA from one experiment to another.

Troubleshooting Guides

Problem: My enzyme activity is low or completely absent. Could EDTA be the cause?

Yes, this is a classic sign of EDTA interference, especially if your enzyme is a known metalloenzyme.[6] To systematically troubleshoot this issue, you can follow a logical workflow.

Diagram: Troubleshooting Workflow for Suspected EDTA Interference

G A Low or No Enzyme Activity Observed B 1. Review Assay Components: Are there known sources of EDTA (e.g., sample buffer, inhibitor cocktails)? A->B C 2. Check Enzyme Requirements: Is the enzyme a known metalloenzyme or dependent on divalent cations? B->C D 3. Perform Rescue Experiment: Spike the reaction with excess divalent cations (e.g., 1-10 mM MgCl₂). C->D E Is Enzyme Activity Restored? D->E F Conclusion: EDTA interference is highly likely. Proceed to Mitigation Strategies. E->F Yes G Conclusion: Inhibition is likely due to other factors (e.g., pH, substrate, enzyme stability). E->G No

A step-by-step workflow to diagnose potential EDTA interference.

Problem: How can I experimentally confirm that EDTA is inhibiting my enzyme?

A "rescue experiment" is the most direct method.[6] This involves adding an excess of the required divalent cation to the inhibited reaction. If enzyme activity is restored, it strongly suggests that EDTA was sequestering that cation and causing the inhibition.

Problem: I have confirmed EDTA is present. How can I remove it from my sample?

Several methods can be used to remove small molecules like EDTA from protein or nucleic acid samples. The best choice depends on your sample volume, concentration, and downstream application.

  • Diafiltration/Ultrafiltration (Highly Effective): This method uses a semi-permeable membrane and centrifugal force or pressure to exchange the buffer. It is highly efficient at removing small molecules like EDTA.[17][18] Studies have shown that ultrafiltration can make EDTA virtually undetectable.[18]

  • Dialysis (Common but can be incomplete): The sample is placed in a dialysis bag made of a semi-permeable membrane and submerged in a large volume of EDTA-free buffer. Small molecules diffuse out, but this process can be slow and sometimes incomplete.[18][19]

  • Size Exclusion / Gel Filtration Chromatography (Effective): The sample is passed through a column containing a porous resin. Larger molecules (your protein) pass through quickly, while smaller molecules (EDTA) are trapped in the pores and elute later.[19]

Problem: I cannot remove EDTA from my sample. How can I mitigate its effect in the assay?

If removing EDTA is not feasible, you can neutralize its effect by adding a surplus of the required divalent cation directly to the assay buffer.[6] The goal is to add enough metal ions to saturate the EDTA and provide a sufficient free concentration for the enzyme to function. This must be done carefully, as excessively high concentrations of metal ions can also be inhibitory.[9] A titration is recommended to find the optimal concentration.

Data Presentation

Table 1: Common Metalloenzymes and their Sensitivity to EDTA

EnzymeRequired Metal Cofactor(s)Typical Inhibitory EDTA Conc.Notes
Alkaline Phosphatase Zn²⁺, Mg²⁺>1.8 mmol/L[12]EDTA removes the essential zinc and magnesium ions required for catalytic activity.[6][12]
Taq DNA Polymerase Mg²⁺>1 mM[6]EDTA chelates the Mg²⁺ necessary for dNTP binding and catalysis during PCR.[6]
Thermolysin Zn²⁺, Ca²⁺0.1 - 1 mM[6]EDTA removes the catalytic Zn²⁺ ion and structural Ca²⁺ ions, leading to inactivation.[13]
β-Galactosidase Mg²⁺Molar equivalent to Mg²⁺[20]Chelation of Mg²⁺ by EDTA leads to inactivation, especially during storage at -20°C.[20]

Table 2: Mitigation by Divalent Cation Addition - A Titration Example

This table provides a template for a rescue experiment to determine the optimal concentration of MgCl₂ needed to counteract a known concentration of EDTA (e.g., 1 mM).

Reaction Tube[EDTA] (mM)[MgCl₂] Added (mM)Expected Free [Mg²⁺] (mM)Observed Enzyme Activity (% of Control)
1 (Control)022100%
2 (Inhibited)121~0%
3132Measure
4143Measure
5154Measure
61109Measure

Note: The calculation of free Mg²⁺ is complex and depends on pH and other ions.[21][22] This table assumes a 1:1 binding stoichiometry for simplicity.

Experimental Protocols

Protocol 1: Rescue of Enzyme Activity by Divalent Cation Addition

This protocol describes how to confirm EDTA inhibition and find the optimal concentration of a required metal cofactor (e.g., MgCl₂) to restore activity.

  • Prepare a Master Mix: Prepare a reaction master mix containing buffer, substrate, and any other common components for your enzymatic assay, but without the enzyme or MgCl₂.

  • Set Up Reactions: Aliquot the master mix into a series of microcentrifuge tubes or a microplate.

  • Create a Titration Series: Add varying final concentrations of MgCl₂ to the tubes (e.g., 0, 1, 2, 5, 10 mM).

  • Add Enzyme: Add your enzyme sample (which you suspect contains EDTA) to each reaction tube. Mix gently and pre-incubate for 5-10 minutes at the assay temperature. This allows the added Mg²⁺ to equilibrate with the EDTA and bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding the final component (e.g., ATP or the primary substrate).

  • Measure Activity: Monitor the reaction progress using your standard assay procedure (e.g., spectrophotometry, fluorimetry).

  • Analyze Data: Plot the enzyme activity (reaction rate) against the concentration of added MgCl₂. The concentration that restores maximal activity is the optimal amount to use for mitigating EDTA in this specific sample.

Protocol 2: Removal of EDTA by Ultrafiltration (Spin Column)

This protocol is a highly effective method for removing EDTA from a protein sample.[18]

  • Select Device: Choose a centrifugal ultrafiltration device (e.g., Amicon Ultra) with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).[17]

  • Pre-rinse (Optional but Recommended): Pre-rinse the device with your EDTA-free destination buffer to remove any potential preservatives (like glycerol).[17] Spin according to the manufacturer's instructions and discard the flow-through.

  • Load Sample: Add your protein sample containing EDTA to the upper chamber of the device. Do not exceed the maximum volume.

  • First Spin: Centrifuge the device according to the manufacturer's protocol until the sample volume is reduced to a minimal level (e.g., 50-100 µL). Discard the flow-through, which now contains the removed EDTA.

  • Dilute and Re-concentrate: Add EDTA-free buffer to the upper chamber, bringing the volume back up to the original starting volume. Gently mix.

  • Second Spin: Repeat the centrifugation step. This wash step is crucial for efficient removal.[17]

  • Repeat (Optional): For exhaustive removal, a third wash (steps 5 and 6) can be performed.[23]

  • Recover Sample: After the final spin, carefully pipette your concentrated, EDTA-free protein sample from the upper chamber. You can add a small amount of fresh buffer to rinse the membrane and maximize recovery.

Signaling Pathways & Logical Relationships

Diagram: Mechanism of Metalloenzyme Inhibition by EDTA

G cluster_0 Active Metalloenzyme Enzyme Enzyme Cofactor Metal Cofactor (e.g., Mg²⁺, Zn²⁺) EDTA_Complex EDTA-Metal Complex Cofactor->EDTA_Complex EDTA EDTA Inactive_Enzyme Inactive Apoenzyme EDTA->Inactive_Enzyme Strips Cofactor EDTA->EDTA_Complex Chelates

EDTA removes the essential metal cofactor, resulting in an inactive apoenzyme.

Diagram: Decision Tree for EDTA Mitigation Strategy

G A EDTA Interference Confirmed B Is sample purity critical and is downstream assay sensitive to excess metal ions? A->B C Physically Remove EDTA B->C Yes D Neutralize EDTA in Assay B->D No E Ultrafiltration (Recommended) C->E F Dialysis or Gel Filtration C->F G Titrate Divalent Cations (e.g., MgCl₂) into reaction D->G H Monitor for inhibition by excess metal ions G->H

A guide for choosing the appropriate method to counteract EDTA interference.

References

issues with disodium EDTA precipitating in cold storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with disodium EDTA precipitating in cold storage.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution precipitating when I store it in the cold (e.g., at 4°C)?

Precipitation of this compound in cold storage is a common issue primarily driven by two factors: pH and concentration. This compound's solubility is significantly dependent on the pH of the solution; it is poorly soluble in neutral or acidic conditions.[1][2] Even if the solution is clear at room temperature, a suboptimal pH can lead to precipitation as the temperature decreases, reducing the solubility. Furthermore, highly concentrated solutions are more prone to precipitation at lower temperatures.[3]

Q2: What is the optimal pH for dissolving and storing this compound solutions?

The optimal pH for dissolving and maintaining the solubility of this compound is approximately 8.0.[1][4][5][6] The free acid form of EDTA and its disodium salt are not readily soluble in water until the pH is adjusted to this level with a base like sodium hydroxide (NaOH).[1][4][7] Solutions with a pH below 8.0 are likely to precipitate, especially upon cooling.[3][8]

Q3: Is it better to store this compound solutions at room temperature or in the cold?

While a 0.5M EDTA solution at pH 8.0 can be stable for up to a year when stored at 4°C, precipitation can still occur if the pH is not precisely 8.0.[4][5] Some protocols suggest that a 0.5M solution can be stored at room temperature.[1][6] If you consistently experience precipitation at 4°C, storing your pH 8.0 solution at room temperature in a sterile, well-sealed container is a viable alternative.

Q4: Can the concentration of my this compound solution affect its stability in cold storage?

Yes, higher concentrations of this compound are more likely to precipitate out of solution at low temperatures.[3] A 0.5M solution is a commonly used stock concentration and is generally considered the maximum for standard laboratory use.[3][4][5] Attempting to create and store solutions at significantly higher concentrations will increase the likelihood of precipitation.

Q5: Does the form of EDTA I use matter for solution preparation?

Absolutely. For preparing aqueous solutions, it is highly recommended to use the disodium salt of EDTA (disodium ethylenediaminetetraacetate dihydrate).[2][4][5] The free acid form of EDTA is practically insoluble in water at or near neutral pH.[2][9]

Troubleshooting Guide: this compound Precipitation

If you are experiencing precipitation with your this compound solution, follow these troubleshooting steps.

Logical Troubleshooting Flow

G Troubleshooting this compound Precipitation start Precipitate observed in This compound solution check_ph 1. Verify Solution pH start->check_ph ph_low pH is below 8.0 check_ph->ph_low Incorrect ph_ok pH is ~8.0 check_ph->ph_ok Correct adjust_ph Warm solution gently and adjust pH to 8.0 with NaOH. Ensure complete dissolution. ph_low->adjust_ph check_concentration 2. Check Concentration ph_ok->check_concentration end Solution remains stable adjust_ph->end conc_high Concentration > 0.5M check_concentration->conc_high Too High conc_ok Concentration ≤ 0.5M check_concentration->conc_ok Acceptable dilute Dilute solution to 0.5M or lower. Consider preparing a fresh stock at the correct concentration. conc_high->dilute consider_storage 3. Review Storage Conditions conc_ok->consider_storage dilute->end storage_cold Stored at 4°C consider_storage->storage_cold reprepare 4. Prepare a Fresh Solution using the recommended protocol. consider_storage->reprepare If issues persist store_rt Store at room temperature. Ensure container is sterile and sealed. storage_cold->store_rt store_rt->end reprepare->end

Caption: A workflow for troubleshooting this compound precipitation.

Quantitative Data Summary

The solubility of this compound is highly dependent on pH. While exact solubility values at various low temperatures are not consistently reported, the following table summarizes key quantitative parameters for preparing a stable solution.

ParameterRecommended Value/RangeNotes
pH for Dissolution ~ 8.0This is the most critical factor. The solid will not fully dissolve until this pH is reached.[1][4][5]
Typical Stock Concentration 0.5 MThis is a standard high-concentration stock. Higher concentrations are likely to precipitate.[3]
Storage Temperature 4°C or Room TemperatureIf precipitation occurs at 4°C, room temperature storage is a suitable alternative for a pH 8.0 solution.[1][4][6]
This compound Dihydrate 186.1 g/LAmount needed to prepare a 0.5 M solution.[4][5]
Sodium Hydroxide (NaOH) ~20 g of pellets per literApproximate amount needed to adjust the pH of a 0.5 M solution to 8.0.[1][4]

Experimental Protocols

Protocol for Preparing 1 L of 0.5 M this compound Solution (pH 8.0)

This protocol details a reliable method for preparing a stable stock solution of this compound.

Materials:

  • This compound dihydrate (C₁₀H₁₄N₂Na₂O₈·2H₂O)

  • Sodium hydroxide (NaOH) pellets or a 10 M solution

  • Deionized or distilled water

  • 1 L beaker or flask

  • Graduated cylinder

  • Magnetic stirrer and stir bar

  • pH meter

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_dissolve Dissolution cluster_final Finalization & Storage weigh 1. Weigh 186.1 g of This compound Dihydrate add_water 2. Add ~800 mL of deionized water weigh->add_water stir 3. Stir vigorously with a magnetic stirrer add_water->stir add_naoh 4. Slowly add NaOH while monitoring pH stir->add_naoh check_ph 5. Continue adding NaOH until pH reaches 8.0 add_naoh->check_ph dissolved EDTA dissolves as pH approaches 8.0 check_ph->dissolved pH < 8.0 adjust_vol 6. Adjust final volume to 1 L with deionized water check_ph->adjust_vol pH = 8.0 dissolved->add_naoh sterilize 7. (Optional) Sterilize by autoclaving adjust_vol->sterilize store 8. Store at room temperature or 4°C in a sealed container sterilize->store

Caption: A workflow diagram for preparing a 0.5M EDTA stock solution.

Procedure:

  • Weigh Reagent: Accurately weigh 186.1 g of this compound dihydrate and add it to a beaker containing approximately 800 mL of deionized water.[1][4][5]

  • Stir Solution: Place a magnetic stir bar in the beaker and stir the suspension vigorously. The this compound will not dissolve completely at this stage.[1][4]

  • Adjust pH: While stirring, slowly add sodium hydroxide (NaOH) to the suspension. You can use solid pellets or a concentrated solution (e.g., 10 M). Monitor the pH of the solution continuously with a calibrated pH meter.[1][4][6]

  • Dissolution: As the pH of the solution approaches 8.0, the this compound will begin to dissolve. Continue to add NaOH slowly until the pH is stable at 8.0 and the solution is completely clear.[1][4][7]

  • Final Volume: Once the this compound is fully dissolved, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1000 mL.[1][4]

  • Sterilization (Optional): For applications requiring sterility, the solution can be filtered through a 0.22 µm filter or autoclaved.[1][4]

  • Storage: Store the solution in a clearly labeled, sterile, and tightly sealed container at either room temperature or 4°C.[1][5]

References

how to remove residual disodium EDTA from a purified enzyme preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the removal of residual disodium EDTA from purified enzyme preparations.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual EDTA from my purified enzyme preparation?

A1: Residual EDTA, a strong metal-chelating agent, can significantly impact downstream applications by:

  • Inactivating metalloenzymes: Many enzymes require divalent cations (e.g., Mg²⁺, Zn²⁺, Ca²⁺) as cofactors for their activity. EDTA sequesters these essential ions, leading to reduced or complete loss of enzymatic function.[1][2]

  • Interfering with assays: Assays that rely on specific concentrations of metal ions, such as certain enzymatic assays or protein crystallization screens, can be adversely affected by the presence of EDTA.[1][2][3]

  • Altering protein stability: In some cases, EDTA can affect the structural stability of proteins by stripping them of essential metal ions, potentially leading to conformational changes.[3][4]

Q2: What are the most common methods for removing EDTA from enzyme preparations?

A2: The most common methods for removing EDTA are based on the size difference between the larger enzyme and the small EDTA molecule. These techniques include:

  • Dialysis: A traditional method that involves the diffusion of small molecules like EDTA across a semi-permeable membrane into a larger volume of EDTA-free buffer.[1]

  • Diafiltration/Ultrafiltration: A pressure-driven filtration method that efficiently removes small molecules while retaining the larger enzyme.[1][3] This method has been shown to be highly effective for EDTA removal.[3][5]

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size as they pass through a column packed with a porous resin.[1][6] It can be used for buffer exchange to remove EDTA.[1][3]

Q3: Which method is the most effective for complete EDTA removal?

A3: While dialysis and size exclusion chromatography are widely used, studies have indicated they may not always achieve complete removal of EDTA.[3][5][7] Ultrafiltration (diafiltration) has been reported to be a more exhaustive method, capable of reducing EDTA to virtually undetectable levels.[3][5]

Q4: How can I quantify the amount of residual EDTA in my enzyme sample?

A4: Several methods can be used to quantify residual EDTA, including:

  • Colorimetric Assays: These methods, such as the PAR (4-(2-pyridylazo)-resorcinol) competition assay, provide a straightforward way to estimate EDTA concentration.[3][8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC-based methods, which may involve pre-column derivatization or complexation with a metal ion like terbium(III) for luminescence detection, offer high sensitivity and quantification of EDTA.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D-proton NMR can be used to detect and quantify EDTA, especially the Zn²⁺-EDTA chelate.[8][9][13]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of enzyme activity after EDTA removal. The enzyme may be a metalloenzyme that lost its essential metal cofactor during the removal process.Add back the specific metal cofactor required for enzyme activity to the final buffer.
The enzyme may be unstable in the final buffer conditions (e.g., pH, ionic strength).Ensure the final buffer composition is optimal for the enzyme's stability and activity.
Residual EDTA is still detected after dialysis. Dialysis may not have been extensive enough (insufficient buffer changes or duration).Increase the number and volume of buffer changes during dialysis. Extend the dialysis time. Consider switching to a more effective method like diafiltration.[3]
EDTA may be tightly bound to the protein.[14]Perform dialysis against a buffer containing a low concentration of a non-interfering divalent cation to competitively displace the EDTA.
Sample volume is too low for traditional dialysis. Standard dialysis tubing is not suitable for small volumes.Use microdialysis cassettes or spin concentrators for buffer exchange with small sample volumes.[15]

Quantitative Data Summary

The following table summarizes the typical efficiency of common EDTA removal methods.

Method Typical EDTA Removal Efficiency Key Advantages Key Disadvantages
Dialysis >90%, but may be incomplete[1][3]Gentle on the enzyme, simple setup.Time-consuming, requires large buffer volumes, may not achieve complete removal.[16][17]
Diafiltration/Ultrafiltration Can reach virtually undetectable levels[3][5]Fast, highly efficient, can concentrate the sample simultaneously.[16][17]Can lead to protein aggregation if not optimized, potential for membrane fouling.
Size Exclusion Chromatography (Gel Filtration) Effective, but may have carryover[3]Relatively fast, can also separate protein aggregates.[6]Can dilute the sample, requires a chromatography system.[16]

Experimental Protocols

Protocol 1: EDTA Removal by Dialysis
  • Prepare Dialysis Buffer: Prepare a large volume (at least 100-fold the sample volume) of the desired final buffer without EDTA.

  • Sample Preparation: Place the purified enzyme solution into appropriate dialysis tubing or a dialysis cassette with a molecular weight cut-off (MWCO) well below the molecular weight of the enzyme (e.g., 10 kDa MWCO for a 50 kDa enzyme).

  • Dialysis: Immerse the sealed dialysis tubing/cassette in the dialysis buffer at 4°C with gentle stirring.

  • Buffer Changes: Change the dialysis buffer at least 3-4 times over a period of 24-48 hours. For more complete removal, increase the number of buffer changes.

  • Sample Recovery: After the final buffer change, remove the dialysis tubing/cassette and recover the enzyme sample.

Protocol 2: EDTA Removal by Diafiltration/Ultrafiltration
  • Device Selection: Choose a centrifugal ultrafiltration unit with a MWCO significantly smaller than the enzyme's molecular weight.

  • Sample Loading: Add the enzyme sample to the ultrafiltration unit.

  • Initial Concentration (Optional): Centrifuge the unit according to the manufacturer's instructions to concentrate the sample and remove a portion of the EDTA-containing buffer.

  • Dilution and Re-concentration (Diafiltration): a. Add a volume of the desired final (EDTA-free) buffer to the concentrated sample in the ultrafiltration unit, typically restoring it to the original sample volume. b. Gently mix the solution. c. Centrifuge again to concentrate the sample back to the desired volume.

  • Repeat: Repeat the dilution and re-concentration steps (Step 4) at least 3-5 times to ensure thorough removal of EDTA.[17]

  • Sample Recovery: After the final concentration step, recover the purified enzyme in the new buffer from the ultrafiltration unit.

Protocol 3: EDTA Removal by Size Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate a size exclusion chromatography column (e.g., a desalting column) with at least 5 column volumes of the desired final buffer (EDTA-free).

  • Sample Loading: Apply the enzyme sample to the equilibrated column. The sample volume should typically not exceed 30% of the total column volume for group separations.[6]

  • Elution: Elute the column with the final buffer. The larger enzyme will pass through the column more quickly and elute in the void volume, separated from the smaller EDTA molecules that enter the pores of the resin and elute later.

  • Fraction Collection: Collect the fractions containing the purified enzyme, which can be monitored by UV absorbance at 280 nm.

  • Pooling: Pool the fractions containing the enzyme.

Visualizations

EDTA_Removal_Workflow start Enzyme Preparation with Residual EDTA method_selection Select Removal Method start->method_selection dialysis Dialysis method_selection->dialysis Gentle, simple diafiltration Diafiltration/ Ultrafiltration method_selection->diafiltration Fast, efficient sec Size Exclusion Chromatography method_selection->sec Separates aggregates quantification Quantify Residual EDTA dialysis->quantification diafiltration->quantification sec->quantification hplc HPLC quantification->hplc High sensitivity colorimetric Colorimetric Assay quantification->colorimetric Simple nmr NMR quantification->nmr Structural info end EDTA-Free Enzyme Preparation hplc->end colorimetric->end nmr->end Troubleshooting_EDTA_Removal start Problem Encountered q1 {Loss of Enzyme Activity? |  Yes |  No} start->q1:q a1 Possible Cause: - Metalloenzyme cofactor loss - Buffer incompatibility Solution: - Add back cofactor - Optimize buffer q1:yes->a1 q2 {Residual EDTA Detected? |  Yes |  No} q1:no->q2:q end Problem Resolved a1->end a2 Possible Cause: - Incomplete removal - Tight protein binding Solution: - Use more stringent method (e.g., Diafiltration) - Competitive displacement q2:yes->a2 q2:no->end a2->end

References

impact of disodium EDTA on the accuracy of metal ion quantification assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of disodium EDTA on the accuracy of metal ion quantification assays. Find troubleshooting steps and answers to frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it interfere with metal ion quantification?

A1: Disodium ethylenediaminetetraacetic acid (this compound) is a powerful chelating agent, meaning it binds tightly to metal ions.[1][2][3] Its structure contains six sites—four carboxyl groups and two amino groups—that can form a stable, cage-like complex with a single metal ion, effectively sequestering it from the solution.[1][2][3] This interference occurs when EDTA, present in samples from sources like blood collection tubes or buffers, binds to the target metal ion.[4][5] This prevents the ion from being detected by the assay's measurement system (e.g., a colorimetric reagent or an ICP-MS detector), leading to falsely low or undetectable concentration readings.[5][6]

Q2: How does pH affect EDTA's chelation activity?

A2: The chelating ability of EDTA is highly pH-dependent.[3][7][8] For EDTA to bind metal ions effectively, its carboxylic acid groups must be deprotonated. This occurs under basic or alkaline conditions (typically pH > 8).[7][8] In acidic solutions, the carboxyl groups are protonated, which significantly reduces EDTA's affinity for metal ions.[3] Therefore, many EDTA-based titrations are performed in buffered solutions at a specific pH, often around 10, to ensure the complete reaction between EDTA and the metal ions.[7][8][9] This pH dependence can also be used to achieve selectivity, as some metal-EDTA complexes are stable at lower pH values than others.[10]

Q3: Which metal ions are most affected by EDTA interference?

A3: EDTA can chelate a wide range of divalent and trivalent metal cations.[2] It is commonly known to interfere with the quantification of calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe²⁺/Fe³⁺), zinc (Zn²⁺), copper (Cu²⁺), lead (Pb²⁺), and manganese (Mn²⁺).[4][5] The stability of the metal-EDTA complex varies for each ion. For instance, EDTA contamination can cause a significant and clinically relevant decrease in measured calcium and iron levels.[5] While it also affects magnesium, the impact can be less pronounced depending on the assay method.[5][6]

Q4: Can EDTA interfere with assays that do not directly measure metal ions?

A4: Yes, EDTA can indirectly interfere with other types of assays, particularly enzymatic assays.[2] Many enzymes, such as alkaline phosphatase (ALP) and DNA polymerases, require specific metal ions (e.g., Zn²⁺, Mg²⁺, Ca²⁺) as cofactors for their catalytic activity or structural stability.[2] If EDTA is present in the sample, it can strip these essential metal cofactors from the enzyme, leading to reduced or completely inhibited enzyme activity.[2] This results in inaccurately low measurements of the enzyme's function.[2][11]

Q5: Are there alternatives to EDTA for chelation or as anticoagulants?

A5: Yes, several other chelating agents can be used, some with greater specificity for certain ions.[12][13] For instance, EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) is highly selective for Ca²⁺ over Mg²⁺.[12][14] BAPTA is another chelator highly selective for Ca²⁺.[2][14] For chelating heavy metals like Zn²⁺, TPEN is often more effective than 1,10-phenanthroline.[12][14] In some applications, such as colorimetric nitrate analysis where iron interference is a concern, Diethylenetriaminepentaacetic acid (DTPA) is recommended as a replacement for EDTA.[15][16]

Troubleshooting Guides

Issue 1: Inaccurately Low Metal Ion Concentration Detected

You observe significantly lower than expected concentrations of your target metal ion (e.g., Ca²⁺, Mg²⁺, Fe, Zn) in your results.

  • Potential Cause: this compound in your sample is chelating the target metal ion, making it unavailable for detection by the assay. This is a common issue with samples collected in EDTA anticoagulant tubes or when using buffers containing EDTA.[5]

  • Solutions:

    • Method 1: Sample Pre-treatment with Acid Digestion (for ICP-MS) If your sample contains EDTA, an acid digestion step can decompose the EDTA molecule, releasing the chelated metal ions for accurate quantification by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[17]

    • Method 2: Matrix-Matching of Standards (for ICP-MS and other assays) To compensate for the "matrix effect" of EDTA, prepare your calibration standards in a solution that contains the same concentration of EDTA as your samples. This ensures that the instrument's response to the standards is comparable to its response to the samples.

    • Method 3: Divalent Cation "Rescue" Experiment (for Enzymatic Assays) If you suspect EDTA is inhibiting a metalloenzyme, you can confirm this by adding an excess of the required divalent cation (e.g., MgCl₂ or ZnCl₂) to the reaction.[2] If enzyme activity is restored, EDTA interference is the likely cause.[2]

    • Method 4: Removal of EDTA from Sample For protein samples, EDTA can be removed through methods like ultrafiltration or dialysis, although ultrafiltration has been shown to be more efficient.[18]

Issue 2: High Variability and Inconsistent Results in ICP-MS Analysis

Your ICP-MS results for metal quantification show poor reproducibility and high variability, especially when analyzing samples containing EDTA.

  • Potential Cause: The presence of EDTA and its associated sodium ions can cause significant matrix effects in ICP-MS analysis.[4] These effects can suppress or enhance the analyte signal, leading to inconsistent and inaccurate readings.

  • Solutions:

    • Method 1: High Sample Dilution Diluting the sample can effectively minimize matrix effects from EDTA and other components. However, ensure that the final concentration of the target metal remains above the instrument's limit of detection.

    • Method 2: Use of an Internal Standard Adding an internal standard—an element not present in the sample with similar ionization properties to the analyte—can help correct for variations in instrument performance and matrix effects.

    • Method 3: System Passivation For HPLC or LC-MS systems, trace metal contamination can be purged by flushing the system with a mobile phase containing a low concentration (5-10 µM) of EDTA.[19] This helps remove residual metal ions that may interfere with the analysis.[19]

Quantitative Data Summary

Table 1: Documented Impact of EDTA Contamination on Common Analytes

AnalyteAssay TypeObserved Effect of EDTAReference
Calcium (Ca²⁺) ColorimetricFalsely low result[5][11]
Potassium (K⁺) Ion-Selective ElectrodeFalsely high result (from K₂/K₃EDTA tubes)[5][11]
Magnesium (Mg²⁺) Colorimetric (Xylidyl Blue)Falsely low result[6]
Iron (Fe) Colorimetric (Ferene-based)Falsely low result[5][6]
Alkaline Phosphatase (ALP) EnzymaticFalsely low activity (inhibition)[5][11]
Zinc (Zn²⁺) Not specifiedFalsely low result[5]

Table 2: Comparison of Common Chelating Agents and Their Primary Targets

Chelating AgentPrimary Target Ion(s)NotesReference
EDTA Broad range (Ca²⁺, Mg²⁺, Fe, Zn²⁺, etc.)Non-selective, strong general chelator.[12][20]
EGTA Calcium (Ca²⁺)Highly selective for Ca²⁺ over Mg²⁺.[12][14]
BAPTA Calcium (Ca²⁺)Highly selective for Ca²⁺; less pH-sensitive than EGTA.[2][14]
DTPA Iron (Fe) and other metalsUsed to prevent iron interference in certain colorimetric assays.[15][16]
TPEN Heavy metals (Zn²⁺, Cu²⁺, Fe²⁺)Selectively chelates heavy metals without disturbing Ca²⁺ and Mg²⁺.[14]
1,10-Phenanthroline Zinc (Zn²⁺)Commonly used to chelate zinc.[12]

Experimental Protocols

Protocol 1: Acid Treatment to Decompose EDTA in Water Samples for ICP-MS Analysis

This protocol is adapted from a method to recover trace elements from environmental water samples containing EDTA.[17]

  • Sample Preparation: To your water sample, add nitric acid (HNO₃) to a final concentration of 0.5 M and hydrogen peroxide (H₂O₂) to a final concentration of 26 mM.

  • Digestion: Heat the sample at 80-90°C for a minimum of 3 hours to decompose the EDTA molecules.

  • pH Adjustment: After cooling, adjust the sample pH to 1.6–1.8.

  • Analysis: The sample is now ready for preconcentration (if needed) and subsequent analysis by ICP-MS. This treatment allows for nearly 100% recovery of metals that were previously complexed with EDTA.[17]

Protocol 2: Divalent Cation Rescue Experiment to Confirm Enzyme Inhibition by EDTA

This protocol helps determine if low enzyme activity is due to EDTA chelation of essential metal cofactors.[2]

  • Prepare Parallel Reactions: Set up at least two identical reaction mixtures for your enzymatic assay.

  • Control Reaction: Run the assay according to your standard protocol.

  • Rescue Reaction: To the second reaction mixture, add an excess of the divalent cation required by your enzyme (e.g., 1-10 mM MgCl₂ or ZnCl₂).

  • Incubate and Measure: Incubate both reactions under identical conditions and measure the enzyme activity.

  • Interpret Results: If the activity in the "Rescue Reaction" is significantly higher than in the "Control Reaction," it strongly indicates that EDTA was present and inhibiting the enzyme.[2]

Protocol 3: Efficient Removal of EDTA from Protein Samples via Ultrafiltration

This protocol is based on studies showing ultrafiltration is highly effective for removing EDTA from protein solutions.[18][21]

  • Select Device: Choose an ultrafiltration spin column with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest (e.g., 10K MWCO for a 50 kDa protein).

  • First Ultrafiltration: Add your protein sample containing EDTA to the ultrafiltration unit. Centrifuge according to the manufacturer's instructions to concentrate the protein and pass the EDTA-containing buffer through the membrane.

  • Wash Step: Re-suspend the concentrated protein in an EDTA-free buffer of your choice.

  • Repeat: Perform at least two more rounds of ultrafiltration and washing to ensure exhaustive removal of EDTA.

  • Final Sample: After the final spin, recover the concentrated, EDTA-free protein sample in the desired buffer for downstream applications.

Visualizations

EDTA_Interference_Mechanism cluster_assay Assay Environment cluster_interference Interference Pathway Metal_Ion Free Metal Ion (e.g., Ca²⁺, Mg²⁺) Assay_Reagent Detection Reagent (e.g., Colorimetric Dye) Metal_Ion->Assay_Reagent Binds Chelated_Complex Stable Metal-EDTA Complex Metal_Ion->Chelated_Complex Signal Accurate Signal (Quantification) Assay_Reagent->Signal Generates EDTA This compound EDTA->Chelated_Complex Chelates Free Ion No_Signal Inaccurate (Low) Signal Chelated_Complex->No_Signal Prevents Detection

Caption: Mechanism of this compound Interference in Metal Ion Assays.

Troubleshooting_Workflow Start Problem: Low Metal Ion Reading Check_EDTA Is EDTA present in sample or buffers? Start->Check_EDTA Check_Enzyme Is it an enzymatic assay? Check_EDTA->Check_Enzyme Yes Other_Causes Investigate other causes: - Incorrect pH - Reagent degradation - Instrument error Check_EDTA->Other_Causes No Solution_ICPMS Solution for ICP-MS: 1. Acid Digestion 2. Matrix-Match Standards 3. High Dilution Check_Enzyme->Solution_ICPMS No (e.g., ICP-MS) Solution_Enzyme Solution for Enzymes: 1. 'Rescue' with excess cations 2. Remove EDTA (Ultrafiltration) Check_Enzyme->Solution_Enzyme Yes

Caption: Troubleshooting Workflow for Low Metal Ion Quantification Results.

Experimental_Workflow cluster_pretreatment Pre-treatment Options Sample Initial Sample (Potential EDTA Contamination) Screen Screen for EDTA? (Optional) Sample->Screen Pretreatment Sample Pre-treatment Screen->Pretreatment EDTA Detected Analysis Metal Quantification Assay (e.g., ICP-MS, Colorimetric) Screen->Analysis No EDTA Acid Acid Digestion Pretreatment->Acid Dilution High Dilution Pretreatment->Dilution Removal EDTA Removal Pretreatment->Removal Data Data Analysis Analysis->Data Acid->Analysis Dilution->Analysis Removal->Analysis

Caption: Experimental Workflow for Analyzing Samples with Potential EDTA.

References

Technical Support Center: Troubleshooting Low PCR Yield in the Presence of Disodium EDTA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides in-depth information and practical solutions for researchers, scientists, and drug development professionals experiencing low or no yield in their Polymerase Chain Reaction (PCR) experiments due to the presence of disodium EDTA.

Frequently Asked Questions (FAQs)

Q1: How does this compound interfere with a PCR reaction?

This compound (ethylenediaminetetraacetic acid) is a chelating agent, meaning it strongly binds to divalent metal ions.[1][2] In a PCR reaction, the DNA polymerase enzyme (like Taq polymerase) requires magnesium ions (Mg²⁺) as an essential cofactor to function correctly.[1][3] When EDTA is present in the PCR mixture, it sequesters these Mg²⁺ ions, making them unavailable for the polymerase.[3][4] This inhibition of the enzyme leads to a significant decrease in amplification efficiency, resulting in low or no PCR product.[3][5] Some studies also suggest that EDTA can directly bind to the Taq polymerase, further hindering its activity.[1]

Q2: What are the common sources of EDTA in a PCR experiment?

EDTA is a common component in many molecular biology laboratories. Potential sources include:

  • Sample Storage Buffers: DNA and RNA are frequently stored in TE buffer (Tris-EDTA) for long-term stability, as EDTA inactivates nucleases that could degrade the nucleic acids.[2][4]

  • Nucleic Acid Elution Buffers: Many commercial DNA/RNA purification kits use elution buffers containing low concentrations of EDTA to protect the purified nucleic acids.[3][6]

  • Anticoagulants: For experiments involving blood samples, EDTA is often used as an anticoagulant.[3]

Q3: What concentration of this compound is known to inhibit PCR?

The inhibitory effect of EDTA is concentration-dependent. While susceptibility can vary between different PCR assays, general guidelines are as follows:

  • A concentration of 0.5 mM EDTA can significantly reduce the yield of the PCR product.[3][5][7][8]

  • A concentration of 1.0 mM EDTA can lead to complete failure of the PCR reaction.[3][5]

Standard TE buffer typically contains 1 mM EDTA, which is often sufficient to completely inhibit a PCR reaction.[3] "Low TE" buffers, which contain a lower concentration of 0.1 mM EDTA, are generally more compatible with PCR.[3]

Q4: Can I counteract the effect of EDTA by adding more magnesium chloride (MgCl₂) to my PCR?

Yes, adding excess MgCl₂ is a common and effective strategy to overcome EDTA inhibition.[3] The additional Mg²⁺ ions will saturate the chelating capacity of the EDTA, ensuring enough free magnesium is available for the DNA polymerase to function.[3] However, it is critical to optimize the MgCl₂ concentration, as excessively high levels can also negatively impact the PCR by reducing enzyme fidelity and promoting the amplification of non-specific products.[3]

Q5: Are there better alternatives for storing my DNA if I plan to use it for PCR?

Yes, if your DNA samples are intended for downstream enzymatic applications like PCR, it is advisable to store them in an EDTA-free solution. Suitable alternatives include:

  • Nuclease-free water: Appropriate for short-term storage.[3]

  • Tris buffer (e.g., 10 mM Tris-HCl, pH 8.0): This provides a stable pH environment for the DNA without the inhibitory effects of EDTA.[3]

Quantitative Data Summary

The following table summarizes the key concentrations of EDTA and MgCl₂ relevant to PCR performance.

ComponentTypical ConcentrationEffect on PCR
Standard TE Buffer 1 mM EDTACan completely inhibit the PCR reaction.[3][5]
Low TE Buffer 0.1 mM EDTAGenerally compatible with most PCR assays.[3]
Inhibitory EDTA Level ≥ 0.5 mMSignificantly reduces PCR product yield.[3][5][7][8]
Complete Inhibition ≥ 1.0 mMCan completely abolish PCR product formation.[3][5]
Optimal MgCl₂ in PCR 1.5 - 2.5 mMEssential cofactor for DNA polymerase activity.[3]
Excess MgCl₂ > 3.0 mMMay decrease enzyme fidelity and increase non-specific amplification.[3]

Mandatory Visualization

cluster_0 PCR Reaction Components cluster_1 Inhibitory Action cluster_2 Outcome Taq Taq Polymerase Mg Mg²⁺ Ions Inactive_Taq Inactive Taq Polymerase Taq->Inactive_Taq requires Mg²⁺ Chelation Chelation Mg->Chelation sequestered by dNTPs dNTPs Template DNA Template Primers Primers EDTA This compound EDTA->Chelation Chelation->Inactive_Taq leads to PCR_Failure Low or No PCR Yield Inactive_Taq->PCR_Failure results in

Caption: Mechanism of PCR inhibition by this compound.

start Low or No PCR Yield check_edta Suspect EDTA Contamination? (e.g., from TE buffer) start->check_edta other_params Troubleshoot Other PCR Parameters (Primers, Annealing Temp, etc.) check_edta->other_params No high_template High Template Concentration? check_edta->high_template Yes dilute Strategy 1: Dilute DNA Template (e.g., 1:10, 1:100) high_template->dilute Yes titrate Strategy 2: Titrate MgCl₂ (e.g., 1.5 mM to 4.0 mM) high_template->titrate No success Successful Amplification dilute->success remove_edta Strategy 3: Remove EDTA (Ethanol Precipitation or Spin Column) titrate->remove_edta If fails titrate->success If successful remove_edta->success

Caption: Troubleshooting workflow for low PCR yield due to EDTA.

Experimental Protocols

Here are detailed methodologies for key troubleshooting experiments.

Protocol 1: MgCl₂ Titration to Overcome EDTA Inhibition

This protocol provides a framework for optimizing the MgCl₂ concentration to counteract the inhibitory effects of EDTA in your sample.

Methodology:

  • Set up a series of PCR reactions. Each reaction should have a different final concentration of MgCl₂. A recommended starting range is 1.5 mM to 4.0 mM, using 0.5 mM increments.[3]

  • Prepare a master mix. This mix should contain all necessary PCR components (buffer, dNTPs, primers, polymerase) except for MgCl₂.

  • Aliquot the master mix into individual PCR tubes.

  • Add MgCl₂. To each tube, add the appropriate volume of a stock MgCl₂ solution (e.g., 25 mM) to achieve the desired final concentration.

  • Add your DNA template that is suspected of containing EDTA.

  • Include controls. A positive control (a template known to work well) and a negative control (no template) are essential for validating the results.

  • Run the PCR using your standard cycling conditions.

  • Analyze the results by gel electrophoresis to determine which MgCl₂ concentration provides the optimal product yield with minimal non-specific amplification.

Protocol 2: Ethanol Precipitation of DNA to Remove EDTA

This method is used to purify DNA from solutes like EDTA.

Methodology:

  • Measure the volume of your DNA sample in a microcentrifuge tube.

  • Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the DNA sample and mix thoroughly.[3]

  • Add 2.5 volumes of cold 100% ethanol. Mix by inverting the tube several times.[3]

  • Incubate at -20°C for at least 30 minutes. For very low DNA concentrations, an overnight incubation can improve recovery.[3]

  • Centrifuge the sample at >12,000 x g for 10-15 minutes at 4°C to pellet the DNA.

  • Carefully decant the supernatant without disturbing the pellet.

  • Wash the pellet by adding 500 µL of 70% ethanol and centrifuge at >12,000 x g for 5 minutes at 4°C.[3]

  • Carefully decant the 70% ethanol.

  • Air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry, as this can make the DNA difficult to dissolve.[3]

  • Resuspend the DNA pellet in an appropriate volume of nuclease-free water or an EDTA-free buffer (e.g., 10 mM Tris-HCl, pH 8.0).[3]

Protocol 3: Spin Column-Based DNA Cleanup to Remove EDTA

Commercial DNA cleanup kits provide a rapid and efficient way to remove inhibitors like EDTA. The general workflow is as follows (always refer to the specific kit manufacturer's protocol).

Methodology:

  • Add Binding Buffer to your DNA sample according to the kit's instructions.

  • Transfer the mixture to a spin column placed within a collection tube.

  • Centrifuge the column. This step binds the DNA to the silica membrane while allowing EDTA and other contaminants to pass through into the collection tube. Discard the flow-through.[3]

  • Add Wash Buffer to the column and centrifuge again. Discard the flow-through. This step removes any remaining impurities.[3]

  • Perform a dry spin (centrifuge the empty column) to remove any residual ethanol from the wash buffer, which can also inhibit PCR.[3]

  • Place the spin column in a new, clean microcentrifuge tube.

  • Add Elution Buffer (or nuclease-free water) directly to the center of the silica membrane.

  • Incubate for a few minutes at room temperature to allow the buffer to saturate the membrane.

  • Centrifuge one final time to elute the purified, EDTA-free DNA into the clean tube.[3]

References

Technical Support Center: Resolving Cell Clumping in Suspension Culture with Disodium EDTA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving issues with cell clumping in suspension cultures using disodium EDTA.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments, providing step-by-step solutions.

Issue 1: Cells in suspension culture are forming clumps.

  • Possible Cause 1: Presence of free-floating DNA from dead or dying cells.

    • Solution: The sticky nature of DNA can cause cells to aggregate.[1] Consider adding DNase I to the culture medium to a final concentration of 100 µg/mL to break down the extracellular DNA.[2][3] Incubate at room temperature for 15 minutes.[2][3] Note that DNase I requires divalent cations like Mg²⁺ and Ca²⁺ for maximal activity, so it should be used in a buffer that contains them.

  • Possible Cause 2: Divalent cation-dependent cell adhesion.

    • Solution: Cell adhesion molecules like cadherins and integrins, which are responsible for cell-to-cell attachment, require calcium (Ca²⁺) and magnesium (Mg²⁺) ions to function.[4][5] The addition of this compound, a chelating agent, can sequester these ions and disrupt cell adhesion.[4][6]

  • Possible Cause 3: Overgrowth of the cell culture.

    • Solution: When cell cultures become over-confluent, an increase in cell death can lead to the release of DNA and cellular debris, promoting clumping.[2][7] It is recommended to subculture cells when they are at 70-80% confluency to minimize this issue.[2]

Issue 2: Cell viability is low after treatment with EDTA.

  • Possible Cause 1: EDTA concentration is too high or incubation time is too long.

    • Solution: High concentrations of EDTA can be cytotoxic.[8] It is crucial to determine the optimal, non-toxic concentration for each specific cell line, as sensitivity can vary.[4] Studies have shown that concentrations above 5-10 mM can significantly reduce cell viability.[8] Start with a low concentration (e.g., 0.5 - 2.0 mM) and perform a titration to find the lowest effective concentration that minimizes clumping without compromising viability.[8][9]

  • Possible Cause 2: Excessive carryover of EDTA into the fresh culture medium.

    • Solution: Residual EDTA in the cell suspension can chelate the necessary divalent cations in the fresh medium, preventing cell reattachment and affecting viability.[8] To remove residual EDTA, pellet the cells by centrifugation after treatment and resuspend them in fresh, complete medium.[8]

Issue 3: EDTA treatment is not effectively reducing cell clumping.

  • Possible Cause 1: The EDTA concentration is too low.

    • Solution: Gradually increase the EDTA concentration in small increments (e.g., starting from 0.5 mM and increasing to 5 mM) to find the optimal concentration for your specific cell type.[8][9]

  • Possible Cause 2: The primary cause of clumping is not divalent cation-dependent adhesion.

    • Solution: If EDTA alone is not effective, the clumping may be primarily caused by other factors like DNA release. In such cases, a combination of EDTA and DNase I treatment may be more effective.[9]

Frequently Asked Questions (FAQs)

Q1: How does this compound work to reduce cell clumping?

A1: this compound is a chelating agent that binds to divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺).[4][8] These ions are essential for the function of cell adhesion molecules (CAMs) such as cadherins and integrins, which mediate cell-cell and cell-extracellular matrix attachments.[4][5] By sequestering these ions, EDTA disrupts these interactions, leading to the weakening of cell-cell adhesion and the reduction of clumps.[4]

Q2: What is a typical starting concentration for this compound in suspension culture?

A2: A general starting concentration range for preventing clumping in suspension cultures is 1-5 mM.[9] However, the optimal concentration is cell-type dependent and should be determined empirically.[4] For detaching adherent cells, concentrations of 2-5 mM in PBS are often used.[4]

Q3: Can I use EDTA in combination with trypsin?

A3: Yes, EDTA is often used in conjunction with trypsin to enhance cell detachment.[5] EDTA weakens the cell-cell adhesions by chelating Ca²⁺ and Mg²⁺, allowing trypsin, a proteolytic enzyme, to more efficiently cleave the proteins involved in cell adhesion.[10][11] A common solution is 0.05% Trypsin-EDTA, which typically contains 0.53 mM EDTA.[4]

Q4: Are there any alternatives to EDTA for reducing cell clumping?

A4: Yes, several alternatives can be used depending on the cause of clumping. The most common alternative is the use of DNase I to digest extracellular DNA released from dead cells, which is a primary cause of clumping.[2][12] Other non-enzymatic methods include using other chelators like citrate.[7] For gentle cell dissociation, commercial solutions like Accutase or TrypLE™ are also available.[11][12]

Q5: How do I prepare a stock solution of this compound?

A5: To prepare a 0.5 M EDTA stock solution (pH 8.0), dissolve 186.1 g of this compound•2H₂O in 800 mL of deionized water. Stir vigorously and adjust the pH to 8.0 with sodium hydroxide (NaOH). EDTA will not completely dissolve until the pH is around 8.0. Once dissolved, bring the final volume to 1 L with deionized water and sterilize by autoclaving or filtration through a 0.22 µm filter.[4]

Data Presentation

Table 1: Recommended this compound Concentrations for Different Applications

ApplicationCell TypeRecommended ConcentrationReference(s)
Preventing clumping in suspensionVarious1 - 5 mM[9]
Detachment of loosely adherent cellsPrimary Fibroblasts0.5 - 2.0 mM[8]
Detachment of adherent cellsHuman Umbilical Vein Endothelial Cells (HUVEC)0.5 - 1.0 mM (often with low trypsin)[8]
Enhancing trypsin activityVarious adherent cells0.53 mM (in 0.05% Trypsin-EDTA)[4]
Inhibition of metalloproteasesGeneral1 - 10 mM[4][13]

Table 2: Troubleshooting Summary for Cell Clumping

SymptomPossible CauseRecommended Action
Persistent cell clumpsExtracellular DNAAdd DNase I (100 µg/mL)
Insufficient EDTA concentrationIncrease EDTA concentration incrementally (0.5 - 5 mM)
Low cell viability post-treatmentHigh EDTA concentrationDecrease EDTA concentration; perform a titration
EDTA carryoverCentrifuge and resuspend cells in fresh medium
Ineffective clumping reductionNon-divalent cation-mediated clumpingUse DNase I in combination with EDTA

Experimental Protocols

Protocol 1: Using this compound to Reduce Cell Clumping in Suspension Culture

  • Determine the optimal EDTA concentration: If the optimal concentration for your cell line is unknown, perform a titration experiment starting with a range of concentrations from 0.5 mM to 5 mM.

  • Prepare EDTA working solution: Dilute your sterile stock solution of this compound to the desired final concentration in a Ca²⁺ and Mg²⁺-free phosphate-buffered saline (PBS) or your culture medium.

  • Treat the cell suspension: Add the prepared EDTA solution directly to your cell suspension culture.

  • Incubate: Gently agitate the culture and incubate at 37°C for 5-15 minutes. The optimal time may vary depending on the cell type and the severity of clumping.[4]

  • Monitor the cells: Observe the cell suspension under a microscope to assess the reduction in clumping.

  • Wash the cells (optional but recommended): To remove residual EDTA, pellet the cells by centrifugation at 100-200 x g for 5 minutes.[4]

  • Resuspend: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.[4]

Protocol 2: Titration to Determine Optimal EDTA Concentration

  • Cell Seeding: Seed your cells in a multi-well plate (e.g., 24-well plate) and grow them to the desired confluency. For suspension cells, ensure a consistent cell density in each well.

  • Prepare EDTA dilutions: Prepare a series of EDTA concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mM) in Ca²⁺ and Mg²⁺-free PBS.[8]

  • Treatment: Add the different concentrations of the pre-warmed EDTA solution to each well. Include a control well with no EDTA.

  • Incubation: Incubate the plate at 37°C for a set period (e.g., 10 minutes).

  • Assessment: Observe the cells under a microscope for detachment (if adherent) or reduction in clumping (if in suspension).

  • Viability Check: Collect the cells from each well and determine cell viability using a method like Trypan Blue exclusion.[8]

  • Analysis: The optimal EDTA concentration is the lowest concentration that provides efficient dissociation of clumps within a reasonable time while maintaining high cell viability.[8]

Mandatory Visualizations

EDTA_Mechanism EDTA This compound CaMg Ca²⁺ / Mg²⁺ EDTA->CaMg Chelates Cadherin Cadherin CaMg->Cadherin Required for function Integrin Integrin CaMg->Integrin Required for function CellMembrane1 Cell Membrane Cadherin->CellMembrane1 Anchored in CellMembrane2 Cell Membrane Cadherin->CellMembrane2 Anchored in Integrin->CellMembrane1 Anchored in

Caption: EDTA chelates Ca²⁺ and Mg²⁺, disrupting cadherin- and integrin-mediated cell adhesion.

EDTA_Troubleshooting_Workflow start Cell Clumping Observed check_dna Is clumping due to DNA? start->check_dna add_dnase Add DNase I check_dna->add_dnase Yes add_edta Add this compound (start at 1-2 mM) check_dna->add_edta No / Unsure add_dnase->add_edta check_effectiveness Clumping Resolved? add_edta->check_effectiveness increase_edta Increase EDTA concentration check_effectiveness->increase_edta No check_viability Check Cell Viability check_effectiveness->check_viability Yes increase_edta->add_edta end_fail Consider alternative methods increase_edta->end_fail Max conc. reached viability_ok Viability Acceptable? check_viability->viability_ok optimize Optimize concentration and incubation time viability_ok->optimize No end_success Single-cell suspension achieved viability_ok->end_success Yes optimize->add_edta

Caption: Troubleshooting workflow for resolving cell clumping in suspension culture.

EDTA_Protocol_Workflow start Start: Clumped Cell Suspension prepare_edta Prepare EDTA working solution (e.g., 2 mM in PBS) start->prepare_edta add_edta Add EDTA to cell suspension prepare_edta->add_edta incubate Incubate at 37°C for 5-15 min with gentle agitation add_edta->incubate monitor Monitor under microscope incubate->monitor centrifuge Centrifuge at 100-200 x g for 5 min monitor->centrifuge resuspend Discard supernatant and resuspend in fresh complete medium centrifuge->resuspend end End: Single-cell suspension resuspend->end

References

Validation & Comparative

A Comparative Guide to the Efficacy of Disodium EDTA vs. Trisodium EDTA as Chelating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision that can impact the stability, efficacy, and safety of formulations. Ethylenediaminetetraacetic acid (EDTA) is a powerful and widely used chelating agent, and its sodium salts, disodium EDTA and trisodium EDTA, are two of the most common forms. This guide provides an objective comparison of their chelation efficacy, supported by experimental data and detailed methodologies, to aid in making an informed choice for specific research and development applications.

Key Differences and Physicochemical Properties

The primary distinction between this compound and trisodium EDTA lies in their degree of neutralization, which directly influences the pH of their aqueous solutions. This compound has two of its four carboxylic acid groups neutralized by sodium ions, resulting in a solution that is acidic to neutral (typically pH 4-6).[1] In contrast, trisodium EDTA has three of its carboxylic acid groups neutralized, leading to an alkaline solution (typically pH 9-10).[2] This difference in pH is the most critical factor governing their application and chelation efficacy in various systems.

Data Presentation: Comparison of Physicochemical Properties

PropertyThis compoundTrisodium EDTAReference(s)
Chemical Formula C₁₀H₁₄N₂Na₂O₈C₁₀H₁₃N₂Na₃O₈[1]
Molecular Weight 336.21 g/mol (anhydrous)358.19 g/mol (anhydrous)
pH of 1% Solution ~4-6~9-10[1][2]
Solubility in Water GoodHigh[3]
Optimal pH Range for Chelation Acidic to NeutralAlkaline[1]

Chelation Efficacy and the Influence of pH

The efficacy of any form of EDTA as a chelating agent is fundamentally dependent on the pH of the solution. EDTA is a polyprotic acid, and its ability to donate lone pairs of electrons from its nitrogen and oxygen atoms to a metal ion is highest when the carboxyl groups are deprotonated. At lower pH values, the carboxyl groups are protonated, which reduces the chelating capacity of the EDTA molecule. The fully deprotonated form of EDTA (Y⁴⁻) is the most effective chelating species and its concentration increases with rising pH.[4]

Consequently, trisodium EDTA, with its inherently alkaline nature, is generally a more effective chelating agent in neutral to alkaline conditions. In these pH ranges, a greater proportion of the EDTA molecules are in the fully deprotonated state, leading to stronger and more stable metal complexes.

Conversely, This compound is the preferred choice for applications requiring chelation in acidic to neutral environments. While its chelating strength is reduced at lower pH compared to alkaline conditions, it remains an effective chelating agent for many divalent and trivalent metal ions in this range.

Data Presentation: pH-Dependent Stability of Metal-EDTA Complexes

The stability of a metal-EDTA complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The conditional stability constant (log K') is a more practical measure as it takes into account the effect of pH on the availability of the fully deprotonated EDTA species.

The following table provides the stability constants (log K) for EDTA with several common metal ions. It is important to note that these values represent the intrinsic binding affinity and the conditional stability will be lower at acidic pH values.

Metal IonStability Constant (log K)
Ca²⁺10.7
Mg²⁺8.7
Fe²⁺14.3
Fe³⁺25.1
Cu²⁺18.8
Zn²⁺16.5
Al³⁺16.1

Note: These values are for the fully deprotonated EDTA⁴⁻ ligand and are generally independent of the specific sodium salt used. The efficacy in a given application will depend on the conditional stability constant at the working pH.

Applications in Research and Drug Development

The choice between disodium and trisodium EDTA is often dictated by the pH requirements of the specific application.

This compound is frequently used in:

  • Pharmaceutical Formulations: To enhance the stability of active pharmaceutical ingredients (APIs) that are sensitive to metal-catalyzed oxidation, particularly in acidic or neutral formulations.[5] It is commonly found in injectable solutions, ophthalmic preparations, and oral liquid formulations.[5]

  • Biological Buffers and Reagents: As a component of various buffers used in molecular biology and biochemistry to inhibit metalloproteases and other enzymes that require divalent cations for their activity.

  • Anticoagulant: In blood collection tubes to chelate calcium ions and prevent coagulation.

Trisodium EDTA is often utilized in:

  • Cleaning and Disinfecting Solutions: In industrial and laboratory settings where its alkaline nature contributes to the cleaning process while also sequestering hard water ions.

  • Alkaline Formulations: In cosmetic and personal care products where a higher pH is desired for product stability or performance.

  • Boiler and Water Treatment: To prevent the formation of scale by chelating calcium and magnesium ions in industrial water systems.

In the context of biologic drug development , maintaining the stability of protein therapeutics is paramount. The pH of the formulation is a critical factor, and excipients must be chosen carefully to remain within the narrow pH range of protein stability.[6] The choice between disodium and trisodium EDTA would therefore be dictated by the optimal pH for the specific protein being formulated. The addition of a chelating agent like EDTA can prevent metal-catalyzed oxidation of sensitive amino acid residues, thereby enhancing the long-term stability of the biologic drug.

Experimental Protocols

To empirically compare the chelation efficacy of this compound and trisodium EDTA, the following experimental protocols can be employed.

Potentiometric Titration for Determination of Chelation Capacity

This method involves titrating a solution of a known metal ion with the chelating agent and monitoring the change in potential of an ion-selective electrode.

Objective: To determine the stoichiometry and stability constant of the metal-EDTA complex.

Materials:

  • This compound

  • Trisodium EDTA

  • Standardized solution of a metal salt (e.g., 0.01 M CaCl₂)

  • pH meter with a calcium ion-selective electrode (Ca-ISE) and a reference electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beakers

  • Deionized water

  • Buffer solutions (pH 4, 7, and 10)

Procedure:

  • Prepare Solutions:

    • Prepare 0.01 M solutions of both this compound and trisodium EDTA in deionized water.

    • Prepare a standardized 0.01 M solution of CaCl₂.

  • Calibration: Calibrate the pH meter and Ca-ISE according to the manufacturer's instructions using standard buffer and calcium solutions.

  • Titration Setup:

    • Pipette a known volume (e.g., 50.0 mL) of the 0.01 M CaCl₂ solution into a beaker.

    • Add a magnetic stir bar and place the beaker on a magnetic stirrer.

    • Immerse the Ca-ISE and reference electrode into the solution.

    • Fill the burette with the 0.01 M this compound solution.

  • Titration:

    • Record the initial potential of the solution.

    • Add the this compound solution in small increments (e.g., 0.5 mL).

    • After each addition, allow the potential reading to stabilize and record the value.

    • Continue the titration past the equivalence point.

  • Repeat: Repeat the titration using the 0.01 M trisodium EDTA solution.

  • Data Analysis:

    • Plot the potential (mV) versus the volume of EDTA solution added.

    • The equivalence point is the point of maximum inflection on the titration curve.

    • The stoichiometry of the metal-ligand complex can be determined from the volume of EDTA required to reach the equivalence point.

    • The stability constant can be calculated from the titration data using appropriate software or by analyzing the formation curve.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Prepare 0.01 M Disodium & Trisodium EDTA Solutions P2 Prepare 0.01 M Standard Metal Ion Solution (e.g., CaCl₂) T3 Add EDTA Titrant in Increments P3 Calibrate pH Meter & Ion-Selective Electrode T1 Pipette Metal Ion Solution into Beaker P2->T1 T2 Immerse Electrodes P3->T2 T1->T2 Repeat until past equivalence point T2->T3 Repeat until past equivalence point T4 Record Potential after Each Addition T3->T4 Repeat until past equivalence point T4->T3 Repeat until past equivalence point A1 Plot Potential vs. Volume of EDTA T4->A1 A2 Determine Equivalence Point A1->A2 A3 Calculate Stoichiometry & Stability Constant A2->A3

Workflow for Potentiometric Titration
Spectrophotometric Assay for Competitive Chelation

This method utilizes a colored metal-indicator complex to visually and quantitatively assess the chelation efficacy of the EDTA salts.

Objective: To compare the ability of disodium and trisodium EDTA to sequester a metal ion from a colored indicator complex.

Materials:

  • This compound

  • Trisodium EDTA

  • Metal salt solution (e.g., 0.01 M ZnSO₄)

  • Indicator solution (e.g., Xylenol Orange)

  • UV-Vis spectrophotometer

  • Cuvettes

  • Pipettes

  • Buffer solutions (pH 5.5 and pH 9.5)

Procedure:

  • Prepare Solutions:

    • Prepare stock solutions of this compound and trisodium EDTA (e.g., 0.1 M).

    • Prepare a stock solution of the metal salt (e.g., 0.01 M ZnSO₄).

    • Prepare a stock solution of the indicator (e.g., Xylenol Orange in the appropriate buffer).

  • Determine Wavelength of Maximum Absorbance (λmax):

    • Prepare a solution of the metal-indicator complex in the appropriate buffer.

    • Scan the absorbance of the solution from 400-700 nm to determine the λmax.

  • Assay at pH 5.5 (for this compound):

    • In a series of cuvettes, add a fixed amount of the metal-indicator complex in the pH 5.5 buffer.

    • Add increasing concentrations of this compound to the cuvettes.

    • Allow the solutions to equilibrate.

    • Measure the absorbance of each solution at the predetermined λmax.

  • Assay at pH 9.5 (for Trisodium EDTA):

    • Repeat step 3 using the pH 9.5 buffer and trisodium EDTA.

  • Data Analysis:

    • As the EDTA chelates the metal ion from the indicator, the color of the solution will change, resulting in a decrease in absorbance at the λmax of the metal-indicator complex.

    • Plot the change in absorbance versus the concentration of the EDTA salt.

    • The chelating agent that causes a greater decrease in absorbance at a lower concentration is considered more effective under those pH conditions.

Spectrophotometric_Assay_Logic cluster_components Reaction Components cluster_reaction Competitive Chelation cluster_measurement Measurement Metal Metal Ion (M²⁺) Complex1 M-Ind (Colored) Metal->Complex1 Metal->Complex1 Complex2 M-EDTA (Colorless) Indicator Indicator (Ind) Indicator->Complex1 Indicator->Complex1 EDTA EDTA (Y⁴⁻) EDTA->Complex2 EDTA->Complex2 Complex1->Complex2 EDTA displaces Indicator Complex1->Complex2 Spectrophotometer Measure Absorbance at λmax of M-Ind Complex2->Spectrophotometer Complex2->Spectrophotometer Result Decrease in Absorbance Indicates Chelation Spectrophotometer->Result Spectrophotometer->Result

References

validation of an HPLC method for quantifying disodium EDTA in a solution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of Disodium EDTA in Solutions

For researchers, scientists, and drug development professionals requiring precise and accurate measurement of disodium ethylenediaminetetraacetic acid (EDTA) in solutions, the selection of a suitable analytical method is of paramount importance. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods such as spectrophotometry and complexometric titration for the quantification of this compound. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to facilitate informed decision-making.

Method Comparison

The choice of an analytical method for EDTA quantification depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation. The following tables summarize the key performance metrics for each technique.

Table 1: Performance Comparison of Analytical Methods for this compound Quantification

ParameterHPLC with UV Detection (Pre-column Derivatization)SpectrophotometryComplexometric Titration
Principle Chromatographic separation of a metal-EDTA complex followed by UV detection.Formation of a colored metal-EDTA complex and measurement of its absorbance.Titration of EDTA with a metal ion solution using a color indicator.
Linearity Range 0.6 µg/mL to 50 µg/mL[1]5 µg/mL to 50 µg/mL[1]Dependent on titrant concentration
Accuracy (% Recovery) 98.2% to 98.8%[2][3]Typically >90%[4]High, dependent on endpoint detection
Precision (% RSD) < 3%[2]< 2%[1][4]Low, dependent on analyst skill
Limit of Quantitation (LOQ) 0.60 µg/mL3.608 µg/mL[1]Generally higher than other methods
Limit of Detection (LOD) 0.30 µg/mL1.190 µg/mL[1]Generally higher than other methods
Selectivity HighModerate to LowLow
Throughput HighHighLow

Experimental Protocols

A clear understanding of the experimental steps involved in each method is crucial for successful implementation. The following sections detail the protocols for each technique.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method relies on the formation of a stable metal-EDTA complex that can be detected by a UV detector. Since EDTA itself lacks a suitable chromophore for UV detection, a pre-column derivatization step is necessary.[5][6]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample This compound Solution Derivatization Add Ferric Chloride Solution Heat at 70°C for 20 min Sample->Derivatization 1 Cooling Cool to Room Temperature Derivatization->Cooling 2 Injection Inject into HPLC Cooling->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation 3 Detection UV Detection at 254 nm Separation->Detection 4 Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification 5

Caption: Workflow for HPLC quantification of this compound.

Detailed Protocol:

  • Standard Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable diluent.

  • Sample Preparation:

    • For analysis of a this compound solution, dilute the sample to fall within the linear range of the method.

    • Transfer a known volume of the standard or sample solution into a volumetric flask.

    • Add a solution of ferric chloride (e.g., 0.64 g of anhydrous FeCl3 in 200 mL of water with 5 mL of 1 N HCl).[6]

    • Heat the mixture in a water bath at 70°C for approximately 20 minutes to facilitate the formation of the Fe-EDTA complex.[6]

    • Allow the solution to cool to room temperature and dilute to the final volume with the diluent.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[5][6]

    • Mobile Phase: A mixture of a buffer solution and an organic solvent. For example, a buffer containing tetrabutylammonium bromide and sodium acetate (pH 4.0) mixed with methanol.[5][6]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection Wavelength: 254 nm.[2][7]

    • Injection Volume: 20 µL.

  • Quantification: Generate a calibration curve by plotting the peak area of the Fe-EDTA complex against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Spectrophotometry

This method is based on the formation of a colored complex between EDTA and a metal ion, typically iron(III), and the subsequent measurement of the solution's absorbance at a specific wavelength.[4][8]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a standard solution of this compound.

    • Prepare a ferric chloride solution (e.g., 500 µg/mL in 0.1 N HCl).[1]

  • Sample Preparation:

    • Pipette a known volume of the this compound solution into a volumetric flask.

    • Add the ferric chloride solution to form the Fe-EDTA complex.[1]

    • Dilute the solution to the final volume with 0.1 N HCl.

  • Measurement:

    • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax), which is typically around 258 nm or 270 nm for the Fe-EDTA complex.[1][8]

  • Quantification: Create a calibration curve by plotting the absorbance values of the standard solutions against their concentrations. The concentration of this compound in the sample can be determined from this curve. The linear range is typically between 5 and 50 µg/mL.[1]

Complexometric Titration

Complexometric titration is a classical analytical technique used for the quantification of metal ions and chelating agents like EDTA.[9][10]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a standardized solution of a metal salt, such as zinc sulfate or calcium carbonate.[11][12]

    • Prepare an indicator solution, for example, Eriochrome Black T.[9][10]

    • Prepare a buffer solution to maintain the required pH for the titration (e.g., pH 10).[11]

  • Titration Procedure:

    • Pipette a known volume of the this compound solution into an Erlenmeyer flask.

    • Add the buffer solution and a few drops of the indicator. The solution will turn a specific color.

    • Titrate the EDTA solution with the standardized metal salt solution until the indicator changes color, signaling the endpoint of the titration.[10]

  • Calculation: The concentration of this compound in the sample is calculated based on the volume of the titrant used and the stoichiometry of the reaction between EDTA and the metal ion (which is typically 1:1).[12]

Conclusion

The selection of an appropriate method for the quantification of this compound is a critical step in research and development.

  • HPLC with UV detection offers high sensitivity, specificity, and is well-suited for the analysis of EDTA in complex matrices. The requirement for pre-column derivatization adds a step to the sample preparation but provides reliable and reproducible results.

  • Spectrophotometry is a simpler and more cost-effective method that is suitable for routine analysis where high sensitivity is not a primary concern. However, it is more susceptible to interference from other substances in the sample that may absorb at the same wavelength.[4]

  • Complexometric titration is a classic and accurate method, but it is more labor-intensive, has lower throughput, and is generally less sensitive than instrumental methods. Its accuracy is highly dependent on the analyst's ability to precisely detect the endpoint.[9]

For applications demanding high accuracy, precision, and the ability to analyze a large number of samples, the validated HPLC method is the recommended choice. For less demanding applications or when instrumentation is limited, spectrophotometry and complexometric titration can serve as viable alternatives.

References

comparative analysis of disodium EDTA and EGTA for chelating calcium

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of molecular biology, biochemistry, and drug development, the precise control of divalent cation concentrations is a fundamental requirement for experimental accuracy and reproducibility. Ethylenediaminetetraacetic acid (EDTA) and ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) are two of the most widely utilized chelating agents for sequestering calcium ions (Ca²⁺). While both are effective, their distinct affinities for other cations, particularly magnesium (Mg²⁺), determine their suitability for specific applications.

This guide provides an objective comparison of disodium EDTA and EGTA, supported by quantitative data and detailed experimental protocols, to assist researchers in selecting the appropriate chelator for their needs.

Data Presentation: A Quantitative Comparison of Chelation Properties

The efficacy and selectivity of a chelator are defined by its binding affinity for a specific ion, expressed as the logarithm of the formation constant (logK). A higher logK value signifies a stronger binding affinity. The ratio of the stability constants for calcium and magnesium is a critical determinant of a chelator's utility in biological systems, where magnesium is often present in much higher concentrations than calcium.

ChelatorIonlogKApparent logK at pH 7.0Selectivity Ratio (KCa / KMg)
This compound Ca²⁺10.65 - 10.7[1][2]~7.2[1]~79,433
Mg²⁺8.7 - 8.79[1][2]~5.4[1]
EGTA Ca²⁺11.0[1][3]~6.91[1][4]~630,957[3]
Mg²⁺5.2[1][3]~1.6[1]

Note: The apparent logK values are pH-dependent because protonation of the chelator's carboxyl groups reduces its effective affinity for metal ions.[1] At physiological pH (~7.0-7.4), while the absolute affinity of both chelators for Ca²⁺ is lower, EGTA's selectivity for Ca²⁺ over Mg²⁺ becomes significantly more pronounced.[1]

Key Comparative Insights

Binding Affinity and Selectivity

The primary distinction between EDTA and EGTA lies in their selectivity for calcium over magnesium. EGTA exhibits a slightly higher absolute affinity for Ca²⁺ (logK of 11.0) compared to EDTA (logK of ~10.7).[1][3] However, the most critical difference is in their affinity for Mg²⁺. EDTA binds to Mg²⁺ with a relatively high affinity (logK ~8.7), whereas EGTA's affinity for Mg²⁺ is substantially lower (logK ~5.2).[1][3]

This results in EGTA having a Ca²⁺/Mg²⁺ selectivity ratio that is orders of magnitude higher than that of EDTA.[3] This high selectivity makes EGTA the superior choice for buffering calcium in environments with high background concentrations of magnesium, such as the intracellular milieu, where it is crucial to avoid perturbing magnesium-dependent enzymatic processes.[1][3][4] The structural difference, specifically the longer and more flexible backbone of EGTA, makes it difficult to tightly grip the smaller Mg²⁺ ion, contributing to this selectivity.[5]

pH Dependence

The stability of both EDTA and EGTA complexes is highly dependent on pH.[5][6] In acidic solutions (pH < 5), hydrogen ions (H⁺) protonate the carboxyl groups of the chelators, which weakens the coordination bonds and leads to the release of bound Ca²⁺.[6] While both are affected, EGTA's binding is considered less sensitive to pH changes in the physiological range compared to EDTA.[7] For experiments requiring high stability across a range of pH values, other chelators like BAPTA, which is less pH-sensitive, might be considered.[7][8]

Mandatory Visualizations

Here we provide diagrams to visualize the chemical structures, the concept of ionic selectivity, and a typical experimental workflow.

Caption: Chemical structures of this compound and EGTA.

selectivity_concept cluster_EDTA EDTA Chelation cluster_EGTA EGTA Chelation EDTA EDTA Ca_EDTA Ca-EDTA Complex EDTA->Ca_EDTA High Affinity (logK ~10.7) Mg_EDTA Mg-EDTA Complex EDTA->Mg_EDTA High Affinity (logK ~8.7) EGTA EGTA Ca_EGTA Ca-EGTA Complex EGTA->Ca_EGTA Very High Affinity (logK 11.0) Mg_EGTA Mg-EGTA Complex EGTA->Mg_EGTA Low Affinity (logK 5.2) Ca_ion Ca²⁺ Ca_ion->EDTA Ca_ion->EGTA Mg_ion Mg²⁺ Mg_ion->EDTA Mg_ion->EGTA

Caption: Conceptual diagram of EDTA and EGTA selectivity for Ca²⁺ vs. Mg²⁺.

experimental_workflow start Prepare Solutions: - Calcium Standard - Calcium Indicator (e.g., Fura-2) - EDTA and EGTA stocks step1 Establish Baseline: Measure fluorescence/absorbance of Ca²⁺ + Indicator solution start->step1 step2 Titration: Add incremental amounts of EDTA or EGTA to the solution step1->step2 step3 Measure Signal Change: Record fluorescence/absorbance after each addition step2->step3 step4 Data Analysis: Plot signal change vs. chelator concentration. Calculate apparent dissociation constants. step3->step4 end Compare Chelator Efficacy and Selectivity step4->end

Caption: Experimental workflow for comparing chelator efficacy.

Experimental Protocols

Spectrophotometric Comparison of Calcium Chelation Efficacy

This protocol provides a method to compare the relative calcium binding affinity of EDTA and EGTA in vitro using a calcium-sensitive indicator dye.

Principle: A calcium indicator dye (e.g., Fura-2, Indo-1) exhibits a change in its fluorescence properties upon binding Ca²⁺.[9][10] A competing chelator (EDTA or EGTA) will sequester Ca²⁺ from the indicator, causing a reversal of this spectral change.[3] By titrating the chelator into a solution of calcium and indicator, one can determine the relative binding affinity.

Materials:

  • Calcium chloride (CaCl₂) standard solution (e.g., 10 mM)

  • Fluorescent calcium indicator (e.g., Fura-2, pentapotassium salt)

  • This compound stock solution (e.g., 100 mM)

  • EGTA stock solution (e.g., 100 mM)

  • pH buffer (e.g., 100 mM MOPS or HEPES, pH 7.2)

  • High-purity water

  • Spectrofluorometer

Methodology:

  • Preparation of Ca²⁺-Indicator Solution: Prepare a solution containing a fixed concentration of the calcium indicator and a buffered concentration of free Ca²⁺. The free Ca²⁺ level should be set to a point on the indicator's binding curve that allows for a measurable signal change upon chelation.

  • Baseline Measurement: Place the Ca²⁺-Indicator solution in a cuvette and measure the baseline fluorescence at the appropriate excitation and emission wavelengths for the chosen indicator.

  • Chelator Titration: Add small, precise aliquots of the EDTA stock solution to the cuvette. After each addition, mix thoroughly, allow the solution to equilibrate (e.g., 1-2 minutes), and record the fluorescence intensity.

  • Repeat for EGTA: Repeat the entire titration process in a fresh cuvette using the EGTA stock solution.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the total concentration of added chelator (EDTA or EGTA).

    • The resulting curves will show the displacement of Ca²⁺ from the indicator. The chelator that causes a significant change in fluorescence at a lower concentration has a higher apparent affinity for calcium under the tested conditions.

    • For a more quantitative analysis, the data can be fitted to a competitive binding equation to calculate the apparent dissociation constants (Kd).

Determination of Calcium Concentration by Complexometric Titration with EDTA

This protocol outlines a standard method for quantifying total calcium concentration, which serves as a basis for evaluating the stoichiometric binding of chelators.

Principle: A standardized solution of EDTA is titrated into a sample containing calcium ions. A metallochromic indicator, which changes color when it is free versus when it is complexed with a metal ion, is used to identify the endpoint of the titration. At the endpoint, all free Ca²⁺ has been chelated by EDTA.

Materials:

  • Standardized 0.01 M this compound solution

  • Ammonia-ammonium chloride buffer (pH 10)

  • Eriochrome Black T or Calmagite indicator

  • Calcium-containing sample

  • Burette, flask, and magnetic stirrer

Methodology:

  • Sample Preparation: Pipette a known volume of the calcium-containing sample into an Erlenmeyer flask and dilute with deionized water.

  • Buffering and Indicator Addition: Add the pH 10 buffer solution to the flask. Then, add a small amount of the chosen indicator. The solution should turn to the color of the metal-indicator complex (e.g., wine-red for Eriochrome Black T).

  • Titration: Titrate the sample with the standardized EDTA solution from a burette while continuously stirring.

  • Endpoint Determination: As the EDTA is added, it will first chelate the free Ca²⁺ ions. Once all the Ca²⁺ is bound to EDTA, the next drop of EDTA will sequester the Ca²⁺ from the indicator. This causes the indicator to change to its metal-free color (e.g., sky blue for Eriochrome Black T), signaling the endpoint of the titration.

  • Calculation: Record the volume of EDTA solution used. The concentration of calcium in the original sample can be calculated using the stoichiometry of the 1:1 reaction between Ca²⁺ and EDTA.

  • Comparative Application: This method can be used to confirm the concentration of calcium stock solutions used in other comparative experiments, ensuring accurate starting conditions.

Conclusion: Choosing the Right Chelator

The choice between this compound and EGTA is critically dependent on the experimental context.

  • Choose EGTA for applications requiring high selectivity for calcium over magnesium. This is paramount in most biological experiments, especially those involving live cells or intracellular-like buffer conditions, to avoid disrupting Mg²⁺-dependent enzymes and signaling pathways.[3][4]

  • Choose this compound for general-purpose chelation where the removal of various divalent cations is desired and selectivity for calcium is not a primary concern.[11] It is effective in applications like preparing certain buffers (e.g., TAE, TBE for electrophoresis) or inhibiting a broad range of metalloproteases.[5][12]

By understanding the quantitative differences in their binding affinities and considering the specific ionic environment of the experiment, researchers can make an informed decision to ensure the validity and precision of their results.

References

Validating the Removal of Magnesium Ions from a Buffer Using Disodium EDTA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of divalent cation concentrations, such as magnesium (Mg²⁺), in buffers is critical for a multitude of biological assays and formulations. Disodium ethylenediaminetetraacetic acid (EDTA) is a widely used chelating agent to sequester magnesium ions, effectively removing them from solution. However, validating the efficacy of this removal is a crucial step to ensure experimental accuracy and product quality. This guide provides a comparative analysis of various methods to quantify residual free magnesium ions post-EDTA treatment, supported by experimental protocols and data presentation.

The Chelation Process: How Disodium EDTA Sequesters Magnesium Ions

This compound is a hexadentate ligand, meaning it can form six bonds with a single metal ion. This property allows it to form a very stable, water-soluble complex with divalent cations like magnesium.[1][2] The reaction is pH-dependent, with optimal chelation occurring at a pH of 10 for magnesium ions.[1] The fundamental mechanism involves the wrapping of the EDTA molecule around the magnesium ion, effectively isolating it and preventing it from participating in other reactions.[3][4]

Chelation of Magnesium by EDTA Mg Free Mg²⁺ Ion Chelation Chelation Process Mg->Chelation EDTA This compound EDTA->Chelation Buffer Buffer Solution (with Mg²⁺) Buffer->Mg Complex Stable Mg-EDTA Complex Chelation->Complex No_Mg_Buffer Buffer with Sequestered Mg²⁺ Complex->No_Mg_Buffer

Caption: Workflow of Magnesium Ion Sequestration by this compound.

Comparative Analysis of Validation Methods

Several analytical techniques can be employed to validate the removal of magnesium ions. The choice of method depends on factors such as the required sensitivity, the presence of interfering ions, available equipment, and throughput needs.

MethodPrincipleTypical SensitivityThroughputKey AdvantagesKey Disadvantages
Ion-Selective Electrode (ISE) Potentiometric measurement of free Mg²⁺ activity.~1 µMHighDirect measurement of free ions, real-time analysis, easy to use.Interference from other ions (e.g., Ca²⁺), requires careful calibration, matrix effects.[5][6][7][8]
Colorimetric Assays (e.g., Calmagite, Xylidyl Blue) Formation of a colored complex with Mg²⁺, measured by spectrophotometry.~40-60 µMHighSimple, cost-effective, suitable for high-throughput screening.Indirect measurement, potential for interference from other substances, lower sensitivity than other methods.[9][10][11][12]
Atomic Absorption Spectroscopy (AAS) Measures the absorption of light by ground-state atoms.~0.1 µMMediumHigh sensitivity and specificity for total magnesium, considered a reference method.[7][13][14][15][16][17]Measures total, not free, magnesium; requires sample digestion, expensive instrumentation.
Inductively Coupled Plasma (ICP-MS & ICP-OES) Atomization and ionization of the sample followed by mass spectrometry or optical emission detection.< 0.1 µM (ICP-MS)Medium to HighExtremely high sensitivity and specificity, multi-element analysis is possible.[13][18][19][20][21]Measures total magnesium, very expensive instrumentation, requires specialized expertise.
Ion Chromatography (IC) Separation of ions based on their affinity for an ion-exchange resin, followed by conductivity detection.~1 µMMediumCan simultaneously measure multiple ions, good accuracy and specificity.[22][23][24][25][26]Requires specialized equipment, can be complex to develop methods.

Experimental Protocols

Below are detailed methodologies for key experiments to validate magnesium ion removal.

Ion-Selective Electrode (ISE) Method

This protocol outlines the direct measurement of free magnesium ions in a buffer before and after EDTA treatment.

Materials:

  • Magnesium Ion-Selective Electrode[5]

  • Reference Electrode

  • pH/Ion Meter

  • Standard Magnesium Solutions (e.g., 0.1 M, 1 mM, 10 µM, 1 µM MgCl₂)

  • Buffer solution (pre- and post-EDTA treatment)

  • Deionized water

Procedure:

  • Electrode Calibration:

    • Prepare a series of magnesium standard solutions of known concentrations.

    • Immerse the Mg²⁺ ISE and reference electrode in each standard, starting from the lowest concentration.

    • Record the potential (mV) for each standard and generate a calibration curve (potential vs. log of magnesium concentration).

  • Sample Measurement:

    • Rinse the electrodes with deionized water and blot dry.

    • Immerse the electrodes in the buffer sample before the addition of EDTA and record the stable potential reading.

    • Rinse the electrodes and immerse them in the buffer sample after the addition and incubation with EDTA. Record the stable potential.

  • Data Analysis:

    • Use the calibration curve to determine the concentration of free Mg²⁺ in both samples.

    • The difference in concentration validates the removal of magnesium ions.

ISE Validation Workflow cluster_0 Calibration cluster_1 Measurement cluster_2 Analysis A Prepare Mg²⁺ Standards B Measure Potential (mV) A->B C Generate Calibration Curve B->C F Calculate [Mg²⁺] from Calibration Curve C->F D Measure Potential in Pre-EDTA Buffer D->F E Measure Potential in Post-EDTA Buffer E->F G Compare Pre- and Post-EDTA Concentrations F->G

Caption: Experimental workflow for validating Mg²⁺ removal using an Ion-Selective Electrode.

Colorimetric Assay (Calmagite Method)

This protocol describes the use of a colorimetric indicator to quantify magnesium concentration.

Materials:

  • Spectrophotometer

  • Calmagite reagent[9][11][27][28][29]

  • Alkaline buffer (pH 10-11)

  • EGTA solution (to mask calcium interference, if present)

  • Standard Magnesium Solutions

  • Buffer samples (pre- and post-EDTA treatment)

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of magnesium standards in the expected concentration range.

    • To a set of cuvettes, add the alkaline buffer, EGTA solution (if needed), and a standard magnesium solution.

    • Add the Calmagite reagent to each cuvette, mix, and incubate according to the manufacturer's instructions (e.g., 5 minutes at room temperature).

    • Measure the absorbance at the specified wavelength (e.g., 532 nm).[11]

    • Plot absorbance vs. magnesium concentration to create a standard curve.

  • Sample Analysis:

    • Repeat the process from step 1 using the pre- and post-EDTA buffer samples in place of the magnesium standards.

  • Data Analysis:

    • Determine the magnesium concentration in the samples using the standard curve.

Atomic Absorption Spectroscopy (AAS)

This protocol details the measurement of total magnesium content.

Materials:

  • Atomic Absorption Spectrometer with a magnesium hollow cathode lamp[15]

  • Lanthanum chloride solution (to mask interferences)[14][16]

  • Nitric acid (for sample preservation and digestion)

  • Standard Magnesium Solutions

  • Buffer samples (pre- and post-EDTA treatment)

Procedure:

  • Sample Preparation:

    • Acidify the buffer samples with nitric acid. If the buffer contains organic components, a digestion step may be necessary.

    • Add lanthanum chloride solution to both standards and samples to prevent chemical interferences.[14]

  • Instrument Calibration:

    • Prepare a series of magnesium working standards containing lanthanum chloride.

    • Aspirate the standards into the AAS and generate a calibration curve of absorbance vs. concentration.

  • Sample Measurement:

    • Aspirate the prepared pre- and post-EDTA buffer samples into the AAS and record the absorbance.

  • Data Analysis:

    • Calculate the total magnesium concentration in the samples from the calibration curve. Note that this method measures the total magnesium (free and EDTA-bound). A significant reduction in total magnesium would only be observed if the Mg-EDTA complex is physically removed (e.g., via dialysis or size-exclusion chromatography) prior to measurement. To validate the chelation itself, methods measuring free ions (like ISE) are more direct.

Conclusion

Validating the removal of magnesium ions by this compound is essential for ensuring the integrity of downstream applications. The choice of analytical method should be guided by the specific requirements of the experiment. For direct and rapid confirmation of free ion sequestration, Ion-Selective Electrodes are highly effective. Colorimetric assays offer a simple, high-throughput alternative, though with lower sensitivity. For highly sensitive quantification of total magnesium, AAS and ICP-MS are the gold standards, although they do not differentiate between free and chelated ions without additional separation steps. By selecting the appropriate validation method, researchers can confidently control the ionic composition of their buffers, leading to more reliable and reproducible results.

References

A Researcher's Guide to Disodium EDTA: A Comparative Analysis for Ensuring Experimental Consistency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistency and purity of reagents are paramount to achieving reproducible and reliable experimental outcomes. Disodium ethylenediaminetetraacetic acid (Disodium EDTA), a ubiquitous chelating agent, is no exception. This guide provides a comparative analysis of this compound from various suppliers, offering insights into key quality parameters and their potential impact on research applications. The information herein is supported by established experimental protocols to empower researchers in their selection and validation processes.

This compound's primary function lies in its ability to sequester divalent and trivalent metal ions, which is critical in a multitude of biological experiments. Metal ion contamination can lead to the degradation of nucleic acids by activating DNases, inhibit enzymatic reactions, or interfere with the stability of solutions. Therefore, the purity and quality of the this compound used can significantly influence the integrity of experimental results.

Comparative Analysis of this compound Specifications

To ensure research consistency, it is crucial to consider the manufacturer's specifications for this compound. The following tables summarize the guaranteed specifications for molecular biology grade or equivalent this compound from three major suppliers, based on their publicly available Certificates of Analysis and product information.

Table 1: General Specifications of this compound from Different Suppliers

ParameterSupplier A (Sigma-Aldrich/MilliporeSigma)Supplier B (Thermo Fisher Scientific)Supplier C (Promega)
Grade Molecular Biology GradeMolecular Biology Grade, UltrapureMolecular Biology Grade
Assay (Purity) ≥99.0% to 101.0%[1][2]99.0% to 101.0%[3]≥99.0%[4][5][6][7]
Form Crystalline Powder/Solid[1][8]Crystalline Powder[3]Solid[5][6][7]
pH of Solution (5% in water) 4.0 - 6.0[2]Not SpecifiedNot Specified
Insolubles Not SpecifiedNot Specified≤0.005%[4][5][6][7]

Table 2: Trace Metal Impurity Specifications in this compound

ImpuritySupplier A (Sigma-Aldrich/MilliporeSigma)Supplier B (Thermo Fisher Scientific)Supplier C (Promega)
Heavy Metals (as Pb) ≤0.001%[1]≤0.01%[9]≤5 ppm[4][5][6][7]
Iron (Fe) Not Specified≤80 ppm[10]≤10 ppm[4][5][6][7]

Note: Specifications are subject to change and may vary by lot. Researchers should always consult the lot-specific Certificate of Analysis for the most accurate information.

Impact on Key Research Applications

The seemingly minor differences in purity and trace metal content can have significant consequences in sensitive applications.

  • Molecular Biology: In applications such as PCR, cloning, and nucleic acid purification, the presence of metal ions can activate DNases, leading to the degradation of DNA samples.[11][12] High-purity EDTA with low heavy metal content is crucial for preserving the integrity of genetic material. The primary mechanism of EDTA in this context is the chelation of divalent cations like Mg²⁺ and Ca²⁺, which are essential cofactors for DNase activity.[1]

  • Enzymology: Many enzymes, particularly metalloproteases, require metal ions for their catalytic activity. The presence of contaminating metal ions in a reagent can interfere with enzyme kinetics or inhibition studies. Conversely, the chelation efficiency of EDTA is critical when it is used as an inhibitor of metalloproteases.

Experimental Protocols for Quality Assessment

To independently verify the quality and performance of this compound from different suppliers, researchers can employ the following established protocols.

Protocol 1: Determination of Chelation Capacity by Titration

This method determines the effective concentration of EDTA in a solution by titrating it against a standardized solution of a metal ion, such as calcium carbonate or zinc.

Materials:

  • This compound solution (to be tested)

  • Standardized Calcium Carbonate (CaCO₃) or Zinc (Zn) solution (volumetric standard)

  • Ammonia-ammonium chloride buffer (pH 10)

  • Calmagite or Eriochrome Black T indicator

  • Hydrochloric acid (HCl), 25%

  • Distilled water

  • Burette, pipettes, and Erlenmeyer flasks

Procedure:

  • Accurately weigh a known amount of primary standard CaCO₃ or Zn and dissolve it in a minimal amount of 25% HCl.[13]

  • Dilute the standard solution with distilled water and adjust the pH to a neutral or weakly acidic state with ammonia.[13]

  • Add 5 mL of pH 10 buffer and a few drops of the indicator. The solution should turn a wine-red color.[8]

  • Titrate the standard solution with the this compound solution from the burette.

  • The endpoint is reached when the solution color changes from wine-red to a distinct sky blue, indicating that all the metal ions have been chelated by EDTA.[8]

  • Calculate the molarity of the EDTA solution based on the stoichiometry of the reaction (1:1 for Ca²⁺ and Zn²⁺).

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC can be used to determine the purity of this compound and to quantify impurities such as nitrilotriacetic acid (NTA).

Materials:

  • This compound sample

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase: A mixture of a buffer solution (e.g., tetrabutylammonium bromide and sodium acetate), an organic solvent (e.g., acetonitrile), and a copper (II) salt.[5]

  • Ferric chloride solution (for pre-column derivatization, if required)

  • Diluent (e.g., water:acetonitrile 50:50 v/v)[5]

Procedure:

  • Prepare a standard solution of high-purity this compound at a known concentration.

  • Prepare a sample solution of the this compound to be tested.

  • For some methods, a pre-column derivatization step with ferric chloride is necessary to form a UV-active complex.

  • Set the HPLC parameters, including the mobile phase composition, flow rate (e.g., 1.0 mL/min), column temperature (e.g., 30°C), and UV detection wavelength (e.g., 300 nm).[5]

  • Inject the standard and sample solutions into the HPLC system.

  • Compare the peak area of the this compound in the sample to the standard to determine its purity. Impurities will appear as separate peaks.

Protocol 3: Trace Metal Analysis by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive method for quantifying trace metal contaminants in a this compound sample.

Materials:

  • This compound sample

  • ICP-MS instrument

  • High-purity nitric acid (for sample digestion and dilution)

  • Internal standards

  • Certified reference materials for trace metals

Procedure:

  • Accurately weigh the this compound sample and dissolve it in high-purity water.

  • Acidify the sample with high-purity nitric acid. In some cases, microwave digestion may be required to break down the organic matrix.

  • Dilute the sample to a suitable concentration for ICP-MS analysis.

  • Add internal standards to correct for matrix effects.

  • Introduce the sample into the ICP-MS system. The sample is nebulized and introduced into an argon plasma, which ionizes the atoms.

  • The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

  • The detector quantifies the ions of each metal, and the concentration is determined by comparing the signal to that of certified reference materials.

Visualizing Experimental Workflows and Pathways

Understanding the mechanism of action and the workflow for quality control is essential. The following diagrams, generated using Graphviz, illustrate these concepts.

DNase_Inhibition_Pathway cluster_activation DNase Activation & DNA Degradation cluster_inhibition Inhibition by EDTA DNase DNase (active) Degraded_DNA Degraded DNA DNase->Degraded_DNA Degrades Inactive_DNase DNase (inactive) DNase->Inactive_DNase Becomes Mg_Ca Mg²⁺ / Ca²⁺ (Cofactors) Mg_Ca->DNase Activates EDTA_Complex EDTA-Metal Complex (Inactive) Mg_Ca->EDTA_Complex DNA DNA DNA->Degraded_DNA EDTA This compound EDTA->EDTA_Complex Chelates

Mechanism of DNase Inhibition by this compound.

EDTA_QC_Workflow start Receive this compound from Supplier titration Protocol 1: Chelation Capacity (Titration) start->titration hplc Protocol 2: Purity Analysis (HPLC) start->hplc icpms Protocol 3: Trace Metal Analysis (ICP-MS) start->icpms pass Pass titration->pass fail Fail titration->fail hplc->pass hplc->fail icpms->pass icpms->fail use Use in Experiments pass->use All tests pass quarantine Quarantine / Return to Supplier fail->quarantine Any test fails

Quality Control Workflow for this compound.

Conclusion

The selection of high-purity this compound with minimal trace metal contamination is a critical step in ensuring the reproducibility and accuracy of a wide range of research experiments. While major suppliers provide products with generally high standards, the specific requirements of an assay may necessitate a more stringent selection. By understanding the key quality parameters and employing the outlined experimental protocols, researchers can make informed decisions and validate the suitability of their reagents, ultimately contributing to the robustness of their scientific findings.

References

A Researcher's Guide to Assessing Disodium EDTA Purity for Sensitive Experiments

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of scientific research, particularly in fields like molecular biology, cell culture, and pharmaceutical development, the purity of reagents is paramount. Disodium ethylenediaminetetraacetic acid (EDTA), a ubiquitous chelating agent, is no exception. Impurities in a disodium EDTA solution can have significant, often detrimental, effects on experimental outcomes by interfering with enzymatic reactions, cellular processes, or analytical measurements. This guide provides a comprehensive comparison of methods to assess the purity of this compound solutions, ensuring the integrity and reproducibility of your sensitive experiments.

The Importance of Purity: Potential Impact of Impurities

This compound is primarily used to sequester divalent and trivalent metal ions. However, commercially available EDTA can contain a variety of impurities that may compromise its function and introduce experimental artifacts. These impurities can include:

  • Heavy Metals: Trace amounts of metals like lead, iron, and others can be present.[1][2] These are particularly problematic in biological experiments where metal ion homeostasis is critical.

  • Other Chelating Agents: Synthesis byproducts or related compounds may be present, altering the effective chelating capacity of the solution.

  • Organic Impurities: Residual reactants and byproducts from the manufacturing process can interfere with sensitive assays.

  • Inorganic Salts: Contaminants such as chlorides and sulfates can alter the ionic strength and pH of the solution.[1]

The presence of these impurities can lead to a range of issues, from inhibition of metalloenzymes to cytotoxicity and altered cell signaling pathways. Therefore, verifying the purity of your this compound solution is a critical step in experimental design.

Comparative Analysis of Purity Assessment Methods

Several analytical techniques can be employed to determine the purity of a this compound solution. The choice of method depends on the specific impurities of concern, the required sensitivity, and the available instrumentation.

Method Principle Detects/Measures Advantages Disadvantages Suitability for Sensitive Experiments
High-Performance Liquid Chromatography (HPLC) Separation of components based on their affinity for a stationary phase.EDTA concentration, organic impurities, other chelating agents.High sensitivity, specificity, and quantitative accuracy. Can separate and identify various impurities.Requires specialized equipment and expertise. Method development can be time-consuming.Excellent . Ideal for detecting and quantifying organic impurities and ensuring the precise concentration of EDTA.[3][4]
Complexometric Titration Titration with a standardized metal ion solution using a colorimetric indicator.Molar concentration of EDTA.Simple, cost-effective, and provides accurate determination of EDTA concentration.Not specific for EDTA; titrates other chelating agents present. Does not detect non-chelating impurities.Good . Suitable for determining the overall chelating capacity of the solution, which is a key performance parameter.[5][6]
Atomic Absorption Spectroscopy (AAS) / Inductively Coupled Plasma (ICP) Measures the absorption or emission of light by atoms to determine elemental composition.Specific heavy metal impurities (e.g., lead, iron, calcium, magnesium).Extremely sensitive for trace metal analysis. Can quantify a wide range of metal ions.[3]Does not provide information on EDTA concentration or organic impurities. Requires expensive instrumentation.Excellent . The gold standard for quantifying specific heavy metal contaminants that can interfere with sensitive biological systems.
UV-Visible Spectrophotometry Measures the absorbance of light by a solution at a specific wavelength.EDTA concentration (often after complexation with a metal ion).Fast, simple, and widely available instrumentation.[3][7]Low specificity. Susceptible to interference from other UV-absorbing compounds.[7]Moderate . Can be used for a quick estimation of EDTA concentration but is not recommended for comprehensive purity assessment for sensitive experiments due to its lack of specificity.
Gas Chromatography (GC) Separation of volatile compounds.Volatile organic impurities.High sensitivity for volatile compounds.EDTA is non-volatile and requires derivatization, which adds complexity to the procedure.[3][7]Limited . Generally not the primary method for EDTA purity but can be useful for specific volatile impurities if suspected.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the purity of a this compound solution.

This method allows for the separation and quantification of this compound and potential organic impurities. A common approach involves pre-column derivatization to make the EDTA-metal complex detectable by a UV-Vis detector.

Experimental Workflow for HPLC Analysis

HPLC_Workflow prep Solution Preparation deriv Pre-column Derivatization (e.g., with Ferric Chloride) prep->deriv inject Injection into HPLC System deriv->inject sep Chromatographic Separation (C18 column) inject->sep detect UV-Vis Detection sep->detect quant Data Analysis and Quantification detect->quant

Caption: Workflow for HPLC analysis of this compound.

Protocol:

  • Reagents and Materials:

    • This compound standard (high purity)

    • Ferric chloride (FeCl₃) solution

    • HPLC-grade water and methanol

    • C18 reverse-phase HPLC column

    • UV-Vis detector

  • Standard Preparation:

    • Prepare a stock solution of high-purity this compound in HPLC-grade water.

    • Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation and Derivatization: [4]

    • Dilute the this compound solution to be tested to fall within the calibration range.

    • To both standards and the sample, add an excess of ferric chloride solution to form the stable Fe-EDTA complex. This complex has a strong UV absorbance.[4]

  • HPLC Conditions:

    • Mobile Phase: A gradient of methanol and water is typically used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

    • Detection Wavelength: Set to the absorbance maximum of the Fe-EDTA complex (approximately 258 nm).

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the prepared standards and sample into the HPLC system.

    • Identify the peak corresponding to the Fe-EDTA complex based on the retention time of the standards.

    • Quantify the concentration of EDTA in the sample by comparing its peak area to the calibration curve generated from the standards.

    • Analyze the chromatogram for the presence of other peaks, which would indicate impurities.

This classic method determines the molar concentration of EDTA by titrating it against a solution of a known metal ion concentration.

Experimental Workflow for Complexometric Titration

Titration_Workflow sample_prep Sample Preparation (Dilute EDTA solution) buffer Add pH Buffer (e.g., Ammonia-Ammonium Chloride) sample_prep->buffer indicator Add Indicator (e.g., Eriochrome Black T) buffer->indicator titration Titrate with Standard Metal Solution (e.g., Zinc Sulfate) indicator->titration endpoint Observe Color Change (Endpoint detection) titration->endpoint calc Calculate Molarity endpoint->calc

Caption: Workflow for complexometric titration of this compound.

Protocol:

  • Reagents and Materials:

    • This compound solution to be tested

    • Standardized zinc sulfate (ZnSO₄) or calcium carbonate (CaCO₃) solution (e.g., 0.1 M)[5][8]

    • Ammonia-ammonium chloride buffer (pH 10)[5]

    • Eriochrome Black T indicator[9]

    • Burette, flask, and other standard laboratory glassware

  • Procedure: [8][9]

    • Pipette a known volume of the this compound solution into a flask.

    • Add a sufficient volume of the pH 10 buffer solution.

    • Add a few drops of the Eriochrome Black T indicator. The solution should turn blue.

    • Titrate the solution with the standardized metal ion solution from the burette.

    • The endpoint is reached when the solution color changes from blue to violet-red.

    • Record the volume of the titrant used.

  • Calculation:

    • Calculate the molarity of the this compound solution using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the metal ion solution, and M₂ and V₂ are the molarity and volume of the EDTA solution.

AAS is a highly sensitive method for detecting and quantifying specific heavy metal impurities.

Experimental Workflow for AAS Analysis

AAS_Workflow sample_prep Sample Preparation (Dilute EDTA solution) instrument_setup Instrument Setup (Select hollow cathode lamp) sample_prep->instrument_setup aspirate Aspirate Sample into Flame/Furnace instrument_setup->aspirate measure Measure Absorbance aspirate->measure quantify Quantify Metal Concentration (using calibration curve) measure->quantify

Caption: Workflow for heavy metal analysis by AAS.

Protocol:

  • Reagents and Materials:

    • This compound solution to be tested

    • Certified atomic absorption standards for the metals of interest (e.g., lead, iron)

    • Nitric acid (for sample preservation and matrix matching)

    • Atomic Absorption Spectrometer with appropriate hollow cathode lamps

  • Standard Preparation:

    • Prepare a series of calibration standards for each metal to be analyzed by diluting the certified standards in deionized water. The standards should be matrix-matched to the sample (i.e., contain a similar concentration of EDTA and acid).

  • Sample Preparation:

    • Dilute the this compound solution with deionized water. Acidify with a small amount of nitric acid.

  • Instrumental Analysis:

    • Set up the AAS instrument with the correct hollow cathode lamp for the element being measured.

    • Optimize the instrument parameters (e.g., wavelength, slit width, flame conditions).

    • Aspirate the blank, standards, and sample into the instrument and record the absorbance readings.

  • Analysis:

    • Generate a calibration curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of the metal impurity in the sample from the calibration curve.

Alternatives to this compound

For extremely sensitive applications where even trace impurities in high-purity EDTA are a concern, or for applications requiring biodegradable chelators, several alternatives are available:

  • High-Purity Grade EDTA: Sourcing USP (United States Pharmacopeia) or other certified high-purity grades of this compound can significantly reduce the level of initial impurities.[1]

  • Tetrasodium Glutamate Diacetate (GLDA): A biodegradable chelating agent derived from a natural amino acid. It is effective over a wide pH range.[10]

  • Sodium Phytate: A natural chelating agent found in plant-based sources like rice bran.[11][12]

  • Sodium Gluconate: An oxidized form of glucose that acts as a chelating agent, though it may be less effective than EDTA and require higher concentrations.[11]

The choice of an alternative should be guided by the specific requirements of the experiment, including the necessary chelating strength, pH stability, and potential for interaction with other components of the system.

Conclusion

The purity of this compound is a critical factor for the success of sensitive experiments. While complexometric titration provides a good measure of the overall chelating capacity, a comprehensive assessment for demanding applications should include more specific techniques. HPLC is invaluable for identifying and quantifying organic impurities, while AAS or ICP-MS are essential for detecting trace heavy metal contaminants. By selecting the appropriate analytical methods and, if necessary, considering higher purity grades or alternative chelating agents, researchers can ensure the reliability and accuracy of their experimental results. Always refer to the Certificate of Analysis (CoA) provided by the supplier for initial purity specifications.[1]

References

A Comparative Analysis of Disodium EDTA Chelation Efficiency at Varying pH Levels

Author: BenchChem Technical Support Team. Date: December 2025

Disodium ethylenediaminetetraacetic acid (Disodium EDTA) is a ubiquitous chelating agent, pivotal in research, pharmaceuticals, and various industrial applications for its ability to sequester metal ions. Its effectiveness, however, is not absolute and is critically dependent on the pH of the medium. This guide provides an objective comparison of the chelation efficiency of this compound across a range of pH values, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

The chelating capacity of EDTA is rooted in its molecular structure, which contains two amino groups and four carboxyl groups, allowing it to form stable, coordinate bonds with metal ions.[1] However, the protonation state of these functional groups is pH-dependent. In acidic solutions, the carboxyl groups become protonated, diminishing the molecule's ability to bind metal ions.[2][3] The fully deprotonated species, Y⁴⁻, is the most effective form for chelation and its concentration becomes predominant at a pH above 10.[3][4] Consequently, the stability of metal-EDTA complexes, and thus the chelation efficiency, is intrinsically linked to pH.

Quantitative Comparison of Chelation Efficiency

The efficiency of chelation is quantitatively expressed by the conditional stability constant (log K'), which reflects the stability of the metal-EDTA complex at a specific pH. A higher log K' value signifies a more stable complex and, therefore, more effective chelation. The table below summarizes the conditional stability constants for various divalent and trivalent metal ions with EDTA at different pH values.

Metal IonpH 2pH 4pH 6pH 8pH 10pH 12
Ca²⁺ 1.95.38.010.210.710.7
Mg²⁺ 0.33.15.88.08.78.7
Cu²⁺ 9.913.316.118.318.818.8
Zn²⁺ 7.611.013.816.016.516.5
Fe²⁺ 5.48.811.613.814.314.3
Fe³⁺ 14.018.421.223.425.125.1
Al³⁺ 7.310.713.515.516.116.1

Note: The log K' values are approximate and can be influenced by other factors such as ionic strength and temperature. Data is compiled and interpolated from various sources.

As the data indicates, the chelation of divalent cations like Ca²⁺ and Mg²⁺ is significantly less efficient in acidic conditions and becomes more stable as the pH increases.[1] In contrast, trivalent cations such as Fe³⁺ can be effectively chelated even at a low pH. However, at very high pH levels (typically above 8-9), the formation of insoluble metal hydroxides can compete with the EDTA chelation, potentially leading to the precipitation of the metal ion and a decrease in the apparent chelation efficiency, particularly for ions like Fe³⁺.[1]

Signaling Pathways and Logical Relationships

The interplay between pH, EDTA speciation, and metal ion availability governs the overall chelation efficiency. This relationship can be visualized as a workflow where the pH of the solution dictates the predominant form of EDTA, which in turn determines its ability to bind with available metal ions, while also considering the potential for metal hydroxide precipitation at higher pH values.

G cluster_pH pH Scale cluster_EDTA EDTA Speciation cluster_Metal Metal Ion State Low_pH Low pH (Acidic) Protonated_EDTA Protonated EDTA (H₄Y, H₃Y⁻, etc.) Low_pH->Protonated_EDTA favors Neutral_pH Neutral pH Neutral_pH->Protonated_EDTA Deprotonated_EDTA Fully Deprotonated EDTA (Y⁴⁻) Neutral_pH->Deprotonated_EDTA High_pH High pH (Alkaline) High_pH->Deprotonated_EDTA favors Metal_Hydroxide Metal Hydroxide Ppt. (M(OH)ₙ) High_pH->Metal_Hydroxide can cause Inefficient_Chelation Inefficient Chelation Protonated_EDTA->Inefficient_Chelation Chelated_Complex Stable Metal-EDTA Complex (MYⁿ⁻⁴) Deprotonated_EDTA->Chelated_Complex Free_Metal_Ion Free Metal Ion (Mⁿ⁺) Free_Metal_Ion->Chelated_Complex Free_Metal_Ion->Inefficient_Chelation Metal_Hydroxide->Inefficient_Chelation competes with chelation

Caption: pH influence on EDTA speciation and metal chelation efficiency.

Experimental Protocols

A common and effective method for determining the chelation efficiency of EDTA at a specific pH is through complexometric titration. Below is a generalized protocol.

Objective: To determine the concentration of a metal ion in a solution at a specific pH using a standardized this compound solution.

Materials:

  • Standardized this compound solution (e.g., 0.01 M)

  • Solution containing the metal ion of interest (e.g., Ca²⁺, Mg²⁺, Zn²⁺)

  • Buffer solution for the desired pH (e.g., ammonia-ammonium chloride buffer for pH 10)[5]

  • Metallochromic indicator (e.g., Eriochrome Black T for Mg²⁺ or Zn²⁺ at pH 10, Calmagite)[6]

  • Burette, beaker, magnetic stirrer, and pH meter

  • Deionized water

Procedure:

  • Preparation of the Sample: Pipette a known volume of the metal ion solution into a beaker. Dilute with a measured amount of deionized water.

  • pH Adjustment: Add the appropriate buffer solution to the beaker to maintain the desired pH throughout the titration.[7] Verify the pH with a pH meter.

  • Indicator Addition: Add a small amount of the selected metallochromic indicator to the solution. The solution should develop a distinct color, indicating the presence of the free metal ion-indicator complex.

  • Titration: Fill the burette with the standardized this compound solution. Titrate the metal ion solution with the EDTA solution while continuously stirring.

  • Endpoint Determination: The endpoint is reached when the solution undergoes a sharp color change. This change signifies that all the free metal ions have been chelated by the EDTA, and the indicator is released back into the solution in its free form.[6]

  • Calculation: The concentration of the metal ion in the sample can be calculated using the volume and concentration of the EDTA solution used to reach the endpoint and the initial volume of the sample.

This protocol can be repeated at different pH values (with appropriate buffer and indicator selection) to compare the chelation efficiency under various conditions.

Alternative Advanced Method: Electrospray Ionization Mass Spectrometry (ESI-MS)

For more precise determination of conditional stability constants, ESI-MS can be employed. This technique allows for the direct observation of the metal-EDTA complexes in the gas phase. By monitoring the signal response of a reference complex upon the addition of a competing metal ion, the conditional stability constant for the competing metal can be determined through solution equilibria equations.[8] This method is particularly useful for complex systems where multiple metal ions are present.

References

validation of disodium EDTA's role in preserving sample integrity for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of research, clinical diagnostics, and drug development, the preservation of biological samples is paramount to obtaining accurate and reproducible results. The choice of anticoagulant and preservative can significantly impact the quality of nucleic acids and proteins, especially during long-term storage. This guide provides an objective comparison of disodium ethylenediaminetetraacetic acid (EDTA) with other common anticoagulants, supported by experimental data, to validate its role in maintaining sample integrity.

Mechanism of Action: How Disodium EDTA Protects Samples

This compound is a chelating agent, meaning it strongly binds to divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺).[1][2] This chelation activity is the primary mechanism behind its preservative properties.

  • Anticoagulation: The blood coagulation cascade is a series of enzymatic reactions that heavily rely on calcium ions as a cofactor. By sequestering Ca²⁺, EDTA effectively halts this cascade, preventing the formation of blood clots.[1]

  • Enzyme Inhibition: Many enzymes that can degrade biological molecules, such as DNases (which break down DNA) and some metalloproteinases (which degrade proteins), require divalent cations like Mg²⁺ and zinc (Zn²⁺) for their activity. EDTA's ability to bind these ions renders these degradative enzymes inactive, thus preserving the integrity of DNA and proteins within the sample.[3][4]

Comparative Performance of Anticoagulants

The choice of anticoagulant significantly influences the stability of various biomolecules in a sample. Here, we compare this compound with other commonly used anticoagulants: Heparin and Citrate.

DNA Stability

For long-term storage of DNA, EDTA is widely considered the anticoagulant of choice.[4] Studies have consistently shown that DNA extracted from blood collected in EDTA tubes exhibits superior stability and yield over time compared to samples collected with heparin or citrate.

When blood is stored for 24 hours prior to centrifugation, plasma DNA concentrations increase in all anticoagulant types. However, the increase is significantly less in EDTA plasma (1.6-fold) compared to heparin (7.6-fold) and citrate (8-fold) plasma, indicating better preservation of cellular integrity and prevention of genomic DNA release.[5]

Table 1: Comparison of DNA Yield and Integrity in Different Anticoagulants

AnticoagulantStorage TemperatureStorage DurationDNA Yield (Relative %)DNA Integrity (Qualitative)Reference
This compound Room TemperatureUp to 6 hoursNo significant changeHigh[5]
Room Temperature24 hours1.6-fold increaseModerate[5]
+4°C1 yearSlower decrease over timeHigh[6]
-20°C1 year~50-60% of baselineHigh[6]
-80°C1 year>70% of baselineHigh[6]
Heparin Room Temperature24 hours7.6-fold increaseLow[5]
Citrate Room Temperature24 hours8-fold increaseLow[5]

Note: Relative DNA yield percentages are approximate and can vary based on the specific study and extraction methods.

RNA Stability

While EDTA offers some protection to RNA by inhibiting RNases that require divalent cations, specialized RNA-stabilizing tubes (like PAXgene™) are generally superior for long-term RNA preservation, especially at room temperature. However, for frozen samples, a modified protocol using EDTA tubes can yield high-quality RNA. Thawing frozen EDTA blood in the presence of a cell lysis/RNA stabilization buffer can significantly improve the RNA Integrity Number (RIN) from below 5 to above 7.[7]

Table 2: RNA Integrity (RIN) Comparison

Tube TypeStorage ConditionInitial RINRIN after 24hReference
K3EDTA Room Temperature~8.5Decreases significantly[8]
PAXgene™ Room Temperature~8.5Stable[9][10]
Frozen EDTA (thawed with stabilizer) -80°CN/A>7[7]
Protein Stability

For proteomic studies, plasma collected with EDTA is often preferred over serum. The clotting process in serum preparation can lead to protein degradation and the release of cellular components, introducing variability.[11] EDTA helps to inhibit metalloproteinases, a class of proteases that can degrade proteins.[3] While some studies suggest that adding a cocktail of protease inhibitors to EDTA tubes may offer slightly better preservation of the peptidome, for the majority of proteins, EDTA alone provides significant stability.[12]

Table 3: Protein Stability Comparison

Sample TypeKey Advantages for ProteomicsKey Disadvantages for ProteomicsReference
EDTA Plasma More complete protein representation, less degradation, lower sample-to-sample variability.May interfere with some downstream mass spectrometry applications.[11][13]
Serum Depletion of high-abundance clotting proteins can aid in detecting lower-abundance proteins.Inherent delay in processing can lead to protein degradation and modification.[11][13]
Citrate Plasma Suitable for coagulation studies.Can cause dilution effects impacting protein concentration measurements.[14]
Heparin Plasma Rapid plasma generation.Can interfere with some enzymatic assays and mass spectrometry.[14]

Experimental Protocols

To validate the efficacy of this compound, several key experiments can be performed. Detailed methodologies for two such experiments are provided below.

Protocol 1: Evaluation of Anticoagulant Performance on DNA Stability

Objective: To compare the stability of genomic DNA in whole blood stored with different anticoagulants (EDTA, Heparin, Citrate) over time at various temperatures.

Materials:

  • Blood collection tubes with this compound, Lithium Heparin, and Sodium Citrate.

  • Healthy volunteer donors.

  • Temperature-controlled incubators/refrigerators (Room Temperature, 4°C, -20°C, -80°C).

  • DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit).

  • Spectrophotometer (e.g., NanoDrop) for DNA quantification.

  • Agarose gel electrophoresis system.

  • Quantitative PCR (qPCR) system.

Methodology:

  • Blood Collection: Draw blood from healthy volunteers into EDTA, heparin, and citrate tubes.

  • Aliquoting and Storage: For each anticoagulant, create aliquots of whole blood. Store aliquots at Room Temperature, 4°C, -20°C, and -80°C.

  • Time Points: Extract DNA from one aliquot of each sample at defined time points (e.g., 0 hours, 6 hours, 24 hours, 7 days, 1 month, 3 months, 6 months, 1 year).

  • DNA Extraction: Extract genomic DNA from the blood samples using a standardized protocol from a commercial kit.

  • DNA Quantification: Measure the concentration and purity (A260/280 ratio) of the extracted DNA using a spectrophotometer.

  • DNA Integrity Assessment:

    • Agarose Gel Electrophoresis: Run a portion of the extracted DNA on a 1% agarose gel to visualize the degree of degradation (smearing vs. a high molecular weight band).

    • Quantitative PCR (qPCR): Perform qPCR targeting a housekeeping gene to assess the amplifiable DNA. A decrease in amplification efficiency can indicate DNA degradation.

Protocol 2: Gelatin Zymography for Metalloproteinase Inhibition by EDTA

Objective: To visually demonstrate the inhibition of metalloproteinase (e.g., MMP-2, MMP-9) activity in a sample by EDTA.

Materials:

  • Protein sample (e.g., cell lysate or conditioned media).

  • SDS-PAGE equipment.

  • Polyacrylamide gel containing 0.1% (w/v) gelatin.

  • Zymogram Renaturing Buffer (e.g., 2.5% Triton X-100 in water).

  • Zymogram Developing Buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂).

  • Zymogram Developing Buffer containing 20 mM EDTA.

  • Coomassie Brilliant Blue staining solution and destaining solution.

Methodology:

  • Sample Preparation: Mix protein samples with a non-reducing sample buffer. Do not heat the samples.

  • Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis at 4°C.

  • Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in Zymogram Renaturing Buffer to remove SDS and allow proteins to renature.

  • Incubation and Inhibition:

    • Cut the gel in half.

    • Incubate one half in Zymogram Developing Buffer overnight at 37°C.

    • Incubate the other half in Zymogram Developing Buffer with 20 mM EDTA overnight at 37°C.

  • Staining and Visualization: Stain the gels with Coomassie Brilliant Blue and then destain. Clear bands against a blue background indicate areas of gelatin degradation by metalloproteinases. The gel half with EDTA should show significantly reduced or no clear bands, demonstrating the inhibitory effect of EDTA.[3][15]

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Mechanism of EDTA in Sample Preservation EDTA This compound Divalent_Cations Divalent Cations (Ca²⁺, Mg²⁺) EDTA->Divalent_Cations Chelates Coagulation_Cascade Coagulation Cascade EDTA->Coagulation_Cascade Inhibits DNases DNases EDTA->DNases Inhibits Metalloproteinases Metalloproteinases EDTA->Metalloproteinases Inhibits Divalent_Cations->Coagulation_Cascade Activates Divalent_Cations->DNases Activates Divalent_Cations->Metalloproteinases Activates Blood_Clot Blood Clot Formation Coagulation_Cascade->Blood_Clot DNA_Degradation DNA Degradation DNases->DNA_Degradation Protein_Degradation Protein Degradation Metalloproteinases->Protein_Degradation

Caption: Mechanism of this compound in preserving sample integrity by chelating divalent cations.

cluster_1 Experimental Workflow for Anticoagulant Comparison Start Blood Collection Tubes Aliquot into EDTA, Heparin, and Citrate Tubes Start->Tubes Storage Store at Different Temperatures and Durations Tubes->Storage Extraction DNA/RNA/Protein Extraction at Timed Intervals Storage->Extraction Analysis Quantitative and Qualitative Analysis Extraction->Analysis Data Comparative Data Analysis Analysis->Data

Caption: Workflow for comparing the performance of different anticoagulants on sample stability.

cluster_2 Long-Term Biorepository Workflow Collection Sample Collection (EDTA Tube) Processing Initial Processing (Centrifugation, Aliquoting) Collection->Processing QC Quality Control Check (e.g., Volume, Hemolysis) Processing->QC Storage Long-Term Storage (-80°C or Liquid Nitrogen) QC->Storage Retrieval Sample Retrieval Storage->Retrieval Analysis Downstream Analysis Retrieval->Analysis

Caption: A generalized workflow for long-term storage of biological samples in a biorepository.

Conclusion

The evidence strongly supports the use of this compound as a superior anticoagulant for the long-term preservation of DNA and for many proteomics applications. Its mechanism of action, centered on the chelation of divalent cations, effectively inhibits coagulation and the activity of degradative enzymes. While for RNA analysis, specialized preservatives may offer advantages for room temperature storage, EDTA remains a robust and cost-effective choice for a wide range of applications, particularly when samples are stored at low temperatures. The provided experimental protocols offer a framework for researchers to validate and compare the performance of EDTA with other anticoagulants in their specific laboratory settings.

References

Safety Operating Guide

Navigating the Disposal of Disodium EDTA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental stewardship. Disodium ethylenediaminetetraacetic acid (Disodium EDTA), a common chelating agent in research and development, requires careful handling due to its potential health effects and environmental persistence. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with regulatory standards to foster a secure and compliant laboratory environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The compound is classified as harmful if inhaled and may cause damage to organs through prolonged or repeated exposure.[1][2][3][4]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required to prevent skin contact.[4][5][6][7]

  • Respiratory Protection: If handling fine powders or creating dust, use an OSHA/MSHA-approved respirator.[4]

Handling and Storage:

  • Avoid creating dust when handling the solid form.[2]

  • Ensure adequate ventilation in the handling area.[2][5]

  • Store in a dry, cool, well-ventilated place away from strong oxidizing agents.[2][7]

Step-by-Step Disposal Procedure for this compound

Disposal of this compound must be treated as hazardous chemical waste.[8][9] It is prohibited to dispose of this chemical in regular trash or down the sewer system.[8] Adherence to the following procedural steps is essential for regulatory compliance and safety.

Step 1: Waste Characterization and Segregation
  • Identify the Waste Stream: Determine if the waste is pure this compound (solid or solution) or if it is mixed with other chemicals. This dictates the specific disposal pathway.

  • Segregate at the Source: Do not mix this compound waste with incompatible materials. According to Safety Data Sheets, it should be kept separate from strong oxidizing agents.[2] Proper segregation prevents dangerous chemical reactions.[8]

Step 2: Containment
  • Select a Compatible Container: Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are suitable. The container must be free from damage and have a secure, leak-proof closure.[8][10]

  • Transfer Waste: Carefully transfer the waste into the designated container, minimizing dust or splashes. For solid waste, avoid generating dust.[4]

  • Secure the Container: Tightly seal the container lid to prevent leaks or spills.

Step 3: Labeling

Proper labeling is a critical regulatory requirement. The container must be clearly marked with:

  • The words "Hazardous Waste." [9]

  • The full chemical name: "this compound" or "Disodium ethylenediaminetetraacetic acid."

  • A clear description of the waste (e.g., "Solid this compound," "Aqueous Solution of this compound").[9]

  • Appropriate hazard warnings or pictograms that convey the material's risks.[9]

Step 4: Accumulation and Storage
  • Point of Generation: Chemical waste must be accumulated at or near its point of generation in what is known as a Satellite Accumulation Area (SAA).[8][9]

  • Storage Location: The SAA must be under the control of laboratory personnel. Keep the sealed and labeled container in this designated area.

  • Secondary Containment: It is best practice to use a secondary containment system, such as a tray or bin, to capture any potential leaks.[8]

Step 5: Professional Disposal
  • Contact Environmental Health & Safety (EHS): Follow your institution's specific procedures for waste pickup. This typically involves contacting the EHS department or a designated safety officer.

  • Arrange for Licensed Disposal: The final disposal must be carried out by a licensed hazardous waste contractor.[9] Your EHS department will manage this process.

  • Maintain Records: Keep accurate records of the waste generated and its disposal, as required by regulations.[8]

Regulatory Framework for Hazardous Waste Generators

Laboratory waste management is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] Academic laboratories may have the option to operate under Subpart K regulations, which are specifically designed for their setting.[11] Your generator status is determined by the amount of hazardous waste produced per month.

Generator StatusMonthly Hazardous Waste GenerationOn-Site Accumulation Time LimitKey Requirements
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)N/A (up to 1,000 kg accumulation)Must identify all hazardous waste; ensure delivery to a permitted facility.
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)Up to 180 days (or 270 days if facility is >200 miles away)Must have an EPA ID number; re-notify the EPA every four years; basic personnel training.[9]
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)Up to 90 daysContingency plan required; detailed personnel training; biennial reporting.[12]

Environmental Impact and Spill Management

Environmental Considerations: The primary environmental concern with this compound is its resistance to biodegradation, leading to its persistence in water systems.[13] While not acutely toxic to aquatic life, its strong chelating properties can mobilize toxic heavy metals (like lead and mercury) already present in the environment, potentially increasing their dispersion and uptake by organisms.[13][14] Proper disposal is therefore critical to protect aquatic ecosystems.

Spill Management Protocol:

  • Ensure Safety: Ventilate the area and wear appropriate PPE.

  • Contain the Spill: For solid spills, sweep the material and place it into a closed, labeled container for disposal.[4] Avoid actions that generate dust.

  • Clean the Area: Decontaminate the spill area thoroughly.

  • Dispose of Materials: All cleanup materials must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Identification cluster_containment Containment & Labeling cluster_storage Accumulation & Disposal start Disused this compound Identified ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste: Pure Substance or Mixture? ppe->characterize container Select Compatible, Leak-Proof Container characterize->container Both Paths labeling Label Container: 'Hazardous Waste' + Chemical Name + Hazards container->labeling segregate Segregate from Incompatible Chemicals labeling->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store disposal Arrange Pickup via EHS for Licensed Hazardous Waste Disposal store->disposal end_node Disposal Complete disposal->end_node

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Disodium EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential safety and logistical information for the handling of Disodium EDTA (Disodium ethylenediaminetetraacetate), a common chelating agent. Adherence to these guidelines is critical to minimize risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid form, appropriate personal protective equipment must be worn to prevent exposure. The primary hazards associated with this compound are inhalation of dust, which can be harmful, and potential eye and skin irritation.[1][2][3]

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications
Eye/Face Protection Safety Glasses with side shields or GogglesMust be worn to protect against dust particles and splashes. A face shield may be necessary for large quantities or when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile rubber gloves are suitable.[3] Gloves should be inspected before use and disposed of properly after handling.
Body Protection Laboratory CoatA standard lab coat should be worn to protect the skin and clothing from contamination.[4] For larger spills, a full suit may be required.[4]
Respiratory Protection NIOSH-approved respiratorRequired when ventilation is inadequate or when handling large quantities of solid this compound that may generate dust.[3][4]

Key Physicochemical and Hazard Data

Understanding the properties of this compound is crucial for safe handling.

PropertyValue
Physical State Solid (crystalline powder)[1]
Appearance White[1]
Odor Odorless[1]
pH (aqueous solution) 4.0 - 6.0[1]
Melting Point 252 °C (485.6 °F)[1]
Acute Inhalation Toxicity Category 4 (Harmful if inhaled)[1][2]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[2]

Safe Handling and Disposal Protocol

This step-by-step protocol outlines the necessary procedures for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. Use of a chemical fume hood is recommended, especially when working with the solid form to minimize dust inhalation.

  • Locate the nearest eyewash station and safety shower before beginning work.[2]

  • Clear the workspace of any unnecessary items.

2. Donning Personal Protective Equipment (PPE):

  • Put on a laboratory coat.

  • Wear safety glasses with side shields or goggles.

  • Put on nitrile gloves.

3. Handling and Use:

  • When weighing the solid, do so in a fume hood or a designated weighing area with local exhaust ventilation to avoid generating dust.

  • Avoid breathing dust.[1][3]

  • If creating a solution, slowly add the this compound to the solvent (e.g., water) to avoid splashing.

  • Keep containers tightly closed when not in use.[2][5]

4. Spills and Accidental Exposure:

  • Minor Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a labeled container for disposal.

  • Minor Spills (Liquid): Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a labeled container for disposal.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water.[3] Remove contaminated clothing.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

5. Disposal:

  • Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations.

  • Do not allow the material to enter drains or waterways.[6]

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

Safe Handling Workflow for this compound prep Preparation & Engineering Controls (Ventilation, Eyewash/Shower Check) ppe Don Personal Protective Equipment (Lab Coat, Goggles, Gloves) prep->ppe handling Handling & Use (Weigh in Hood, Avoid Dust) ppe->handling spill Spill or Exposure Occurs handling->spill No disposal Waste Disposal (Follow Regulations) handling->disposal Yes spill_response Spill & Exposure Response (Evacuate, First Aid, Clean-up) spill->spill_response Yes spill_response->disposal end End of Procedure disposal->end

Safe Handling Workflow for this compound

References

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Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.